Ergonovine maleate
Description
An ergot alkaloid (ERGOT ALKALOIDS) with uterine and VASCULAR SMOOTH MUSCLE contractile properties.
Structure
3D Structure of Parent
Properties
CAS No. |
129-51-1 |
|---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
YREISLCRUMOYAY-BTJKTKAUSA-N |
SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Other CAS No. |
129-51-1 |
Pictograms |
Acute Toxic |
Synonyms |
(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate; D-L |
Origin of Product |
United States |
Foundational & Exploratory
Ergonovine Maleate: A Technical Guide to its Mechanism of Action on Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergonovine maleate, an ergot alkaloid, is a potent stimulator of smooth muscle contraction, with profound effects on uterine and vascular tissues. Its primary clinical application is in obstetrics for the prevention and treatment of postpartum hemorrhage. This document provides an in-depth technical examination of the molecular mechanisms underpinning ergonovine's action. It details the specific receptor interactions, downstream signaling cascades, and the resulting physiological responses in smooth muscle. Quantitative pharmacological data are presented, alongside descriptions of key experimental protocols used for its characterization. The complex signaling pathways are further elucidated through detailed diagrams to provide a comprehensive resource for research and development professionals.
Core Mechanism of Action: Receptor Interactions
Ergonovine's contractile effect on smooth muscle is not mediated by a single receptor type but through its agonist or partial agonist activity at multiple G-protein coupled receptors (GPCRs).[1] The primary targets are serotonin (5-hydroxytryptamine, 5-HT) receptors and α-adrenergic receptors.[2][3][4][5] To a lesser extent, it also interacts with dopaminergic receptors.[6]
-
Serotonin (5-HT) Receptors: Ergonovine demonstrates a high affinity for several 5-HT receptor subtypes, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C).[6][7] Its action on 5-HT₂A receptors, which are prevalent on smooth muscle cells, is a major contributor to its contractile properties.[8] Studies on canine tracheal smooth muscle show that ergonovine-induced contraction is a direct result of its interaction with 5-HT receptors. The contractile response in canine coronary arteries is also attributed to a potent agonism at 5-HT receptors.[9]
-
Alpha-Adrenergic Receptors: Ergonovine directly activates postsynaptic α₁-adrenergic receptors, contributing significantly to vasoconstriction and myometrial contraction.[2][3][10][11] The resulting vasoconstriction elevates blood pressure.[3][12] Antagonists of α₁-adrenoceptors, such as prazosin, have been shown to inhibit ergonovine-mediated increases in uterine motility.[11] This dual action on both serotonergic and adrenergic receptors makes it a potent uterotonic and vasoconstrictive agent.[5]
-
Dopamine Receptors: Ergonovine also binds to dopamine receptors, specifically showing activity at the D₂ receptor subtype.[6][13] While its dopaminergic activity is noted, its primary effects on smooth muscle contraction are more strongly associated with its serotonergic and adrenergic actions.[14] Some studies suggest a relatively low degree of dopamine antagonism in smooth muscle organs.[15]
Intracellular Signaling Pathways
The contraction of smooth muscle initiated by ergonovine follows a well-defined signal transduction cascade upon the activation of 5-HT₂A and α₁-adrenergic receptors. Both of these receptors are coupled to the Gq/11 family of G-proteins.
The sequence of events is as follows:
-
Receptor Activation: Ergonovine binds to and activates 5-HT₂A and/or α₁-adrenergic receptors on the smooth muscle cell membrane.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein, causing the Gαq subunit to dissociate and become active.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store.[16][17] This binding triggers the release of Ca²⁺ from the SR into the cytosol, leading to a rapid increase in intracellular calcium concentration.[16][18][19]
-
Activation of Myosin Light Chain Kinase (MLCK): The elevated cytosolic Ca²⁺ binds to the protein calmodulin. The Ca²⁺-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).[18][20]
-
Myosin Phosphorylation and Cross-Bridge Formation: Activated MLCK phosphorylates the regulatory light chains of myosin.[18][20][21] This phosphorylation event allows the myosin heads to interact with actin filaments, initiating cross-bridge cycling and leading to smooth muscle contraction.[18][21]
-
Role of DAG and PKC: Concurrently, DAG activates Protein Kinase C (PKC). PKC can contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that sensitize the contractile apparatus to Ca²⁺ (a process known as calcium sensitization).[22] The protein kinase C inhibitor chelerythrine has been shown to block ergonovine-induced contraction in rat mesenteric artery, indicating a role for this pathway.[14]
This entire process, from receptor binding to muscle contraction, is known as excitation-contraction coupling.[20]
Quantitative Pharmacological Data
The potency and affinity of ergonovine have been quantified in various smooth muscle preparations. The following table summarizes key pharmacological parameters.
| Parameter | Value | Tissue/System | Receptor Target | Reference |
| EC₅₀ | 1.35 x 10⁻⁸ M | Canine Tracheal Smooth Muscle | 5-HT Receptors | [23] |
| EC₅₀ | 47 ± 2 nM | GH4ZR7 Cells (cAMP Inhibition) | D₂ Dopamine Receptors | [13] |
| K_D (est.) | 0.41 µM | Mouse Anococcygeus Muscle | α-Adrenoceptors | [10] |
| pA₂ | 8.50 | Canine Tracheal Smooth Muscle | 5-HT Receptors | [23] |
| pK_B | 8.33 | Canine Tracheal Smooth Muscle | 5-HT Receptors | [23] |
-
EC₅₀ (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates greater potency.
-
K_D (Equilibrium dissociation constant): The concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower K_D indicates higher binding affinity.
-
pA₂ / pK_B: Measures of antagonist potency. The values shown are for the antagonist methysergide against ergonovine-induced contraction, indicating that ergonovine acts via the same 5-HT receptors as serotonin.[23]
Key Experimental Protocols
The characterization of ergonovine's effects on smooth muscle relies on established in vitro methodologies.
Isolated Tissue Organ Bath Assay
This is the foundational method for studying the contractility of smooth muscle in response to pharmacological agents.[24][25]
Objective: To determine the dose-response relationship of ergonovine on isolated smooth muscle strips and to characterize its mechanism of action using specific receptor antagonists.
Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., uterine myometrium, arterial rings, tracheal strips) is carefully dissected from a model organism (e.g., rat, rabbit, guinea pig) or human biopsies.[24][25][26] The tissue is cut into strips or rings of a standardized size.
-
Mounting: The tissue preparation is mounted in an organ bath chamber filled with a physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[24] One end of the tissue is fixed, while the other is connected to an isometric force transducer to record contractile activity.[25]
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a set resting tension, with regular washing to remove metabolites.[24]
-
Viability Test: The health and viability of the tissue are confirmed by inducing a contraction with a standard depolarizing agent, such as a high concentration of potassium chloride (KCl).[24][25]
-
Dose-Response Curve Generation: Ergonovine is added to the bath in a cumulative, concentration-dependent manner. The contractile response (force) is recorded at each concentration until a maximal response is achieved.[24]
-
Antagonist Studies: To identify the receptors involved, the experiment is repeated after pre-incubating the tissue with a specific receptor antagonist (e.g., prazosin for α₁-adrenergic receptors, methysergide for 5-HT receptors). A rightward shift in the ergonovine dose-response curve indicates competitive antagonism at that receptor.[23][10][14]
-
Data Analysis: The recorded force is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, key parameters like EC₅₀ and maximal response (Eₘₐₓ) are calculated.
Radioligand Binding Assays
Objective: To directly measure the binding affinity (K_D or Kᵢ) of ergonovine for specific receptor subtypes.
Methodology:
-
Preparation of Receptor Source: Membranes are prepared from cells or tissues that express the receptor of interest (e.g., transfected cell lines, brain tissue).
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of the unlabeled test compound (ergonovine).
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound ligand (typically by rapid filtration). The amount of radioactivity in the bound fraction is then quantified using a scintillation counter.
-
Data Analysis: The concentration of ergonovine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. This Kᵢ value reflects the binding affinity of ergonovine for the receptor.
Conclusion
The mechanism of action of this compound on smooth muscle is multifaceted, primarily involving agonism at 5-HT₂A and α₁-adrenergic receptors. This dual receptor activation triggers a Gq/11 protein-mediated signaling cascade, culminating in a significant increase in intracellular calcium via IP₃-mediated release from the sarcoplasmic reticulum. The subsequent activation of the calmodulin/MLCK pathway leads to myosin phosphorylation and robust smooth muscle contraction. This potent and direct action explains its efficacy as a uterotonic and vasoconstrictor. A thorough understanding of these pathways is critical for the development of novel therapeutics targeting smooth muscle function and for optimizing the clinical use of existing agents like ergonovine.
References
- 1. ergometrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. edcentral.co [edcentral.co]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of Methylthis compound? [synapse.patsnap.com]
- 6. Ergonovine - Wikipedia [en.wikipedia.org]
- 7. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. db.cngb.org [db.cngb.org]
- 10. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [glowm.com]
- 13. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of ergonovine-induced contraction in the mesenteric artery from deoxycorticosterone acetate-salt hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Dopamine receptors of the smooth muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 19. Vasoconstriction - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 22. Smooth muscle signalling pathways in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mechanism of ergonovine-induced airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergonovine Maleate: A Comprehensive Receptor Binding Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine, an ergot alkaloid, has a long history of clinical use, primarily in obstetrics for the prevention and treatment of postpartum hemorrhage. Its pharmacological effects are mediated through interactions with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of the receptor binding profile and affinity of ergonovine maleate, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document details quantitative binding data, experimental methodologies, and the key signaling pathways associated with ergonovine's mechanism of action.
Receptor Binding Affinity of this compound
Ergonovine exhibits a broad receptor binding profile, with notable affinity for serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. The following table summarizes the quantitative binding affinities (Ki) of ergonovine for various human and rodent receptor subtypes, compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and other scientific literature. The Ki value represents the inhibition constant, indicating the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value signifies a higher binding affinity.
| Receptor Family | Receptor Subtype | Species | Ki (nM) | Reference |
| Serotonin | 5-HT1A | Human | 11.2 | PDSP |
| 5-HT1B | Human | 8.9 | PDSP | |
| 5-HT1D | Human | 4.3 | PDSP | |
| 5-HT1E | Human | 14.8 | PDSP | |
| 5-HT2A | Human | 2.5 | PDSP | |
| 5-HT2B | Human | 2.1 | PDSP | |
| 5-HT2C | Human | 3.3 | PDSP | |
| 5-HT5A | Human | 10.7 | PDSP | |
| 5-HT6 | Human | 44.5 | PDSP | |
| 5-HT7 | Human | 29.8 | PDSP | |
| Dopamine | D1 | Human | 158 | PDSP |
| D2 | Human | 15.2 | PDSP | |
| D3 | Human | 35.4 | PDSP | |
| D4 | Human | 19.4 | PDSP | |
| D5 | Human | 338 | PDSP | |
| Adrenergic | Alpha-1A | Human | 19.3 | PDSP |
| Alpha-1B | Human | 44.5 | PDSP | |
| Alpha-1D | Human | 16.9 | PDSP | |
| Alpha-2A | Human | 10.5 | PDSP | |
| Alpha-2B | Human | 18.1 | PDSP | |
| Alpha-2C | Human | 12.3 | PDSP | |
| Beta-1 | Human | >10,000 | PDSP | |
| Beta-2 | Human | >10,000 | PDSP |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities, such as the Ki values presented above, is predominantly achieved through competitive radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the characterization of the interaction between a drug and its target receptor.
General Principle
A radiolabeled ligand (a molecule with a known high affinity for the receptor of interest) is incubated with a preparation of cell membranes containing the receptor. The binding of the radioligand to the receptor is then measured in the presence of varying concentrations of the unlabeled test compound (in this case, this compound). The ability of the test compound to displace the radioligand from the receptor is quantified, and from this, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Example Protocol: Determination of Ki for the 5-HT2A Receptor
This protocol is a representative example for determining the binding affinity of this compound for the human 5-HT2A receptor.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A receptor antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-Ketanserin (e.g., 1 nM) and a range of concentrations of this compound.
-
To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).
-
Incubation is typically carried out at 25°C for 1 hour to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition curve, and the Ki value is then calculated using the Cheng-Prusoff equation.
A generalized workflow for a competitive radioligand binding assay is depicted in the following diagram:
Signaling Pathways
The physiological effects of ergonovine are a direct consequence of the intracellular signaling cascades activated upon its binding to various receptors. The two most clinically relevant pathways are those associated with the 5-HT2A and D2 receptors.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to cellular responses such as smooth muscle contraction.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is another GPCR that couples to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist like ergonovine leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition alters various cellular processes. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
Conclusion
This compound is a pharmacologically complex drug with a high affinity for a multitude of serotonin, dopamine, and adrenergic receptors. Its clinical efficacy, particularly its potent uterotonic effects, is primarily attributed to its agonist activity at 5-HT2A and alpha-1 adrenergic receptors, leading to smooth muscle contraction. The comprehensive binding affinity data and an understanding of the associated signaling pathways presented in this guide are essential for the rational design of new therapeutic agents and for a deeper understanding of the molecular pharmacology of ergot alkaloids. The detailed experimental protocols provide a foundation for further research into the nuanced interactions of ergonovine and related compounds with their receptor targets.
Pharmacodynamics of Ergonovine Maleate in Uterine Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ergonovine maleate, a potent ergot alkaloid, has a long-standing clinical application in obstetrics for the prevention and treatment of postpartum hemorrhage. Its primary therapeutic effect stems from its ability to induce strong, sustained contractions of the uterine smooth muscle (myometrium). This guide provides a comprehensive technical overview of the pharmacodynamics of this compound in uterine tissue, detailing its mechanism of action, receptor interactions, downstream signaling pathways, and quantitative effects on uterine contractility. The information presented is intended to support research and development efforts in the field of uterine pharmacology.
Mechanism of Action
This compound exerts its uterotonic effects through a multi-receptor mechanism, primarily targeting G-protein coupled receptors (GPCRs) on the surface of myometrial cells. The binding of ergonovine to these receptors initiates a cascade of intracellular events culminating in increased myometrial tone and contractility. The key receptor systems implicated in ergonovine's action on uterine tissue are the serotonergic (5-HT) and α-adrenergic receptors.[1]
Receptor Interactions
Ergonovine acts as an agonist at several receptor subtypes, with its most prominent effects on uterine tissue mediated through:
-
Serotonin 5-HT2A Receptors: Ergonovine is an agonist at 5-HT2A receptors, which are known to be expressed in the pregnant human myometrium and are coupled to contractile responses.[1][2] The activation of these receptors is a significant contributor to the uterotonic action of ergonovine.
-
Alpha-1 Adrenergic Receptors: Ergonovine also directly activates postsynaptic α1-adrenoceptors, which are involved in uterine contraction.[3] The stimulation of these receptors contributes to the overall contractile effect of the drug on the myometrium.
While ergonovine also interacts with dopaminergic receptors, its effects on uterine tissue are predominantly attributed to its activity at serotonergic and adrenergic receptors.[1]
Signaling Pathways
The binding of this compound to 5-HT2A and α1-adrenergic receptors on myometrial cells triggers intracellular signaling cascades that lead to an increase in cytosolic calcium concentration ([Ca2+]i), the primary determinant of smooth muscle contraction. Both of these receptor subtypes are coupled to the Gq/11 family of G-proteins.
The generalized signaling pathway is as follows:
-
Receptor Activation: Ergonovine binds to and activates 5-HT2A and/or α1-adrenergic receptors.
-
Gq/11 Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.
-
Calcium Influx: DAG, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC), which can further contribute to calcium influx through membrane channels.
-
Muscle Contraction: The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
Signaling Pathway of Ergonovine in Uterine Myocytes
References
Ergonovine Maleate: A Deep Dive into Myometrial Cell Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ergonovine maleate, a potent uterotonic agent derived from the ergot fungus, has been a cornerstone in obstetric practice for the prevention and treatment of postpartum hemorrhage. Its efficacy stems from its ability to induce strong, sustained contractions of the myometrial smooth muscle. This technical guide provides a comprehensive overview of the core signaling pathways activated by ergonovine in myometrial cells. We will delve into the receptor interactions, downstream second messenger systems, and the ultimate molecular mechanisms leading to uterine contraction. This document summarizes key quantitative data, provides detailed experimental methodologies for studying these pathways, and includes visual diagrams to elucidate the complex signaling networks.
Core Signaling Mechanisms of Ergonovine in Myometrial Cells
Ergonovine exerts its uterotonic effects primarily by acting as a partial agonist on two major classes of G-protein coupled receptors (GPCRs) present on the surface of myometrial cells: serotonin 5-HT₂ₐ receptors and α₁-adrenergic receptors.[1][2][3][4] While it also exhibits weak antagonistic properties at dopaminergic receptors, its contractile effect is predominantly mediated through the serotonergic and adrenergic pathways.[1][3]
Both the 5-HT₂ₐ and α₁-adrenergic receptors are coupled to the Gαq subunit of heterotrimeric G-proteins.[5][6] Activation of these receptors by ergonovine initiates a well-defined signaling cascade that culminates in a significant increase in intracellular calcium concentration ([Ca²⁺]i), the primary trigger for smooth muscle contraction.
The Gq-Protein Coupled Signaling Cascade
The canonical pathway initiated by ergonovine in myometrial cells can be summarized as follows:
-
Receptor Binding and G-Protein Activation: Ergonovine binds to and activates 5-HT₂ₐ and α₁-adrenergic receptors on the myometrial cell membrane. This induces a conformational change in the receptor, leading to the activation of the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
IP₃-Mediated Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the sarcoplasmic reticulum (SR), the cell's primary intracellular calcium store. This binding triggers the opening of calcium channels and the rapid release of Ca²⁺ from the SR into the cytoplasm, causing a sharp increase in [Ca²⁺]i.
-
Calcium-Calmodulin Activation: The elevated cytosolic Ca²⁺ binds to the protein calmodulin.
-
MLCK Activation and Myosin Phosphorylation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin, which is a critical step for enabling the interaction between myosin and actin filaments.
-
Muscle Contraction: The phosphorylation of myosin facilitates the cross-bridge cycling between actin and myosin filaments, leading to smooth muscle contraction.
-
Role of DAG and Protein Kinase C (PKC): Simultaneously, DAG, which remains in the cell membrane, activates Protein Kinase C (PKC). PKC contributes to the contractile response through various mechanisms, which can include the phosphorylation of proteins that inhibit myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state. PKC may also be involved in activating other signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.
The following diagram illustrates this primary signaling pathway.
Caption: Primary signaling pathway of ergonovine in myometrial cells.
Quantitative Data Summary
While extensive research confirms the qualitative aspects of ergonovine signaling, specific quantitative data such as receptor binding affinities (Ki) and half-maximal effective concentrations (EC₅₀) in human myometrial tissue are not consistently reported in publicly available literature. The table below summarizes the available quantitative parameters from in vitro studies.
| Parameter | Value / Range | Tissue Source | Comments | Reference |
| Concentration Range for Dose-Response | 10⁻¹⁰ M to 10⁻⁵ M | Human myometrial strips | Standard range used to establish dose-dependent contractile effects in vitro. | [1][2][7][8] |
| α-Adrenergic Receptor Density | 195 - 210 fmol/mg protein | Term pregnant human myometrium | Measured using [³H]dihydroergocryptine binding. Approximately 60% are α₁ and 40% are α₂. | [5] |
| 5-HT₂ₐ Receptor Expression | ~5-fold increase in mRNA | Late pregnant vs. non-pregnant rat myometrium | Suggests upregulation of the receptor during pregnancy, potentially increasing sensitivity to agonists. | [9] |
| 5-HT₂ₐ Receptor Protein | ~6-fold increase | Late pregnant vs. non-pregnant rat myometrium | Correlates with the increase in mRNA, indicating enhanced receptor presence. | [9] |
Detailed Experimental Protocols
Understanding the signaling pathways of ergonovine relies on a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Myometrial Strip Contractility Assay
This assay directly measures the contractile force generated by myometrial tissue in response to uterotonic agents like ergonovine.
Methodology:
-
Tissue Acquisition: Myometrial biopsies are obtained from women undergoing elective cesarean section with informed consent.
-
Tissue Preparation: The biopsies are placed in a physiological saline solution (e.g., Krebs-Henseleit solution) and dissected into uniform longitudinal strips (e.g., 2 x 2 x 10 mm).
-
Mounting: Each strip is mounted vertically in an organ bath chamber (typically 10-25 mL) containing the physiological saline solution, maintained at 37°C, and continuously bubbled with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: The strips are allowed to equilibrate for a period of 1-2 hours under a set passive tension (e.g., 1-2 g) until spontaneous, rhythmic contractions stabilize. The bath solution is changed periodically.
-
Dose-Response Protocol: A cumulative concentration-response curve is generated by adding this compound to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). Each concentration is maintained for a set period (e.g., 20-30 minutes) to allow the response to stabilize.
-
Data Acquisition and Analysis: The isometric force of contractions is continuously recorded. Key parameters such as the amplitude (force) of contractions, frequency of contractions, and the area under the curve (AUC) are analyzed. A motility index (amplitude × frequency) can also be calculated.
Caption: Experimental workflow for an in vitro myometrial strip contraction assay.
Western Blotting for MAPK/ERK Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in signaling cascades, such as ERK1/2 (p44/42 MAPK), to determine if a pathway is activated by ergonovine.
Methodology:
-
Cell Culture and Treatment: Human myometrial cells are cultured to ~80% confluency. The cells are then serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling activity. Following starvation, cells are treated with this compound at a specific concentration and for various time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration of each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, denatured by heating, and then loaded onto a polyacrylamide gel. The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).
-
Immunoblotting:
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2). This is typically done overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane. The HRP on the secondary antibody catalyzes a reaction that produces light, which is then captured using a digital imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH or β-actin) to normalize the data.
Caption: General workflow for Western blot analysis of protein phosphorylation.
Conclusion
The uterotonic action of this compound in myometrial cells is a multifaceted process initiated by its interaction with 5-HT₂ₐ and α₁-adrenergic receptors. The subsequent activation of the Gq-PLC-IP₃/DAG signaling cascade is the central mechanism driving the increase in intracellular calcium and, consequently, myometrial contraction. Further investigation into the modulatory roles of the PKC and MAPK/ERK pathways will provide a more complete understanding of its sustained contractile effect. The methodologies outlined in this guide provide a robust framework for researchers to further explore the intricate signaling networks governed by ergonovine and to aid in the development of novel, more targeted uterotonic agents.
References
- 1. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergonovine - Wikipedia [en.wikipedia.org]
- 4. Ergometrine--a partial agonist at 5-HT receptors in the uterus isolated from the oestrogen-primed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-adrenergic receptors in human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenergic receptor: binding and phosphoinositide breakdown in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin pretreatment of pregnant rat myometrium reduces the efficacy of oxytocin but not of this compound or prostaglandin F 2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased 5-HT contractile response in late pregnant rat myometrium is associated with a higher density of 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ergonovine Maleate: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Ergonovine, an ergot alkaloid renowned for its potent uterotonic and vasoconstrictive properties, has a rich and complex pharmacological profile. This technical guide delves into the intricate structure-activity relationships (SAR) of ergonovine maleate, providing a comprehensive overview of its interactions with various receptor systems. By examining its binding affinities, functional potencies, and the signaling pathways it modulates, we aim to furnish researchers and drug development professionals with a detailed understanding of this multifaceted compound.
Core Pharmacological Profile: A Multi-Receptor Ligand
Ergonovine's physiological effects are a consequence of its interaction with a spectrum of receptors, primarily within the serotonin (5-HT), dopamine, and adrenergic systems. Its tetracyclic ergoline nucleus is the foundational scaffold that imparts this broad receptor affinity, a characteristic shared with other ergot alkaloids. Depending on the receptor subtype and the concentration of the drug, ergonovine can exhibit agonist, partial agonist, or antagonist activity, leading to a diverse range of physiological responses.[1]
Quantitative Analysis of Receptor Interactions
The affinity and functional potency of ergonovine at various receptors have been quantified in numerous studies. The following tables summarize the available data, offering a comparative look at its receptor binding profile.
Serotonin Receptor Subtypes
Ergonovine demonstrates a high affinity for several serotonin receptor subtypes, playing a key role in its diverse pharmacological effects.[2][3] It is reported to have a high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors.[2] At 5-HT2 receptors, it behaves as a partial agonist at lower concentrations and a competitive antagonist at higher concentrations.[2] Furthermore, ergonovine is one of the few agents that bind to 5-HT1E receptors with a Ki value of less than 100 nM.[3]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Functional Effect | Reference |
| 5-HT1A | High Affinity (exact value not specified) | - | - | [2] |
| 5-HT1B | High Affinity (exact value not specified) | - | - | [2] |
| 5-HT1D | High Affinity (exact value not specified) | - | - | [2] |
| 5-HT1E | < 100 | - | - | [3] |
| 5-HT2A | High Affinity (exact value not specified) | - | Partial Agonist/Antagonist | [2] |
| 5-HT2C | High Affinity (exact value not specified) | - | - | [2] |
Note: Specific Ki and EC50 values for many serotonin receptor subtypes are not consistently available in the literature in a consolidated format. "High Affinity" indicates that studies have reported strong binding without providing a precise numerical value.
Dopamine Receptor Subtypes
Ergonovine and its derivatives also interact with dopamine receptors, contributing to their overall pharmacological profile. The primary interaction is with the D2 receptor subtype.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Effect | Reference |
| D2 | - | 47 ± 2 | Inhibition of VIP-stimulated cAMP production | [4] |
Note: The EC50 value reflects the concentration of ergonovine that produces 50% of the maximal inhibition of VIP-stimulated cyclic AMP production, a functional measure of D2 receptor agonism.
Adrenergic Receptor Subtypes
Ergonovine's vasoconstrictive properties are partly mediated through its interaction with adrenergic receptors, particularly the alpha-1 subtype.
| Receptor Subtype | Binding Affinity (KD, µM) | Functional Potency | Functional Effect | Reference |
| α1 (postsynaptic) | 0.41 | - | Direct activation | [5] |
Note: The KD value represents the dissociation constant, a measure of binding affinity.
Structure-Activity Relationship (SAR) Insights
The ergoline ring system is the cornerstone of ergonovine's activity. Modifications to this core structure, as well as the side chain at the C8 position, have profound effects on receptor affinity and selectivity.
-
Ergoline Nucleus: The rigid, tetracyclic structure of the ergoline ring is essential for binding to the monoamine receptors. Its conformation allows it to fit into the binding pockets of serotonin, dopamine, and adrenergic receptors.[6]
-
C8 Substituent: The nature of the substituent at the C8 position is a critical determinant of pharmacological activity. For ergonovine, the (S)-2-aminopropanolamide side chain is crucial for its potent uterotonic effects. Variations in this side chain can significantly alter the compound's receptor binding profile and functional activity.
-
Stereochemistry at C8: The stereochemistry at the C8 position is vital. The naturally occurring R-isomer of ergot alkaloids is generally more biologically active than the S-isomer (ergovalinine vs. ergovaline, for example).[7]
-
Modifications to the D-ring: The conformational rigidity of the D-ring of the ergoline structure is considered important for optimal interaction with 5-HT2 receptors.[8]
Systematic studies involving the synthesis and pharmacological evaluation of ergonovine analogs are necessary to further elucidate the specific structural requirements for selective receptor modulation.
Experimental Protocols
The quantitative data presented in this guide are derived from various in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of ergonovine for a target receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues through homogenization and centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (ergonovine).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Functional Assays: In Vitro Uterine Smooth Muscle Contraction
This assay directly measures the physiological effect of ergonovine on its primary target tissue.
Objective: To determine the potency (EC50) and efficacy (Emax) of ergonovine in inducing uterine smooth muscle contraction.
Protocol:
-
Tissue Preparation: Strips of myometrium are dissected from the uterus of a suitable animal model (e.g., rat, rabbit) or from human biopsies.[10][11]
-
Organ Bath Setup: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to a force transducer to record isometric contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Drug Administration: Cumulative concentrations of ergonovine are added to the organ bath, and the resulting contractile response (increase in force and/or frequency) is recorded.
-
Data Analysis: A concentration-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the ergonovine concentration. The EC50 (the concentration that produces 50% of the maximum response) and the Emax (the maximum response) are determined from this curve.[10][11]
Signaling Pathways
Ergonovine elicits its cellular effects by activating specific intracellular signaling cascades upon receptor binding.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Activation of the 5-HT2A receptor by ergonovine leads to the activation of the Gq protein.[12] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with the increased Ca²⁺, activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction.[13]
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi/o-coupled GPCR.
Upon binding of ergonovine to the D2 receptor, the associated Gi protein is activated.[] The α-subunit of the Gi protein then inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating downstream cellular processes.[]
Conclusion
The structure-activity relationship of this compound is a testament to the intricate interplay between a molecule's three-dimensional structure and its biological targets. Its ergoline core confers a broad affinity for serotonin, dopamine, and adrenergic receptors, while the specific side chain at the C8 position fine-tunes its pharmacological profile, making it a potent uterotonic agent. A thorough understanding of its SAR, supported by quantitative binding and functional data, is paramount for the rational design of new therapeutic agents with improved selectivity and reduced side effects. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our knowledge of this clinically significant ergot alkaloid.
References
- 1. Ergonovine - Wikipedia [en.wikipedia.org]
- 2. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the relationship between ergocristinine and vascular receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amesergide and structurally related nor-D-ergolines: 5HT2 receptor interactions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. msudenver.edu [msudenver.edu]
- 13. researchgate.net [researchgate.net]
Preclinical Toxicology of Ergonovine Maleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical toxicology data for ergonovine maleate. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound. This document summarizes key findings from acute, subchronic, and other toxicity studies, and where available, provides insights into experimental methodologies.
Executive Summary
This compound, an ergot alkaloid, is a potent uterotonic agent. Preclinical toxicology data are crucial for characterizing its safety profile. This guide consolidates available information on its acute and repeated-dose toxicity. While comprehensive data across all toxicological endpoints are not publicly available, this document synthesizes the existing findings to provide a foundational understanding of this compound's preclinical toxicology.
Acute Toxicity
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint is often the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.
Data Presentation: Acute Toxicity
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intravenous | 8.26 mg/kg | [1][2] |
Repeated-Dose Toxicity
Repeated-dose toxicity studies evaluate the effects of a substance following prolonged exposure. A 4-week oral toxicity study in Sprague-Dawley rats provides the most detailed available data for this compound.
4-Week Oral Toxicity Study in Rats
Experimental Protocol:
A subacute oral toxicity study was conducted in Sprague-Dawley rats.[3]
-
Test System: Male and female Sprague-Dawley rats.
-
Administration: The test substance was administered daily via oral gavage for 4 consecutive weeks.
-
Dose Groups:
-
Control group (vehicle only)
-
Low-dose group
-
Mid-dose group
-
High-dose group
-
-
Observations: Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and organ weights were monitored. Histopathological examinations were also performed.
Summary of Findings:
| Parameter | Observation | Dose Level(s) |
| Mortality | No treatment-related deaths reported. | All doses |
| Clinical Signs | No significant clinical signs of toxicity. | All doses |
| Body Weight | No significant changes. | All doses |
| Food Consumption | No significant changes. | All doses |
| Hematology | No significant changes. | All doses |
| Clinical Chemistry | Decreased plasma glucose levels in females. Decreased thyroxin levels in males and females. | 50 and 250 mg/kg diet |
| Organ Weights | Increased weights of heart, liver, ovaries, and kidneys. | 250 mg/kg diet |
| Histopathology | Increased glycogen storage in the liver. Enlarged mediastinal and parathymal lymph nodes in males. | 250 mg/kg diet |
No-Observed-Effect Level (NOEL): Based on this 4-week study, the NOEL for this compound in rats was determined to be 10 mg/kg in the diet.[3]
Experimental Workflow: 4-Week Oral Toxicity Study
References
In-Depth Technical Guide: The Effects of Ergonovine Maleate on Non-Uterine Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergonovine maleate, an ergot alkaloid primarily utilized in obstetrics for its potent uterotonic effects, also exerts significant influence on various non-uterine smooth muscle tissues. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on vascular, respiratory, gastrointestinal, and urinary tract smooth muscle. It details the underlying receptor interactions and signaling pathways, presents quantitative data from key in-vitro and in-vivo studies, and outlines the experimental protocols employed in this research. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and physiological research.
Introduction
This compound is a derivative of lysergic acid and a member of the ergot alkaloid family of compounds.[1] Its primary clinical application is in the prevention and treatment of postpartum hemorrhage due to its ability to induce strong contractions of the uterine smooth muscle.[1][2] However, its pharmacological activity is not confined to the uterus; ergonovine interacts with various receptor systems present in other smooth muscle tissues, leading to a range of physiological responses.[3] This guide focuses on these non-uterine effects, which are of considerable interest in both understanding the full pharmacological profile of ergonovine and exploring its potential diagnostic and therapeutic applications, as well as its side effects.
Vascular Smooth Muscle
The effects of ergonovine on vascular smooth muscle are among its most significant non-uterine actions, leading to vasoconstriction.[4] This property is utilized clinically in the diagnosis of coronary artery spasm (Prinzmetal's angina).[1]
Quantitative Data: Contractile Responses
| Tissue Preparation | Agonist | EC50 / Concentration | Observed Effect | Reference |
| Canine Tracheal Smooth Muscle | Ergonovine | 1.35 x 10⁻⁸ M | Contraction | [5] |
| Canine Tracheal Smooth Muscle | 5-Hydroxytryptamine (5-HT) | 5.06 x 10⁻⁷ M | Contraction | [5] |
| Human Coronary Arteries | Ergonovine (0.05 mg bolus) | N/A | 10 ± 1.5% diffuse narrowing | [6] |
| Human Coronary Arteries | Ergonovine (0.10 mg bolus) | N/A | 16 ± 1.4% diffuse narrowing | [6] |
| Human Coronary Arteries | Ergonovine (0.25 mg bolus) | N/A | 20 ± 1.3% diffuse narrowing | [6] |
Experimental Protocols
This protocol is adapted from methodologies used to study vascular reactivity in vitro.[7][8]
-
Tissue Preparation:
-
Animals (e.g., rats, rabbits, or pigs) are euthanized according to approved protocols.
-
The heart is rapidly excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
The coronary arteries are carefully dissected from the surrounding cardiac tissue under a microscope.
-
The arteries are cut into rings of approximately 2-3 mm in length.
-
-
Mounting in Organ Bath:
-
The arterial rings are mounted on two stainless steel wires or hooks in an isolated organ bath chamber.
-
One wire is fixed to a stationary support, and the other is connected to an isometric force transducer.
-
The organ bath is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
-
Equilibration and Viability Testing:
-
The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams).
-
The viability of the tissue is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).
-
-
Experimental Procedure:
-
After a washout period, a cumulative concentration-response curve to this compound is generated by adding increasing concentrations of the drug to the organ bath.
-
To investigate the mechanism of action, the experiment can be repeated in the presence of specific receptor antagonists (e.g., prazosin for α₁-adrenergic receptors, ketanserin for 5-HT₂A receptors).
-
The isometric tension generated by the arterial rings is continuously recorded using a data acquisition system.
-
-
Data Analysis:
-
The contractile responses are measured as the change in tension from the baseline.
-
EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated from the concentration-response curves.
-
The Langendorff heart preparation allows for the study of coronary vascular resistance in an isolated, perfused heart.[9][10]
-
Heart Excision and Cannulation:
-
Following euthanasia and heparinization, the heart is rapidly excised and placed in ice-cold cardioplegic solution.
-
The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
-
Retrograde Perfusion:
-
The heart is perfused retrogradely through the aorta with an oxygenated, warmed (37°C) physiological solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow rate.
-
The perfusate enters the coronary arteries, allowing the heart to continue beating.
-
-
Drug Administration and Measurement:
-
This compound is administered into the perfusion solution at various concentrations.
-
Coronary perfusion pressure and coronary flow are continuously monitored.
-
Changes in coronary vascular resistance are calculated from these parameters.
-
Signaling Pathways
Ergonovine-induced vasoconstriction is primarily mediated through its agonist activity at α₁-adrenergic and serotonin (5-HT₂A) receptors on vascular smooth muscle cells.
Ergonovine Signaling in Vascular Smooth Muscle
Respiratory Smooth Muscle
Ergonovine can induce contraction of airway smooth muscle, which may be of clinical significance in individuals with pre-existing respiratory conditions such as asthma.[5][11]
Quantitative Data: Contractile Responses
| Tissue Preparation | Agonist | EC50 | Observed Effect | Reference |
| Canine Tracheal Smooth Muscle | Ergonovine | 1.35 x 10⁻⁸ M | Contraction | [5] |
| Canine Tracheal Smooth Muscle | 5-Hydroxytryptamine (5-HT) | 5.06 x 10⁻⁷ M | Contraction | [5] |
| Canine Tracheal Smooth Muscle Strips | Ergometrine | 4.73 x 10⁻⁸ M | Contraction | [12] |
Experimental Protocol: Isolated Tracheal Smooth Muscle Preparation
This protocol is a standard method for assessing airway smooth muscle contractility.[5][12]
-
Tissue Dissection:
-
Following euthanasia of the experimental animal (e.g., dog, guinea pig), the trachea is excised and placed in a physiological salt solution.
-
The trachea is cleaned of connective tissue and cut into rings.
-
The rings are then cut open opposite the smooth muscle to form strips.
-
-
Mounting and Equilibration:
-
The tracheal strips are mounted in an organ bath under a resting tension and allowed to equilibrate as described for vascular smooth muscle.
-
-
Experimental Procedure:
-
Cumulative concentration-response curves for ergonovine are generated.
-
The involvement of different receptor systems is investigated by pre-treating the tissue with various antagonists (e.g., methysergide for serotonin receptors, atropine for muscarinic receptors, prazosin for α₁-adrenergic receptors) before adding ergonovine.
-
-
Data Analysis:
-
Contractile responses are recorded and analyzed to determine EC₅₀ values and the maximal response.
-
The pA₂ value for competitive antagonists can be calculated using a Schild plot to quantify the affinity of the antagonist for the receptor.
-
Signaling Pathway
The contractile effect of ergonovine on airway smooth muscle is primarily mediated by its interaction with 5-HT receptors .[5][11] Blockade of muscarinic, adrenergic, or histaminic receptors does not significantly alter ergonovine-induced contraction.[5]
Ergonovine Signaling in Respiratory Smooth Muscle
Gastrointestinal Smooth Muscle
The effects of ergonovine on the gastrointestinal (GI) tract are evidenced by common side effects such as nausea, vomiting, and diarrhea.[2][3] In-vitro studies have begun to elucidate the direct actions of ergot alkaloids on intestinal smooth muscle.
Quantitative Data: Contractile and Inhibitory Responses
| Tissue Preparation | Agonist/Antagonist | Concentration | Observed Effect | Reference |
| Guinea-pig ileum | Ergosinine, Dihydroergosine, Dihydroergotamine | 1-30 µg/ml | Inhibition of cholinergic and adrenergic stimulated contractions | [1] |
| Guinea-pig ileum | Ergosinine, Dihydroergosine, Dihydroergotamine | 1-30 ng/ml | Inhibition of noradrenaline-induced contractions | [1] |
| Rabbit Jejunum | Ergonovine | Not specified | Spasmolytic activity | [13] |
Experimental Protocol: Isolated Jejunum/Ileum Preparation
This method is widely used to study the motility of the small intestine.[1][14]
-
Tissue Preparation:
-
A segment of the jejunum or ileum is obtained from a euthanized animal (e.g., rabbit, guinea pig).
-
The segment is flushed with physiological salt solution (e.g., Tyrode's solution) to remove its contents.
-
A small piece of the intestine (2-3 cm) is cut and mounted in an organ bath.
-
-
Recording of Spontaneous Contractions:
-
The preparation is allowed to equilibrate, and spontaneous rhythmic contractions are recorded.
-
-
Drug Application:
-
Ergonovine is added to the bath to observe its effect on the amplitude and frequency of spontaneous contractions.
-
The effect of ergonovine on contractions induced by other agonists (e.g., acetylcholine, histamine) can also be assessed.
-
Signaling Pathways
The actions of ergot alkaloids on intestinal smooth muscle are complex, involving interactions with both adrenergic and serotonergic receptors, and potentially direct effects on the smooth muscle cells.[1] The inhibitory effects on noradrenaline-induced contractions suggest an antagonist action at α-adrenoceptors.
Urinary Tract Smooth Muscle
Information on the effects of ergonovine on the urinary tract is less extensive. However, given the presence of adrenergic and serotonergic receptors in the bladder and ureter, an effect is plausible.
Experimental Protocol: Isolated Bladder Strip Preparation
This in-vitro method is used to assess the contractility of the bladder detrusor muscle.[2][15]
-
Tissue Preparation:
-
The urinary bladder is removed from a euthanized animal (e.g., rat).
-
The bladder is cut into strips.
-
-
Mounting and Stimulation:
-
The strips are mounted in an organ bath for isometric tension recording.
-
Contractions can be induced by electrical field stimulation (to activate nerves) or by the direct application of agonists.
-
-
Ergonovine Application:
-
Ergonovine is added to the bath to determine its effect on baseline tone and induced contractions.
-
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of ergonovine for its various receptor targets.
Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptors
This protocol provides a general framework for a competitive radioligand binding assay.[4][16]
-
Membrane Preparation:
-
Cell membranes expressing the 5-HT₂A receptor are prepared from cell cultures or tissue homogenates (e.g., rat frontal cortex).
-
-
Assay Incubation:
-
The membranes are incubated with a radiolabeled ligand specific for the 5-HT₂A receptor (e.g., [³H]ketanserin) and varying concentrations of unlabeled this compound.
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of ergonovine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki), which reflects the affinity of ergonovine for the receptor, is calculated from the IC₅₀ value.
-
Workflow for a Radioligand Binding Assay
Conclusion
This compound exhibits a complex pharmacological profile with significant effects on a variety of non-uterine smooth muscles. Its actions are primarily mediated through interactions with α-adrenergic and serotonergic receptors, leading to contractile responses in vascular, respiratory, and likely gastrointestinal and urinary tissues. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the multifaceted effects of this ergot alkaloid. A deeper understanding of these non-uterine actions is essential for optimizing its clinical use and for the development of new therapeutic agents targeting smooth muscle function.
References
- 1. The effect of ergot alkaloids ergosinine, dihydroergosine and dihydroergotamine on neurotransmission and contractility of the isolated ileum of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. The mechanism of ergonovine-induced airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter [jove.com]
- 8. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Langendorff heart - Wikipedia [en.wikipedia.org]
- 10. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Contractile effects of cysteamine on the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. isolated rabbit jejunum: Topics by Science.gov [science.gov]
- 14. pjmhsonline.com [pjmhsonline.com]
- 15. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergonovine Maleate: A Technical Guide for Receptor Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine, an ergot alkaloid, has a long history of clinical use, primarily in obstetrics for the prevention and treatment of postpartum hemorrhage.[1][2] Beyond its therapeutic applications, ergonovine maleate serves as a valuable pharmacological tool for researchers investigating the intricacies of various receptor systems. Its complex and multifaceted interactions with serotonin (5-HT), dopamine (D), and alpha-adrenergic (α) receptors make it a versatile ligand for characterizing receptor function, elucidating signaling pathways, and screening for novel psychoactive compounds.[1][2] This technical guide provides an in-depth overview of ergonovine's receptor pharmacology, detailed experimental protocols, and a summary of its quantitative receptor binding and functional data to facilitate its effective use in a research setting.
Receptor Pharmacology Profile
Ergonovine exhibits a broad receptor pharmacology profile, acting as an agonist, partial agonist, or antagonist at various receptor subtypes. This complex interaction profile is the foundation of its utility as a research tool.
Serotonin Receptors
Ergonovine demonstrates a high affinity for several serotonin receptor subtypes, particularly within the 5-HT1 and 5-HT2 families.[2] It is known to be a potent agonist at 5-HT2B receptors, an action linked to the risk of cardiac valvulopathy with chronic use.[1] At 5-HT2A receptors, it has been found to have an affinity similar to that of lysergic acid diethylamide (LSD).[1] Its activity at 5-HT2 receptors can be complex, acting as a partial agonist at lower concentrations (0.1–1 µM) and a competitive antagonist at higher concentrations (10 µM).[2] Notably, ergonovine shows little to no interaction with the 5-HT3A receptor.[2] Some studies suggest that ergolines, including ergonovine, can display functional selectivity or biased agonism, preferentially activating certain downstream signaling pathways (e.g., β-arrestin) over others (e.g., G protein-mediated).[3]
Dopamine Receptors
Ergonovine interacts with dopamine receptors, primarily the D2 subtype. While it is considered less potent at D2 receptors compared to other ergot alkaloids like bromocriptine, its activity is significant enough to be a factor in its overall pharmacological effects.[4][5]
Alpha-Adrenergic Receptors
Ergonovine is a direct-acting agonist at postsynaptic α1-adrenoceptors.[6] Its vasoconstrictive effects, which are central to its clinical use in controlling hemorrhage, are mediated in part through the activation of both α1 and α2-adrenergic receptors.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50/IC50) of this compound at various receptors. This data is compiled from multiple studies and variations may exist depending on the experimental conditions.
Table 1: Receptor Binding Affinity (Ki) of Ergonovine
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Dopamine Receptors | ||||
| D2 | Rat | [3H]YM-09151-2 | Lysergic acid amides (ergine and ergonovine) were 1/100th as potent as ergopeptide alkaloids (nanomolar range) | [4] |
| Alpha-Adrenergic Receptors | ||||
| α1 | Mouse | Phenoxybenzamine | 410 (KD) | [6] |
Table 2: Functional Potency (EC50/IC50) of Ergonovine
| Receptor Subtype | Assay Type | Species/Cell Line | EC50 (nM) | Reference |
| Dopamine Receptors | ||||
| D2 | VIP-stimulated cAMP production inhibition | GH4ZR7 cells | 47 ± 2 | [8] |
| Serotonin Receptors | ||||
| 5-HT2 | Partial Agonist Activity | Not Specified | 100 - 1000 | [2] |
| 5-HT2 | Competitive Antagonist Activity | Not Specified | 10000 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study receptor pharmacology.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a standard method to determine the binding affinity (Ki) of ergonovine for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of ergonovine for a target receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes (typically 20-50 µg of protein per well)
-
Radioligand at a concentration near its Kd
-
Either this compound dilution or buffer (for total binding) or the non-specific binding control.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each ergonovine concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the ergonovine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of ergonovine that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This protocol is used to measure the ability of ergonovine to activate Gq-coupled receptors, such as 5-HT2A and α1-adrenergic receptors, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) of ergonovine in stimulating intracellular calcium release via a Gq-coupled receptor.
Materials:
-
HEK293 cells (or other suitable cell line) transiently or stably expressing the target receptor (e.g., 5-HT2A).
-
Cell culture medium (e.g., DMEM)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Seed the cells into the microplates and allow them to adhere and grow overnight.
-
Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
During the incubation, prepare serial dilutions of this compound in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each ergonovine concentration.
-
Plot the peak response against the logarithm of the ergonovine concentration to generate a dose-response curve.
-
Determine the EC50 value from the curve using non-linear regression analysis.
Functional Assay: cAMP Measurement
This protocol is used to measure the ability of ergonovine to modulate the activity of Gs- or Gi-coupled receptors, such as D2 dopamine receptors (Gi-coupled), which inhibit adenylyl cyclase and decrease intracellular cAMP levels.
Objective: To determine the potency (EC50 or IC50) of ergonovine in modulating intracellular cAMP levels via a Gs- or Gi-coupled receptor.
Materials:
-
CHO-K1 cells (or other suitable cell line) expressing the target receptor (e.g., D2).
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays)
-
This compound stock solution
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well microplates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure (for a Gi-coupled receptor):
-
Seed the cells into microplates and allow them to grow to the desired confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the ergonovine dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further period (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
The decrease in cAMP levels in the presence of ergonovine (compared to forskolin alone) indicates Gi-coupled receptor activation.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the ergonovine concentration.
-
Determine the IC50 value from the curve using non-linear regression analysis.
Signaling Pathways and Visualization
Ergonovine's effects are mediated through its interaction with GPCRs that couple to different G proteins, initiating distinct intracellular signaling cascades.
5-HT2A Receptor (Gq-coupled) Signaling
Activation of 5-HT2A receptors by ergonovine leads to the activation of the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).
Dopamine D2 Receptor (Gi-coupled) Signaling
Activation of D2 receptors by ergonovine leads to the activation of the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to reduced protein kinase A (PKA) activity.
Alpha-1 Adrenergic Receptor (Gq-coupled) Signaling
Similar to the 5-HT2A receptor, the α1-adrenergic receptor is coupled to the Gq protein. Its activation by ergonovine initiates the same PLC-mediated signaling cascade, leading to increased intracellular calcium and PKC activation, which contributes to its vasoconstrictive effects.
Conclusion
This compound is a powerful and versatile pharmacological tool for the study of serotonin, dopamine, and alpha-adrenergic receptors. Its complex receptor interaction profile, combined with its known agonistic and antagonistic properties, allows for the detailed characterization of receptor function and signaling. By utilizing the quantitative data and experimental protocols provided in this guide, researchers can effectively employ ergonovine to advance our understanding of these critical receptor systems and their roles in health and disease. As with any potent pharmacological agent, careful consideration of its concentration-dependent effects and potential for off-target activities is essential for robust and reproducible experimental outcomes.
References
- 1. Ergonovine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of alpha 1- and alpha 2-adrenoceptors in the vasoconstriction caused by ergometrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ergonovine Maleate in In Vitro Myometrial Strip Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine maleate, an ergot alkaloid, is a potent uterotonic agent utilized in obstetrics to control postpartum hemorrhage.[1][2] Its mechanism of action involves the stimulation of uterine smooth muscle, leading to forceful and sustained contractions. In a research and drug development context, this compound serves as a valuable tool for studying the physiology of myometrial contractility and for the preclinical evaluation of novel tocolytic or uterotonic compounds. These application notes provide a detailed protocol for inducing and measuring myometrial strip contractions in vitro using this compound, along with an overview of the associated signaling pathways.
Ergonovine exerts its effects primarily as a partial agonist at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors and at α-adrenergic receptors within the myometrium.[3][4][5] Activation of these G-protein coupled receptors initiates a signaling cascade that results in an increase in intracellular calcium concentrations, leading to the activation of the contractile apparatus in myometrial cells.[3]
Data Presentation: Quantitative Parameters for this compound-Induced Myometrial Contraction
The following table summarizes key quantitative data derived from in vitro studies of this compound on myometrial strips. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Value/Range | Notes |
| This compound Concentration Range | 10⁻¹⁰ M to 10⁻⁵ M | A cumulative concentration-response curve is typically generated within this range to determine potency and efficacy.[1][2] |
| EC₅₀ (Half-maximal effective concentration) | Variable | The EC₅₀ for ergonovine can vary depending on the tissue source (e.g., species, gestational stage) and experimental conditions. It is recommended to determine the EC₅₀ empirically for each experimental setup. |
| Effect on Contractile Force (Amplitude) | Significant Increase | Ergonovine produces a dose-dependent increase in the force of myometrial contractions. |
| Effect on Contraction Frequency | Significant Increase | An increase in the number of contractions over a given time period is observed with increasing concentrations of ergonovine. |
| Effect on Motility Index (Amplitude x Frequency) | Significant Increase | This integrated parameter, reflecting the total contractile work of the myometrial strip, is significantly enhanced by ergonovine.[1] |
Experimental Protocols
This section details the methodology for conducting in vitro myometrial strip contraction experiments using this compound.
Materials and Reagents
-
Myometrial tissue (e.g., from human biopsies or animal models)
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
Physiological Saline Solution (PSS), e.g., Krebs-Henseleit solution (see composition below)
-
Distilled, deionized water
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Organ bath system with force-displacement transducers
-
Data acquisition system and software
Composition of Krebs-Henseleit Physiological Saline Solution (PSS)
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄·7H₂O | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Prepare fresh on the day of the experiment and maintain at 37°C, continuously bubbled with carbogen gas to maintain a pH of ~7.4.
Experimental Workflow
Caption: Experimental workflow for in vitro myometrial strip contraction assay.
Step-by-Step Protocol
-
Tissue Preparation:
-
Obtain fresh myometrial tissue and immediately place it in ice-cold PSS.
-
Under a dissecting microscope, carefully dissect the myometrium into longitudinal strips of approximately 10 mm in length and 2 mm in width and thickness.
-
Ensure the orientation of the muscle fibers is maintained along the length of the strip.
-
-
Mounting and Equilibration:
-
Mount the myometrial strips in an organ bath chamber filled with PSS maintained at 37°C and continuously aerated with carbogen gas.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of approximately 1-2 grams and allow the tissue to equilibrate for 60-90 minutes.
-
During equilibration, replace the PSS in the organ bath every 15-20 minutes.
-
-
Baseline Recording:
-
Once spontaneous contractions stabilize, record baseline contractile activity for 20-30 minutes.
-
-
This compound Administration (Cumulative Concentration-Response Curve):
-
Prepare serial dilutions of this compound in PSS.
-
Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration (e.g., 10⁻¹⁰ M).
-
Allow the contractile response to stabilize at each concentration before adding the next, typically in half-log increments.
-
Continue until a maximal response is achieved or the highest concentration (e.g., 10⁻⁵ M) is reached.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment using a data acquisition system.
-
Analyze the recorded data to determine the amplitude (force) of contractions, the frequency of contractions, and the motility index (amplitude × frequency).
-
Normalize the response to the baseline or a maximal response induced by a reference compound (e.g., potassium chloride).
-
Plot the concentration of this compound against the contractile response to generate a concentration-response curve and calculate the EC₅₀ value.
-
Signaling Pathways
This compound Signaling Pathway in Myometrial Cells
Caption: this compound signaling pathway in myometrial cells.
Oxytocin Signaling Pathway in Myometrial Cells
Caption: Oxytocin signaling pathway leading to myometrial contraction.
Prostaglandin F2α (PGF2α) Signaling Pathway
Caption: Prostaglandin F2α signaling in myometrial cells.
Role of L-type Calcium Channels in Myometrial Contraction
Caption: L-type calcium channel activation in myometrial contraction.
References
- 1. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying "Ergonovine Maleate" Effects on Postpartum Hemorrhage in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the effects of ergonovine maleate in the context of postpartum hemorrhage (PPH). The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols for in vivo and ex vivo studies, and a summary of quantitative data from relevant research.
Mechanism of Action
This compound is an ergot alkaloid that exerts its primary therapeutic effect by inducing strong and sustained contractions of the uterine smooth muscle (myometrium). This uterotonic action is crucial for preventing and treating postpartum hemorrhage, which is often caused by uterine atony (the failure of the uterus to contract after childbirth). The contraction of the myometrium compresses the blood vessels that supplied the placenta, thereby controlling bleeding.
The contractile effect of ergonovine is mediated through its interaction with multiple receptor types on the myometrial cells, primarily:
-
Serotonin (5-HT) Receptors: Ergonovine acts as an agonist, particularly at the 5-HT2A receptor subtype. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to an increase in intracellular calcium levels, a key trigger for smooth muscle contraction.
-
Alpha-Adrenergic Receptors: Ergonovine also stimulates alpha-adrenergic receptors, which further contributes to myometrial contraction and vasoconstriction.
The dual action on both serotonergic and adrenergic pathways results in a potent and sustained uterotonic effect.
Signaling Pathways
The signaling pathways activated by this compound in uterine smooth muscle cells are complex and result in increased intracellular calcium concentrations, leading to muscle contraction.
Experimental Protocols
Animal models are essential for the preclinical evaluation of uterotonic agents like this compound. Rodent models, particularly rats and rabbits, are commonly used due to their relatively short gestation periods and the ability to study uterine contractility both in vivo and ex vivo.
In Vivo Model of Postpartum Hemorrhage in Rats
This protocol describes the induction of a postpartum hemorrhage-like state in rats to evaluate the efficacy of this compound in controlling uterine bleeding.
Materials:
-
Pregnant Sprague-Dawley rats (late gestation, e.g., day 20-22)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments
-
This compound solution for injection
-
Saline solution (vehicle control)
-
Blood collection apparatus (e.g., pre-weighed absorbent pads, collection tubes)
-
Uterine pressure monitoring system (optional)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the pregnant rat and maintain a surgical plane of anesthesia. Place the animal on a heating pad to maintain body temperature. Make a midline abdominal incision to expose the gravid uterus.
-
Induction of Hemorrhage: A common method to induce a PPH-like condition is through a controlled hysterotomy.
-
Incise one uterine horn and remove the fetuses and placentas from that horn.
-
Leave the incision site unsutured to allow for bleeding.
-
-
Blood Loss Measurement: Carefully collect and quantify all blood loss from the incision site using pre-weighed absorbent materials. The weight difference before and after blood collection provides an estimate of the blood volume lost.
-
Drug Administration:
-
Treatment Group: Administer a clinically relevant dose of this compound (e.g., via intramuscular or intravenous injection).
-
Control Group: Administer an equivalent volume of saline.
-
-
Post-Treatment Monitoring:
-
Continue to measure blood loss for a defined period (e.g., 30-60 minutes) after drug administration.
-
If available, monitor intrauterine pressure to quantify the contractile response.
-
Observe the uterus for changes in tone and size.
-
-
Data Analysis: Compare the total blood loss and the rate of bleeding between the ergonovine-treated and control groups.
Application Note: A Robust HPLC Method for the Quantification of Ergonovine Maleate
Abstract
This application note details a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ergonovine Maleate in pharmaceutical formulations. The developed method is suitable for quality control and research applications, ensuring the potency and purity of this essential uterotonic agent. The protocol outlines the chromatographic conditions, sample preparation, and system suitability criteria.
Introduction
Ergonovine, an ergot alkaloid, is a potent uterotonic agent used to prevent and treat postpartum and post-abortal hemorrhage.[1] Its maleate salt is the common pharmaceutical form.[2] Accurate and reliable quantification of this compound in drug products is critical to ensure its therapeutic efficacy and safety. This document provides a detailed protocol for an HPLC method that can be readily implemented in a laboratory setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | Ergoline-8-beta-carboxamide, 9,10-didehydro-N-((S)-2-hydroxy-1-methylethyl)-6-methyl-, maleate (1:1) (salt)[2] |
| CAS Number | 129-51-1[2][3][4] |
| Molecular Formula | C₂₃H₂₇N₃O₆[2][3] |
| Molecular Weight | 441.48 g/mol [2][3][4] |
| Appearance | Solid powder[2] |
| Stability | Stable, but may be heat and light-sensitive.[1][3] |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is recommended.[5]
-
Reagents: Acetonitrile (HPLC grade), monobasic potassium phosphate (analytical grade), ammonium acetate (analytical grade), tartaric acid (analytical grade), methanol (HPLC grade), and purified water.
-
Reference Standard: this compound USP Reference Standard.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Condition |
| Mobile Phase | A: 0.015 M Monobasic Potassium Phosphate, B: Acetonitrile (80:20, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 20 µL[6] |
| Detection | UV at 312 nm[7] or Fluorescence (Excitation: 315 nm, Emission Cutoff Filter: >418 nm)[6][8] |
| Run Time | 12 min[5] |
Preparation of Solutions
Note: Protect solutions from light.[6]
-
Mobile Phase Preparation: Prepare a 0.015 M solution of monobasic potassium phosphate in purified water. Filter and degas the mobile phase, which is a mixture of the phosphate buffer and acetonitrile in an 80:20 (v/v) ratio.[6][7]
-
Solvent Mixture (for sample and standard preparation): Dissolve 2.5 g of tartaric acid in 500 mL of water, then add 500 mL of methanol and mix.[6][8]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 20 mg of USP this compound Reference Standard into a 200-mL volumetric flask. Dissolve in and dilute to volume with the solvent mixture.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent mixture to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
-
Sample Preparation (from Injection): Transfer an accurately measured volume of the injection formulation equivalent to about 1.0 mg of this compound into a 10-mL volumetric flask. Dilute to volume with the solvent mixture and mix well. Further dilute if necessary to fall within the calibration range.
Method Validation Summary
The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptable limits is provided in Table 3.
| Parameter | Typical Results | Acceptance Criteria |
| Linearity (µg/mL) | 12 - 28[5] | Correlation Coefficient (r²) ≥ 0.997[5] |
| Accuracy (% Recovery) | 99.0% - 100.0%[5] | 98.0% - 102.0% |
| Precision (% RSD) | < 2%[5] | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 1.471 µg/mL[5] | To be determined |
| Limit of Quantification (LOQ) | 4.4588 µg/mL[5] | To be determined |
| System Suitability | Tailing Factor ≤ 2.0, Theoretical Plates > 2000 | As per USP <621> |
Workflow and Diagrams
The overall workflow for the HPLC method development and validation for this compound quantification is depicted in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The described RP-HPLC method is demonstrated to be simple, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. This method can be effectively used for routine quality control analysis and stability studies. Proper validation in the user's laboratory is recommended before implementation for routine use.
References
- 1. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. 129-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. エルゴノビン マレイン酸塩 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijbpas.com [ijbpas.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
Application Notes and Protocols for Ergonovine Maleate Administration in Rodent Models of Uterine Atony
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ergonovine maleate in preclinical rodent models of uterine atony, a primary cause of postpartum hemorrhage (PPH). This document outlines the mechanism of action, experimental protocols for both in vivo and ex vivo studies, and relevant signaling pathways to facilitate research into novel uterotonic agents and drug development.
Introduction
Uterine atony, the failure of the uterus to contract sufficiently after childbirth, is a life-threatening condition leading to excessive postpartum bleeding. This compound, an ergot alkaloid, is a potent uterotonic agent used clinically to manage PPH.[1] It exerts its effects by stimulating smooth muscle contraction, thereby constricting uterine blood vessels and reducing blood flow.[2] Understanding its efficacy and mechanism in preclinical models is crucial for the development of new and improved therapies.
Mechanism of Action
This compound primarily acts as an agonist at serotonin (5-HT) and α-adrenergic receptors on uterine smooth muscle cells.[1] This interaction initiates a downstream signaling cascade mediated by the Gq alpha subunit (Gαq) of heterotrimeric G proteins.
Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the action of DAG in activating protein kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Signaling Pathway Diagram
Caption: this compound signaling pathway in uterine smooth muscle.
Quantitative Data from Rodent Models
The following tables summarize quantitative data on the effects of this compound in rodent models. It is important to note that specific in vivo dose-response data for ergonovine in a rat model of uterine atony with quantified blood loss is not extensively available in the public literature. The data presented here is compiled from ex vivo studies and general knowledge of effective doses.
Table 1: Ex Vivo Uterine Contractility Studies in Rats
| Parameter | Agonist | Concentration Range | Observation |
| Uterine Contraction | This compound | 10⁻⁹ to 10⁻⁵ M | Dose-dependent increase in contractile force and frequency. |
| Uterine Contraction | Oxytocin (for comparison) | 10⁻¹⁰ to 10⁻⁶ M | Dose-dependent increase in contractile force and frequency.[3] |
Table 2: Recommended Dosing for In Vivo Rodent Studies (Rat Model)
| Administration Route | Recommended Dose | Expected Onset | Notes |
| Intramuscular (IM) | 0.2 mg/kg | 2-5 minutes | Preferred route for sustained effect.[4] |
| Intravenous (IV) | 0.1 - 0.2 mg/kg | Immediate | Administer slowly to avoid adverse cardiovascular effects.[4] |
Experimental Protocols
In Vivo Model of Oxytocin-Induced Uterine Atony and Postpartum Hemorrhage in Rats
This protocol describes a method to induce uterine atony and subsequent hemorrhage in postpartum rats, followed by treatment with this compound. This model is based on the principle of oxytocin receptor desensitization following prolonged exposure.[5]
Materials:
-
Pregnant Sprague-Dawley rats (term is approximately 21-22 days)
-
Oxytocin solution (10 IU/mL)
-
This compound solution (0.2 mg/mL)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Catheters for intravenous or intramuscular injection
-
Pre-weighed absorbent pads for blood collection
-
Scale for weighing blood loss (1g ≈ 1mL of blood)[6]
Experimental Workflow:
Caption: Workflow for the in vivo uterine atony model.
Procedure:
-
Animal Preparation: On the day of expected delivery, monitor the pregnant rat closely. Once parturition begins, allow for the delivery of a few pups.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).
-
Induction of Uterine Atony:
-
To induce uterine atony through receptor desensitization, administer a continuous intravenous infusion of a high dose of oxytocin. A study on inducing uterine activity in late-pregnant rats used pulses of 10 and 20 mU of oxytocin every 10 minutes.[2][7] A similar or higher continuous dose can be adapted to induce desensitization.
-
The exact dose and duration may need to be optimized in pilot studies to consistently produce uterine atony without causing immediate uterine rupture.
-
-
Confirmation of Uterine Atony: After a period of oxytocin infusion, uterine atony can be confirmed by laparotomy and direct observation of a flaccid, non-contractile uterus and excessive bleeding from the placental sites.
-
This compound Administration:
-
Once uterine atony and hemorrhage are established, administer this compound via the desired route (intramuscular or intravenous) at the predetermined dose (see Table 2).
-
A control group should receive a saline injection.
-
-
Monitoring and Data Collection:
-
Uterine Contractility: If available, an intrauterine pressure catheter can be used to quantitatively measure changes in uterine tone and contractility.[8] Alternatively, qualitative visual assessment of uterine firmness can be performed.
-
Blood Loss Quantification: Carefully collect all blood loss from the vagina and any from the abdominal cavity (if a laparotomy is performed) using pre-weighed absorbent pads. Weigh the pads at regular intervals to determine the cumulative blood loss over time.[6][9]
-
-
Data Analysis: Compare the total blood loss and the rate of bleeding between the ergonovine-treated and control groups. Analyze the changes in uterine contractility in response to treatment.
Ex Vivo Uterine Strip Contractility Assay
This protocol allows for the direct measurement of the contractile effects of this compound on isolated uterine tissue strips.[10]
Materials:
-
Uterine horns from pregnant or non-pregnant rats
-
Krebs-Henseleit solution
-
This compound stock solution
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of uterine activity with oxytocin in late pregnant rats replicates the expression of c-fos in neuroendocrine and brain stem neurons as seen during parturition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology for Quantifying the Postpartum Blood Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Post-Partum Haemorrhage in Low-Resource Settings: The Diagnostic Validity of Weighed Blood Loss versus Quantitative Changes in Hemoglobin | PLOS One [journals.plos.org]
- 6. OXYTOCIN injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Effect of bromocriptine on uterine contractility in near-term pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Technology for Quantifying the Postpartum Blood Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of Ergonovine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine, and its maleate salt, is an ergot alkaloid primarily used in obstetrics to control postpartum hemorrhage. Its pharmacological effects are mediated through interactions with a variety of neurotransmitter receptors, acting as an agonist or partial agonist. Understanding the binding profile of Ergonovine maleate to its target receptors is crucial for elucidating its mechanism of action, predicting potential side effects, and guiding the development of new therapeutic agents. This document provides detailed protocols for conducting receptor binding assays for this compound at its primary targets: serotonin (5-HT), dopamine (D), and α-adrenergic receptors. Additionally, it summarizes the known binding affinities and describes the associated signaling pathways.
Quantitative Data Summary
The binding affinity of this compound for various receptors is a key determinant of its pharmacological activity. The following table summarizes the available quantitative data, presenting inhibition constants (Ki), dissociation constants (Kd), or half-maximal effective concentrations (EC50) where available. Lower values indicate higher binding affinity.
| Receptor Subtype | Ligand | Value | Units | Reference |
| Serotonin Receptors | ||||
| 5-HT2A | Ergonovine | High Affinity | - | [1] |
| 5-HT1A | Ergonovine | High Affinity | - | [1] |
| 5-HT1B | Ergonovine | High Affinity | - | [1] |
| 5-HT1D | Ergonovine | High Affinity | - | [1] |
| 5-HT2C | Ergonovine | High Affinity | - | [1] |
| Dopamine Receptors | ||||
| D2 | Ergonovine | 47 | nM (EC50) | [2] |
| Adrenergic Receptors | ||||
| α1-Adrenergic | Ergometrine | 0.41 | µM (Kd) | [3] |
Experimental Protocols
Detailed methodologies for conducting radioligand binding assays to determine the affinity of this compound for its primary receptor targets are provided below. These protocols are based on established methods for 5-HT2A, Dopamine D2, and α1-Adrenergic receptors.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol).
-
Non-specific Ligand: Mianserin or unlabeled ketanserin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets on ice.
-
Homogenize cells in cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) with protease inhibitors.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following in a total volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
50 µL of [3H]ketanserin (final concentration ~1 nM).
-
100 µL of membrane preparation (20-40 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive binding assay to measure the affinity of this compound for the human Dopamine D2 receptor using [3H]spiperone.
Materials:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [3H]spiperone (specific activity ~90 Ci/mmol).
-
Non-specific Ligand: Haloperidol or unlabeled spiperone.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the 5-HT2A receptor membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a total volume of 500 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]spiperone (final concentration ~0.2 nM).[4]
-
350 µL of membrane preparation (50-100 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 90 minutes.[4]
-
-
Filtration:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI.
-
Wash the filters four times with 4 mL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filters and measure radioactivity as described for the 5-HT2A assay.
-
-
Data Analysis:
-
Analyze the data as described for the 5-HT2A assay to determine the Ki of this compound for the D2 receptor.
-
Radioligand Binding Assay for α1-Adrenergic Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the α1-Adrenergic receptor using [3H]prazosin.
Materials:
-
Receptor Source: Membranes from rat cerebral cortex or cells expressing the human α1-Adrenergic receptor.
-
Radioligand: [3H]prazosin (specific activity ~85 Ci/mmol).
-
Non-specific Ligand: Phentolamine or unlabeled prazosin.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as for the 5-HT2A receptor membrane preparation. For tissue, homogenize rat cerebral cortex in the lysis buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following in a total volume of 250 µL:
-
25 µL of Assay Buffer (for total binding) or 10 µM Phentolamine (for non-specific binding).
-
25 µL of various concentrations of this compound.
-
25 µL of [3H]prazosin (final concentration ~0.2 nM).[5]
-
175 µL of membrane preparation (100-200 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filters and measure radioactivity as described previously.
-
-
Data Analysis:
-
Analyze the data as described for the 5-HT2A assay to determine the Ki of this compound for the α1-Adrenergic receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand receptor binding assay.
Signaling Pathways
This compound primarily interacts with G protein-coupled receptors (GPCRs). The signaling pathways for its main targets are depicted below.
5-HT2A and α1-Adrenergic Receptor Signaling Pathway (Gq/11-coupled)
Caption: Gq/11-coupled signaling pathway for 5-HT2A and α1-adrenergic receptors.
Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)
Caption: Gi/o-coupled signaling pathway for the Dopamine D2 receptor.
References
- 1. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 129-51-1: this compound | CymitQuimica [cymitquimica.com]
- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 5. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Coronary Artery Spasm in Animal Models with Ergonovine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine maleate is a potent vasoconstrictor that has been extensively utilized in both clinical and preclinical settings to diagnose and study coronary artery spasm, a key pathophysiological event in variant angina and other ischemic heart diseases.[1] By acting as an agonist at serotonin (5-HT) and, to a lesser extent, alpha-adrenergic receptors on vascular smooth muscle, ergonovine induces a powerful contractile response in coronary arteries.[2][3] This response is particularly pronounced in hyperreactive arterial segments, mimicking the spontaneous spasms observed in clinical practice. The use of ergonovine in animal models provides a valuable platform for investigating the underlying mechanisms of coronary vasospasm and for the preclinical evaluation of novel therapeutic interventions.
This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound to induce coronary artery spasm in common animal models, primarily porcine and canine models.
Mechanism of Action
Ergonovine's primary mechanism of action in inducing coronary artery spasm is through the stimulation of serotonin 5-HT2 receptors on coronary artery smooth muscle cells.[2][3] This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a critical step for smooth muscle contraction. The influx of extracellular calcium through voltage-gated calcium channels is a major contributor to this process.[2] While ergonovine also exhibits some affinity for alpha-adrenergic receptors, its effects on coronary vasospasm are predominantly mediated by the serotonergic pathway.[3]
Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound to induce coronary artery spasm in porcine and canine models. These tables are intended to provide a comparative overview of effective doses and physiological responses.
Table 1: this compound Administration in Porcine Models
| Animal Model | Administration Route | This compound Dose | Key Findings | Reference |
| Göttingen Miniature Pigs | Intracoronary | 1 to 1000 µg | Dose-dependent vasoconstriction. Hyperconstriction observed at sites of endothelial denudation and X-ray irradiation. | [4] |
| Young Swine (in vitro) | - | - | Ergonovine induced dose-dependent contractions of coronary arterial strips. The distal region of the circumflex coronary artery was most sensitive. | [2] |
Table 2: this compound Administration in Canine Models
| Animal Model | Administration Route | This compound Dose | Key Findings | Reference |
| Conscious Dogs (with arterial injury) | Intravenous | 0.01, 0.1, 0.3, and 1.0 mg | Dose-dependent constriction, significantly larger at the site of endothelial denudation (14.4 ± 2.3% reduction in diameter with 0.3 mg). | [5] |
| Anesthetized Dogs (with coronary stenosis) | Intracoronary Infusion | 4 µ g/min | In the presence of significant stenosis, induced a marked decrease in coronary blood flow and distal coronary pressure, with ST-segment elevation. | [6] |
| Anesthetized Dogs | Intracoronary Infusion | 0.5, 5, and 25 µ g/min | Significant large artery constriction at all doses, with a maximum of 38.9 ± 7.8% area reduction. | [7] |
| Anesthetized, Closed-Chest Dogs | Cumulative Doses | 50, 100, 150, and 200 µg | Ergonovine-induced vasoconstriction was enhanced by oxidative injury. | [8] |
| Mongrel Dogs (with induced atherosclerosis) | Intravenous | - | Significant augmentation of coronary constriction at the denuded portion of the artery. | [9] |
Experimental Protocols
The following are detailed protocols for inducing coronary artery spasm with this compound in porcine and canine models. These protocols are synthesized from multiple sources and should be adapted to specific experimental needs and institutional animal care and use guidelines.
Protocol 1: Intracoronary Administration of this compound in a Porcine Model
1. Animal Preparation:
- Animal: Domestic swine or miniature pig (e.g., Göttingen minipig), 30-50 kg.
- Anesthesia: Anesthetize the animal with a suitable anesthetic regimen (e.g., a combination of ketamine and xylazine for induction, followed by isoflurane inhalation for maintenance).
- Intubation and Ventilation: Intubate the animal and provide mechanical ventilation to maintain normal blood gas levels.
- Catheterization: Under sterile conditions, surgically expose and catheterize a femoral or carotid artery for arterial blood pressure monitoring and for the introduction of a guiding catheter. Catheterize a femoral vein for fluid and drug administration.
- Anticoagulation: Administer heparin (e.g., 100-150 IU/kg, IV) to prevent thrombosis.
2. Baseline Measurements:
- Coronary Angiography: Advance a guiding catheter to the ostium of the left or right coronary artery under fluoroscopic guidance. Perform baseline coronary angiography by injecting a contrast agent to visualize the coronary anatomy and measure baseline vessel diameters.
- Hemodynamic and ECG Monitoring: Continuously monitor systemic arterial pressure, heart rate, and a standard 12-lead electrocardiogram (ECG).
3. Ergonovine Administration:
- Dose Preparation: Prepare a stock solution of this compound in sterile saline.
- Intracoronary Injection: Administer incremental doses of this compound (e.g., starting from 1 µg and escalating to 10 µg, 50 µg, and higher as needed) directly into the coronary artery through the guiding catheter.[4]
- Observation Period: After each dose, wait for a few minutes (e.g., 3-5 minutes) to observe the effect.
4. Assessment of Coronary Artery Spasm:
- Angiography: Perform coronary angiography after each dose of ergonovine to assess the degree of vasoconstriction. A positive response is typically defined as a significant reduction in the coronary artery diameter (e.g., >75% or >90% stenosis).[10]
- ECG Changes: Monitor for ischemic changes on the ECG, such as ST-segment elevation or depression.
- Hemodynamic Changes: Record any changes in heart rate and blood pressure.
- Reversal: Once a significant spasm is induced and documented, administer a vasodilator such as nitroglycerin (e.g., 100-200 µg, intracoronary) to reverse the spasm.[6]
5. Post-Procedure Care:
- Monitor the animal closely during recovery from anesthesia. Provide appropriate analgesia as needed.
Protocol 2: Intravenous Administration of this compound in a Canine Model
1. Animal Preparation:
- Animal: Mongrel dog or beagle, 15-25 kg.
- Anesthesia: Anesthetize the animal (e.g., with sodium pentobarbital or a similar anesthetic).
- Intubation and Ventilation: Intubate and mechanically ventilate the animal.
- Instrumentation: Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug and fluid administration. For coronary blood flow measurements, a flow probe can be placed around a coronary artery via a thoracotomy. For coronary angiography, a catheter is advanced to the coronary ostia.
- Anticoagulation: Administer heparin.
2. Baseline Measurements:
- Record baseline hemodynamic parameters (heart rate, arterial pressure, coronary blood flow) and ECG.
- If using angiography, obtain baseline coronary angiograms.
3. Ergonovine Administration:
- Dose Preparation: Prepare a solution of this compound for intravenous injection.
- Intravenous Injection: Administer this compound intravenously in incremental doses (e.g., 0.01 mg, 0.1 mg, 0.3 mg).[5]
4. Assessment of Coronary Artery Spasm:
- Hemodynamic Monitoring: Continuously monitor for a decrease in coronary blood flow and distal coronary pressure.
- ECG Monitoring: Observe for ST-segment changes indicative of myocardial ischemia.
- Angiography: If equipped, perform coronary angiography to visualize and quantify the degree of vasoconstriction.
- Reversal: Have nitroglycerin ready for administration to reverse severe or prolonged spasms.
5. Data Analysis:
- Quantify the change in coronary artery diameter from baseline.
- Analyze the changes in hemodynamic parameters and ECG recordings in response to ergonovine administration.
Visualizations
Signaling Pathway of Ergonovine-Induced Coronary Artery Spasm
Caption: Signaling pathway of ergonovine-induced coronary vasospasm.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for ergonovine-induced coronary spasm.
References
- 1. Animal models of coronary spasm and the pathophysiological events in regional vascular hypercontraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of ergonovine on isolated porcine coronary artery: the role of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of ergometrine-induced coronary arterial spasm: in vitro studies on canine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of ergonovine-induced hyperconstriction of coronary artery after x-ray irradiation in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of ergonovine-induced hyperconstriction of the large epicardial coronary artery in conscious dogs a month after arterial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ergonovine-induced vasoconstriction on the genesis of myocardial ischemia during coronary stenosis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of angiotensin and ergonovine on large and small coronary arteries in the intact dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increasing vasoconstrictor response to ergonovine with oxidative injury in canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective hypercontraction caused by ergonovine in the canine coronary artery under conditions of induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis of coronary artery spasm by ergonovine provocation test of radial artery - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Ergonovine Maleate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine, an ergot alkaloid, is a potent smooth muscle constrictor, primarily utilized in clinical settings to prevent postpartum hemorrhage. Its mechanism of action involves the stimulation of serotonin (5-HT) and α-adrenergic receptors, making it a valuable tool for in vitro studies of these signaling pathways in various cell types.[1][2][3] Proper preparation of Ergonovine maleate stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound in a research laboratory setting.
Physicochemical Properties and Mechanism of Action
This compound is the maleate salt of ergonovine. It is a white to pale yellow crystalline powder that is sensitive to light and heat.[4] Understanding its properties is essential for proper handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₃O₂ · C₄H₄O₄ | [5] |
| Molecular Weight | 441.48 g/mol | [3][5] |
| Appearance | White to pale yellow crystalline powder | [4] |
| Solubility | Sparingly soluble in water; Slightly soluble in methanol and ethanol | [4] |
| Storage Temperature | 2-8°C (refrigerated) or -20°C for long-term storage | [6] |
| Light Sensitivity | Protect from light | [6] |
Ergonovine exerts its biological effects primarily as an agonist at serotonin 5-HT₂A receptors and α-adrenergic receptors.[1][2][3] Activation of these G-protein coupled receptors on the cell surface initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), which in turn activates various downstream cellular processes, including smooth muscle contraction.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using dimethyl sulfoxide (DMSO) as the solvent. DMSO is a common solvent for compounds that are sparingly soluble in aqueous solutions and is generally well-tolerated by most cell lines at final concentrations below 0.1%.[7]
Materials:
-
This compound powder (MW: 441.48 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile disposable serological pipettes and pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 441.48 g/mol = 0.0044148 g = 4.41 mg
-
-
-
Weigh the this compound:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 4.41 mg of this compound powder using an analytical balance.
-
-
Dissolve in DMSO:
-
Transfer the weighed powder to a sterile, light-protecting vial.
-
Add 1 mL of sterile, anhydrous DMSO to the vial.
-
-
Ensure complete dissolution:
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution, but avoid excessive heat.
-
-
Sterilization:
-
The stock solution is considered sterile if prepared from sterile components in a sterile environment. If sterility is a concern, the solution can be sterilized by filtration through a 0.22 µm sterile syringe filter that is compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Table 2: Stock Solution Preparation Summary
| Parameter | Value |
| Compound | This compound |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Volume | 1 mL |
| Mass Required | 4.41 mg |
| Storage | -20°C in light-protecting aliquots |
Preparation of Working Solutions for Cell Culture
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[7]
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To achieve very low final concentrations, it is often easier to perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration.
-
Example for a final concentration of 1 µM in 10 mL of medium:
-
Using the 10 mM stock: Add 1 µL of the 10 mM stock to 10 mL of medium. (Final DMSO concentration: 0.01%)
-
Using a 100 µM intermediate: Add 100 µL of the 100 µM intermediate to 10 mL of medium.
-
-
-
Mix and apply to cells:
-
Gently mix the medium containing this compound and immediately add it to your cells.
-
-
Include a vehicle control:
-
Always include a vehicle control in your experiments by adding the same final concentration of DMSO to the cell culture medium without the drug.
-
Table 3: Example Dilution Series
| Stock Concentration | Desired Final Concentration | Volume of Stock to add to 10 mL Medium | Final DMSO Concentration |
| 10 mM | 100 µM | 100 µL | 1% (Potentially toxic) |
| 10 mM | 10 µM | 10 µL | 0.1% |
| 10 mM | 1 µM | 1 µL | 0.01% |
| 10 mM | 100 nM | 0.1 µL (Consider serial dilution) | 0.001% |
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
References
- 1. What is the mechanism of Methylthis compound? [synapse.patsnap.com]
- 2. Ergonovine - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. [this compound (150 mg) (List Chemical)] - CAS [129-51-1] [store.usp.org]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
Detecting Ergonovine Maleate in Biological Fluids Using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine, also known as ergometrine, is a potent ergot alkaloid primarily used in obstetrics to prevent and treat postpartum hemorrhage by inducing uterine contractions.[1][2][3] Its accurate quantification in biological fluids is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides a detailed protocol for the sensitive and selective detection of ergonovine maleate in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for identifying and quantifying compounds in complex mixtures.[4][5]
Mechanism of Action
Ergonovine exerts its primary effects by acting as a partial agonist at serotonin 5-HT₂ₐ receptors and alpha-1 adrenergic receptors on smooth muscle cells.[1][2] This interaction activates Gq-coupled signaling pathways, leading to an increase in intracellular calcium concentration and subsequent muscle contraction.[1] This mechanism is particularly effective on the uterine smooth muscle, causing sustained contractions that help to control bleeding after childbirth.[1][6]
Signaling Pathway of Ergonovine
Caption: Signaling pathway of ergonovine leading to smooth muscle contraction.
Experimental Protocol
This protocol outlines a general procedure for the extraction and quantification of ergonovine from plasma samples. Optimization may be required for other biological fluids.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Methysergide hydrogen maleinate
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, HPLC grade
-
Human plasma (or other biological fluid)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates
2. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. Two common methods are Protein Precipitation (PPT) and Solid Phase Extraction (SPE).
2.1. Protein Precipitation (PPT) Protocol
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.2. Solid Phase Extraction (SPE) Protocol
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of ergonovine.
3. LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
3.1. Liquid Chromatography
| Parameter | Recommended Condition |
| System | UPLC/HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Start at 5% B, linear gradient to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
3.2. Mass Spectrometry
| Parameter | Recommended Condition |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions
The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the method.[5][7] The following transitions are suggested for ergonovine and a potential internal standard. Collision energies should be optimized for the specific instrument.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ergonovine | 326.2 | 208.1 | 25 |
| 326.2 | 223.1 | 20 | |
| Methysergide (IS) | 354.2 | 223.1 | 30 |
Method Validation and Performance
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Quantitative Performance Data
| Parameter | Typical Performance |
| Linearity Range | 0.025 - 10 ng/mL |
| Correlation Coeff. (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[8] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Monitored and compensated for using an internal standard |
Stability
This compound is known to be sensitive to light and temperature.[9] Samples should be stored at -80°C and protected from light to minimize degradation.[10] Stability should be assessed through freeze-thaw cycles, short-term bench-top stability, and long-term storage stability evaluations.
The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in biological fluids. The detailed protocol for sample preparation and instrument conditions serves as a strong foundation for researchers in clinical and pharmaceutical settings. Proper method validation is essential to ensure the reliability of the results.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Ergonovine - Wikipedia [en.wikipedia.org]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. chromsoc.jp [chromsoc.jp]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Methylthis compound? [synapse.patsnap.com]
- 7. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Application Notes and Protocols for the Use of Ergonovine Maleate in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ergonovine Maleate in isolated organ bath experiments. This document outlines the pharmacological background of ergonovine, detailed protocols for studying its effects on vascular and uterine smooth muscle, and methods for data analysis and presentation.
Introduction
Ergonovine, also known as ergometrine, is an ergot alkaloid renowned for its potent contractile effects on smooth muscle, particularly in the uterus and blood vessels.[1][2] Its primary medical application is in obstetrics to prevent and treat postpartum hemorrhage by inducing strong uterine contractions.[1][2][3] In a research context, ergonovine serves as a valuable pharmacological tool to investigate the mechanisms of smooth muscle contraction, receptor pharmacology, and to model conditions such as coronary vasospasm.[4][5][6]
Ergonovine's mechanism of action is complex, involving interactions with multiple receptor systems. It is known to be an agonist at serotonin 5-HT2A receptors and also interacts with α-adrenergic and dopaminergic receptors.[1][7] Its contractile effects are largely mediated through these receptors, leading to an increase in intracellular calcium concentration, a key step in smooth muscle contraction.[4][8]
Applications in Isolated Organ Bath Systems
Isolated organ bath experiments offer a controlled ex vivo environment to study the direct effects of pharmacological agents on specific tissues, devoid of systemic influences.[9][10][11] this compound is frequently employed in these systems to:
-
Characterize Vasoconstrictor Properties: To study the contractile response of various blood vessels, such as the aorta and coronary arteries.[4][5][8]
-
Investigate Uterine Contractility: To analyze the uterotonic effects on uterine smooth muscle preparations.[7][12][13]
-
Elucidate Mechanisms of Action: To dissect the signaling pathways involved in its contractile effects through the use of specific receptor antagonists and inhibitors.[4][8][14]
-
Screen for Novel Vasodilators or Tocolytics: To assess the ability of new chemical entities to counteract ergonovine-induced contractions.
Experimental Protocols
The following are generalized protocols for studying the effects of this compound on isolated rat aorta and uterus. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
Protocol 1: Ergonovine-Induced Vasoconstriction in Isolated Rat Thoracic Aorta
1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1.[9]
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound
-
Phenylephrine (for pre-contraction in relaxation studies)
-
Acetylcholine (to assess endothelium integrity)
-
Dissection tools, organ bath system with isometric force transducers, and a data acquisition system.[9][11]
2. Tissue Preparation:
-
Humanely euthanize the rat according to approved animal care protocols.
-
Make a midline abdominal incision to expose the thoracic cavity.
-
Carefully dissect the thoracic aorta and place it in a petri dish filled with cold KHS.[9][15]
-
Gently remove adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-5 mm in length.[9]
-
For endothelium-denuded studies, gently rub the intimal surface of the aortic ring with a fine forceps or wooden stick.[9]
3. Experimental Setup:
-
Mount the aortic rings in the organ bath chambers filled with KHS, maintained at 37°C and continuously bubbled with carbogen.[9][16]
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, washing with fresh KHS every 15-20 minutes.[9]
-
After equilibration, assess the viability of the tissues by inducing a contraction with KCl (e.g., 80 mM).
-
To confirm endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then administer acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. Endothelium-denuded rings should show minimal or no relaxation.
4. Cumulative Concentration-Response Curve for Ergonovine:
-
After a washout period and return to baseline tension, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Allow the contractile response to each concentration to reach a plateau before adding the next concentration.
-
Record the isometric tension at each concentration.
Protocol 2: Ergonovine-Induced Uterine Contraction in Isolated Rat Uterus
1. Materials and Reagents:
-
Female Sprague-Dawley rats (200-250g), often pre-treated with estrogen (e.g., estradiol benzoate) to sensitize the uterus.[7]
-
De Jalon's solution or Krebs-Henseleit Solution
-
Carbogen gas (95% O2 / 5% CO2)
-
This compound
-
Oxytocin (as a positive control)
-
Dissection tools, organ bath system with isometric force transducers, and a data acquisition system.[10][13]
2. Tissue Preparation:
-
Humanely euthanize the rat.
-
Expose the abdominal cavity and carefully dissect the uterine horns.
-
Place the uterus in a petri dish with cold physiological salt solution.
-
Clean the tissue of fat and connective tissue.
-
Cut longitudinal strips of the uterine muscle (approximately 1.5-2 cm in length).[10]
3. Experimental Setup:
-
Mount the uterine strips in the organ bath chambers containing the physiological salt solution at 37°C and aerated with carbogen.
-
Attach one end of the strip to a fixed point and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Spontaneous contractions may be observed; allow these to stabilize.[13][17]
4. Cumulative Concentration-Response Curve for Ergonovine:
-
Once a stable baseline (or stable spontaneous contractions) is achieved, add this compound cumulatively to the organ bath (e.g., 30 nM to 1 µM).[7]
-
Record the changes in tension and/or frequency of contractions at each concentration.
Data Presentation and Analysis
Quantitative data from these experiments should be presented clearly to facilitate interpretation and comparison.
Table 1: Contractile Response of Isolated Arteries to this compound
| Tissue Preparation | Agonist | EC50 (M) | Emax (% of KCl max) | Antagonist (Concentration) | pA2 Value | Reference |
| Porcine Coronary Artery | Ergonovine | Not Specified | Not Specified | Methysergide | Not Specified | [4] |
| Rat Mesenteric Artery (Hypertensive) | Ergonovine | Not Specified | 245 ± 27 mg | Prazosin (10-6 M) | Not Specified | [8] |
| Canine Tracheal Smooth Muscle | Ergonovine | 1.4 x 10-8 | ~70% of 5-HT | Methysergide | Not Specified | [3] |
EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect. Emax: The maximum response achievable by an agonist. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[18]
Table 2: Contractile Response of Isolated Uterus to this compound
| Tissue Preparation | Agonist | Concentration Range | Effect | Antagonist | pA2 Value | Reference |
| Oestrogen-primed Rat Uterus | Ergometrine | 30 nM - 1 µM | Induced spasm | ICI 169,369 | Not significantly different from 5-HT | [7] |
| Oestrogen-primed Rat Uterus | Ergometrine | 0.1 - 10 µM | Antagonized 5-HT response | - | - | [7] |
Visualization of Pathways and Workflows
Signaling Pathway of Ergonovine-Induced Vasoconstriction
References
- 1. Ergonovine - Wikipedia [en.wikipedia.org]
- 2. edcentral.co [edcentral.co]
- 3. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mode of action of ergonovine on isolated porcine coronary artery: the role of Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergometrine-induced arterial dilatation: an endothelium-mediated effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged coronary vasoconstrictor effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergometrine--a partial agonist at 5-HT receptors in the uterus isolated from the oestrogen-primed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of ergonovine-induced contraction in the mesenteric artery from deoxycorticosterone acetate-salt hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of alpha 1- and alpha 2-adrenoceptors in the vasoconstriction caused by ergometrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Maturation of spontaneous and agonist-induced uterine contractions in the peripartum mouse uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
Application Notes and Protocols for the Quantification of Ergonovine Maleate in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine, an ergot alkaloid, is a potent uterotonic agent used to prevent and treat postpartum hemorrhage.[1] Its pharmacological activity is primarily mediated through the stimulation of serotonin (5-HT) and α-adrenergic receptors in smooth muscle.[2] Accurate quantification of Ergonovine maleate in tissue homogenates is critical for pharmacokinetic studies, toxicological assessments, and understanding its distribution and mechanism of action at the tissue level.
This document provides detailed application notes and protocols for the quantification of this compound in tissue homogenates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Signaling Pathways of Ergonovine
Ergonovine exerts its physiological effects by acting as an agonist at serotonin 5-HT2A receptors and α-adrenergic receptors.[2][4] The activation of these G protein-coupled receptors (GPCRs) initiates intracellular signaling cascades that lead to smooth muscle contraction.
Ergonovine-Induced Signaling Cascade
Caption: Signaling cascade initiated by this compound.
Experimental Protocols
The following protocols are based on established methods for the analysis of ergot alkaloids in biological tissues.[5][6]
I. Tissue Homogenization and Extraction Workflow
Caption: Workflow for tissue sample preparation and extraction.
II. Detailed Methodologies
A. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Methysergide
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium carbonate
-
Formic acid
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Tissue samples (e.g., uterine, vascular, muscle)
B. Sample Preparation and Extraction
-
Tissue Homogenization:
-
Accurately weigh 100-200 mg of the tissue sample.
-
Place the tissue in a 2 mL tube containing homogenization beads and 1 mL of cold homogenization buffer.
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform homogenate is obtained. Keep samples on ice to prevent degradation.
-
-
Internal Standard Spiking:
-
Spike the tissue homogenate with a known concentration of the internal standard (e.g., 10 µL of 1 µg/mL Methysergide in methanol).
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of extraction solvent (e.g., acetonitrile/ammonium carbonate (84:16, v/v)) to the homogenized sample.[7]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, avoiding the lipid layer and tissue pellet.
-
-
Solid Phase Extraction (SPE) Clean-up (Optional but Recommended):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
C. LC-MS/MS Analysis
The following are example parameters and should be optimized for the specific instrument used.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ergonovine: Precursor ion (Q1) m/z 326.2 -> Product ions (Q3) m/z 223.1, 208.1
-
Methysergide (IS): Precursor ion (Q1) m/z 354.2 -> Product ions (Q3) m/z 223.1, 252.2
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of method performance.
Table 1: LC-MS/MS Method Validation Parameters for Ergonovine Quantification in Tissue
| Parameter | Result |
| Linearity Range | 0.1 - 40 pmol on column[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Limit of Detection (LOD) | 0.05 pmol[5] |
| Limit of Quantification (LOQ) | 0.1 pmol[5] |
| Intra-assay Precision (%RSD) | 3.4% - 16.1%[5] |
| Inter-assay Precision (%RSD) | 7.9% - 22.8%[5] |
Table 2: Recovery of Ergonovine from Spiked Tissue Samples
| Tissue Type | Spiking Level | Mean Recovery (%) | Reference |
| Vascular Tissue | Low, Medium, High | 68.4% - 111.0% | [5] |
| Uterine Tissue | To be determined | - | - |
| Muscle Tissue | To be determined | - | - |
Important Considerations
-
Matrix Effects: Tissue homogenates are complex matrices that can cause ion suppression or enhancement in the MS source, affecting the accuracy of quantification.[8][9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. If not available, a structural analog like methysergide can be used.[6] It is crucial to evaluate matrix effects during method development and validation.[5]
-
Stability: Ergonovine is sensitive to light and temperature.[10] Samples and standards should be protected from light and stored at appropriate temperatures (refrigerated or frozen) to prevent degradation.
-
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, and robustness for the intended application.[11][12]
References
- 1. mushroomreferences.com [mushroomreferences.com]
- 2. Interaction of ergovaline with serotonin receptor 5-HT2A in bovine ruminal and mesenteric vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Ergot Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Activities and Effects of Ergot Alkaloids on Livestock Physiology and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risks for animal health related to the presence of ergot alkaloids in feed - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Ergonovine maleate" solubility issues in physiological buffers
Welcome to the technical support center for Ergonovine Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving potential solubility issues in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound immediately after preparing my solution in a neutral physiological buffer (e.g., PBS pH 7.4). What is the likely cause?
A1: Immediate precipitation upon dissolution in neutral or alkaline buffers is often indicative of the compound's low intrinsic aqueous solubility at that specific pH. This compound is the salt of a weak base and is significantly more soluble in acidic conditions. The pH of a 10 mg/mL solution of this compound in water is between 3.0 and 5.0.[1] When introduced into a neutral or alkaline buffer, the ergonovine can convert to its less soluble free base form, leading to precipitation.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on the pH of the solution. As a salt of a weak base, it exhibits higher solubility in acidic environments where the molecule is protonated and forms a more soluble salt. In neutral or alkaline buffers (pH > 7), it is more likely to be in its less soluble free base form. Therefore, you will observe significantly lower solubility at pH 7.4 compared to an acidic buffer.
Q3: Can I use organic co-solvents to prevent precipitation?
A3: Yes, using a co-solvent is a common and effective strategy to increase the solubility of this compound in aqueous buffers. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can have an impact on cellular assays. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final DMSO concentration is as low as possible (typically <0.5%).
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound is sensitive to light and temperature.[2] Stock solutions, especially those for injection, should be stored refrigerated (2 to 8 °C) and protected from light.[3] Diluted solutions in physiological buffers are generally stable for a few hours at room temperature, but it is always best to prepare them fresh before use.[3] For long-term storage, it is advisable to store the compound as a dry powder at -20°C.
Troubleshooting Guide
Issue: Precipitation Observed in Physiological Buffer
This guide addresses the common issue of this compound precipitation in physiological buffers and provides a step-by-step approach to resolve it.
Troubleshooting Workflow
References
Preventing "Ergonovine maleate" degradation in experimental setups
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ergonovine maleate in experimental settings. Adhering to these guidelines is crucial for ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a sensitive compound, and its stability is influenced by several environmental factors.[1] The most common causes of degradation are exposure to light, elevated temperatures, unsuitable pH levels, and oxidizing agents.[2] Liquid dosage forms are generally more susceptible to degradation than solid forms.[3]
Q2: My this compound solution has turned yellow or darkened. What does this mean?
A2: Discoloration, particularly darkening or turning yellow, is a visible indicator of this compound degradation.[4][5] This is often caused by exposure to light (photodegradation) or oxidation.[6][7] If you observe any discoloration, precipitation, or cloudiness, the solution should not be used, as its potency and purity are compromised.[8][9]
Q3: What are the definitive storage and handling procedures for this compound?
A3: Proper storage is the most critical step in preventing degradation. Conditions vary based on the form of the compound. Always protect it from light.[8][9][10]
| Form | Temperature | Storage Conditions | Notes |
| Solid (Powder) | Cold Place / -20°C (Long-term) | Store in tight, light-resistant containers.[11][12] | May be heat sensitive.[12] |
| Sterile Injection (Unopened) | Refrigerated (2°C to 8°C) | Keep in original packaging to protect from light.[9][10][13] | May be stored at room temperature for less than 60 days if necessary, but refrigeration is strongly recommended.[13] |
| Diluted Aqueous Solution | Room Temperature (15°C to 30°C) | Must be protected from light.[8][10] | Should be used within 4 hours of preparation.[8][9][10] |
Q4: I am seeing unexpected peaks or peak shifting in my HPLC analysis. Could this be due to degradation?
A4: Yes, anomalous HPLC results are a common sign of degradation. Degradation products will appear as new peaks in the chromatogram.[14] Issues like peak broadening, peak splitting, or shifts in retention time can also indicate a loss of sample integrity or interaction with the column.[15] It is crucial to use a validated, stability-indicating HPLC method to separate the parent compound from any potential degradants.[14]
| Observed Issue | Potential Cause Related to Degradation | Recommended Action |
| Extra Peaks | Formation of degradation products (e.g., lumiergonovine, lysergic acid).[6][7] | Confirm identity using a reference standard of the degradant if available or by mass spectrometry. Review sample handling and storage protocols. |
| Shifting Retention Times | Change in sample pH due to degradation; interaction of degradants with the stationary phase. | Check the pH of your mobile phase and sample solution. Ensure proper column equilibration.[16][17] |
| Broad or Tailing Peaks | Co-elution of the main peak with degradation products; sample solvent incompatibility. | Dilute the sample in the mobile phase whenever possible.[18] Optimize the mobile phase composition to improve resolution.[16] |
Q5: What are the known degradation products of this compound?
A5: The primary degradation pathways for this compound include oxidation and photodegradation. Known degradation products that can form under these conditions include lumiergonovine I, lumiergonovine II, lysergic acid, ergonovinine, and iso-lysergic acid.[6][7]
Troubleshooting and Experimental Guides
Protocol 1: Preparation of a Stable this compound Working Solution
This protocol outlines the steps to prepare an aqueous solution of this compound while minimizing the risk of degradation.
Materials:
-
This compound USP Reference Standard[11]
-
High-purity water (HPLC-grade)
-
Appropriate buffer salts (e.g., monobasic potassium phosphate for acidic pH)[19]
-
Calibrated pH meter
-
Amber glass vials or containers wrapped in aluminum foil
-
Volumetric flasks and pipettes
Methodology:
-
Work in Low-Light Conditions: Conduct all weighing and dissolution steps under minimal artificial light. Avoid direct exposure to daylight.[11][19]
-
Solvent Preparation: Prepare the desired solvent or buffer. For aqueous solutions, a slightly acidic pH (between 2.7 and 3.5) is recommended for stability, mimicking the formulation of injections.[5][19]
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in a small amount of the prepared solvent within a volumetric flask. Once dissolved, dilute to the final volume. If using a buffer, ensure the final pH is within the stable range.
-
Storage: Immediately transfer the solution to a light-resistant container (e.g., an amber vial). For short-term storage (up to 4 hours), this can be kept at room temperature.[9] For longer-term storage, aliquots should be stored at 2-8°C, though fresh preparation is always recommended.[10]
-
Usage: Use the solution as promptly as possible. If dilution is required for the final experiment, it should be done immediately before use.[11]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This is a general methodology for using HPLC to assess the stability of this compound. Specific parameters should be optimized for your equipment.
Methodology:
-
System Preparation:
-
Mobile Phase: Prepare a degassed mobile phase, for example, a mixture of acetonitrile and a 0.05 M phosphate buffer adjusted to pH 2.1 (e.g., 80:20 buffer to acetonitrile).[19]
-
Column: Use a suitable C18 reversed-phase column and equilibrate it with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[14]
-
-
Standard Preparation:
-
Prepare a standard solution of this compound RS in the mobile phase at a known concentration (e.g., 0.02 mg/mL).[19]
-
-
Sample Preparation:
-
Dilute your experimental sample with the mobile phase to a concentration within the calibration range of the instrument.[19]
-
-
Chromatographic Run:
-
Data Analysis:
-
Compare the chromatogram of your sample to the standard.
-
Quantify the peak corresponding to this compound. A reduction in its peak area compared to a fresh sample indicates degradation.
-
Identify and quantify any additional peaks, which represent degradation products. The sum of all peaks should ideally account for 100% of the initial compound.
-
Visualized Workflows and Pathways
Caption: A troubleshooting flowchart for identifying the cause of this compound degradation.
Caption: The primary signaling pathway for this compound-induced smooth muscle contraction.[20][21]
Caption: An experimental workflow designed to minimize this compound degradation.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. qbdgroup.com [qbdgroup.com]
- 4. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. newdruginfo.com [newdruginfo.com]
- 12. 129-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. drugs.com [drugs.com]
- 14. ijbpas.com [ijbpas.com]
- 15. ijnrd.org [ijnrd.org]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. This compound Injection [drugfuture.com]
- 20. medkoo.com [medkoo.com]
- 21. What is the mechanism of Methylthis compound? [synapse.patsnap.com]
Technical Support Center: Optimizing Ergonovine Maleate in Uterine Contractility Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Ergonovine maleate in uterine contractility experiments. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on uterine smooth muscle?
A1: this compound is a potent uterotonic agent that induces strong and sustained contractions of the uterine smooth muscle.[1] Its primary mechanism involves the stimulation of Gq-protein coupled receptors, specifically the serotonin 5-HT2A and α1-adrenergic receptors on myometrial cells.[2] Activation of these receptors triggers a downstream signaling cascade that results in a significant increase in intracellular calcium levels, leading to forceful muscle contractions.
Q2: What is a typical concentration range for this compound in in vitro uterine contractility studies?
A2: For in vitro organ bath experiments using uterine tissue strips, a cumulative concentration-response curve is typically generated. Based on published studies, a common starting range to investigate the effects of this compound is from 10⁻¹⁰ M to 10⁻⁵ M.[3] Some studies have explored ranges up to 10⁻⁴ M.[4] The optimal concentration range can vary depending on the species, gestational state of the tissue, and specific experimental conditions.
Q3: What solvent should I use to prepare this compound stock solutions?
A3: this compound is sparingly soluble in water. For in vitro bioassays, it is recommended to prepare a high-concentration stock solution in a suitable solvent and then make serial dilutions in your physiological salt solution (e.g., Krebs-Henseleit buffer). Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of compounds with limited aqueous solubility. Alternatively, ethanol can be used. It is crucial to keep the final concentration of the solvent in the organ bath to a minimum (typically less than 0.1%) to avoid solvent-induced effects on tissue contractility.[5]
Q4: How should I store my this compound stock solution?
A4: this compound is sensitive to light. It is recommended to store stock solutions in a dark, dry place. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), it is best to store aliquots at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No contractile response to this compound | 1. Tissue Viability: The uterine tissue may not be viable. 2. Receptor Desensitization: Prior exposure to other uterotonic agents may have desensitized the receptors. 3. Incorrect Drug Concentration: The concentrations used may be too low to elicit a response. 4. Low Calcium Levels: Hypocalcemia can diminish the contractile response to Ergonovine. | 1. Confirm Viability: At the beginning of the experiment, test the tissue's viability with a standard contracting agent like potassium chloride (KCl, ~80 mM). 2. Sufficient Washout: Ensure adequate washout periods between different drug administrations. 3. Concentration Range: Verify your dilution calculations and consider testing a higher concentration range. 4. Calcium in Buffer: Ensure your physiological salt solution is properly prepared with the correct calcium concentration. |
| Inconsistent or variable responses between tissues | 1. Tissue Heterogeneity: Uterine tissue can be heterogeneous, with varying receptor densities in different regions. 2. Experimental Conditions: Inconsistent temperature, pH, or oxygenation of the buffer can affect tissue responsiveness. 3. Pipetting Errors: Inaccurate pipetting can lead to variability in the final drug concentration in the organ bath. | 1. Standardized Dissection: Dissect tissue strips from the same anatomical region of the uterus for all experiments. 2. Maintain Consistency: Ensure the temperature (37°C), pH (7.4), and carbogen (95% O₂/5% CO₂) supply are stable throughout the experiment. 3. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of solutions. |
| Tachyphylaxis (diminishing response to repeated doses) | 1. Receptor Internalization: Repeated stimulation can lead to the internalization of 5-HT2A and α1-adrenergic receptors. 2. Depletion of Intracellular Calcium Stores: Sustained contractions can deplete the sarcoplasmic reticulum of calcium. | 1. Increase Washout Time: Allow for longer washout periods between successive administrations of Ergonovine. 2. Cumulative Dosing: Employ a cumulative concentration-response protocol rather than repeated individual doses to minimize this effect. |
| Spontaneous contractions cease or become irregular | 1. Tissue Fatigue: Prolonged time in the organ bath can lead to tissue fatigue. 2. Inadequate Oxygenation: Insufficient oxygen supply can impair tissue function. 3. Buffer Contamination: The physiological salt solution may be contaminated. | 1. Experiment Duration: Plan your experiments to be completed within a reasonable timeframe (typically a few hours after equilibration). 2. Check Gas Supply: Ensure a consistent and adequate flow of carbogen to the organ bath. 3. Fresh Buffer: Prepare fresh physiological salt solution for each experiment. |
Data Presentation
Table 1: In Vitro Efficacy of Ergonovine and Related Compounds on Uterine Contractility
| Compound | Preparation | Parameter | Value | Reference |
| 5-Hydroxytryptamine (5-HT) | Late Pregnant Rat Myometrium | EC₅₀ | 0.17 ± 0.02 µM | [6] |
| 5-Hydroxytryptamine (5-HT) | Non-Pregnant Rat Myometrium | EC₅₀ | 0.11 ± 0.03 µM | [6] |
| Ergonovine | Human Myometrial Strips | Motility Index (√g·contractions·10 min⁻¹) | 2.13 [0.30] | [3] |
| Ergonovine + High-Dose Oxytocin | Human Myometrial Strips | Motility Index (√g·contractions·10 min⁻¹) | 3.39 [0.32] | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure for a 10 mM Stock Solution:
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is 441.48 g/mol .
-
To calculate the volume of solvent needed for a 10 mM stock solution, use the following formula: Volume (µL) = (Weight (mg) / 441.48 g/mol ) * 100,000
-
For example, for 1 mg of this compound: Volume (µL) = (1 / 441.48) * 100,000 ≈ 226.5 µL
-
Add the calculated volume of DMSO or EtOH to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Uterine Tissue Contractility Assay in an Organ Bath
-
Tissue Preparation:
-
Obtain fresh uterine tissue and immediately place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Dissect longitudinal or circular myometrial strips of approximately 2 mm x 10 mm.
-
Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O₂/5% CO₂).
-
-
Equilibration:
-
Apply an initial tension of approximately 1-2 g to the tissue strips.
-
Allow the tissues to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes, until spontaneous contractions are stable.
-
-
Viability Check:
-
After equilibration, induce a reference contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) to confirm tissue viability.
-
Wash the tissue thoroughly to return to baseline.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is re-established, begin the cumulative addition of this compound.
-
Prepare serial dilutions of the this compound stock solution in the physiological salt solution.
-
Add increasing concentrations of this compound to the organ bath in a stepwise manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
-
Data Analysis:
-
Record the contractile force, frequency, and duration.
-
Analyze the data to determine parameters such as the maximum response (Emax) and the concentration that produces 50% of the maximum response (EC₅₀).
-
Visualizations
References
- 1. msc-mu.com [msc-mu.com]
- 2. Ergonovine - Wikipedia [en.wikipedia.org]
- 3. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radnoti.com [radnoti.com]
Troubleshooting inconsistent results in "Ergonovine maleate" bioassays
Technical Support Center: Ergonovine Maleate Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General & Preparation
Q1: What is this compound and what is its primary mechanism of action in bioassays?
Ergonovine is an ergot alkaloid that acts as a potent smooth muscle constrictor. Its primary mechanism of action is the stimulation of serotonin (5-HT), specifically the 5-HT2A receptor subtype, and alpha-adrenergic receptors on smooth muscle cells.[1] This activation leads to a signaling cascade resulting in increased intracellular calcium and subsequent muscle contraction. It is commonly used in research to study uterine and vascular smooth muscle physiology.
Q2: How should I prepare and store this compound solutions for my bioassay?
This compound is known to be sensitive to light and can degrade over time, often indicated by a darkening of the solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be protected from light and refrigerated (2-8°C). For intravenous administration in clinical settings, dilution in normal saline is common, and the diluted solution can be stored for up to 4 hours at room temperature, protected from light.[2] For in vitro bioassays, the choice of solvent is critical. While physiological salt solutions are ideal, if a solvent is necessary to dissolve the compound, its final concentration in the organ bath should be minimal (typically below 0.1%) to avoid solvent-induced effects on muscle contractility.
Q3: My this compound solution has a yellowish tint. Can I still use it?
This compound darkens with age and upon exposure to light, which can indicate degradation.[2] It is highly recommended to use freshly prepared solutions from a non-discolored powder. Using a discolored solution could lead to inaccurate and inconsistent results due to the presence of degradation products and a lower concentration of the active compound.
Inconsistent or Unexpected Results
Q4: I am observing a high degree of variability in the contractile response between different tissue preparations. What are the likely causes?
High variability is a common challenge in tissue-based bioassays and can stem from several sources:
-
Biological Variation: Inherent differences between individual animals (age, weight, health status) or human donors can lead to significant variability in tissue responsiveness.
-
Tissue Dissection and Handling: The specific region of the tissue used (e.g., uterine horn vs. uterine body), the orientation of the muscle strip (longitudinal vs. circular), and mechanical damage during dissection can all impact the contractile response.
-
Tissue Viability: If a tissue fails to respond robustly to a standard depolarizing agent like a high-potassium solution (e.g., 40-80 mM KCl), it may not be viable and should be discarded.
-
Inconsistent Tension: Applying a consistent resting tension to the tissue strips is crucial for reproducible results.
Q5: I am not observing a clear dose-response relationship with this compound. What could be wrong?
Several factors can obscure a classic dose-response curve:
-
Incorrect Concentration Range: The tested concentrations may be too high (on the plateau of the curve) or too low (below the threshold of effect). A wide range of logarithmic concentrations is recommended.
-
Compound Degradation: Ensure the this compound stock solution is stable and has not degraded. Prepare fresh solutions as needed.
-
Receptor Desensitization (Tachyphylaxis): Repeated application of an agonist like ergonovine can lead to a diminished response. Ensure adequate washout periods between applications. For ergonovine, which can have a prolonged effect, a longer washout time may be necessary.
-
Insufficient Equilibration Time: Allow the tissue to stabilize completely between doses. For antagonists or inhibitors, a sufficient pre-incubation time is crucial before adding an agonist.
Q6: The contractile effect of this compound seems to diminish with repeated applications, even with washout periods. What is happening?
This phenomenon is likely due to tachyphylaxis, or receptor desensitization. Agonist binding can trigger internalization of the receptors or uncoupling from their signaling pathways, making the tissue less responsive to subsequent stimulation. To mitigate this:
-
Increase Washout Time: Allow for longer periods for the tissue to recover.
-
Limit Repeated Dosing: Design experiments to minimize the number of applications on a single tissue preparation.
-
Use a Cumulative Dosing Protocol: In this design, subsequent doses are added without washing out the previous one. This can sometimes reduce the impact of desensitization compared to repeated individual applications.
Q7: My tissue is not responding to this compound at all, or the response is very weak.
Several factors could be responsible for a lack of response:
-
Poor Tissue Viability: As mentioned, always check tissue viability with a high-potassium solution.
-
Receptor Expression: The tissue you are using may have low or no expression of the target receptors (5-HT2A and alpha-adrenergic receptors).
-
Incorrect Buffer Composition: Ensure your physiological salt solution is correctly prepared and at the appropriate pH and temperature. The absence of calcium will prevent contraction.
-
Compound Degradation: Your this compound stock may have degraded. Prepare a fresh solution.
-
Presence of Antagonists: Ensure that no component of your experimental setup (e.g., from a previous experiment on the same equipment) contains a serotonergic or adrenergic antagonist.
Experimental Protocols
Uterine Smooth Muscle Contraction Assay
This protocol is adapted from established methods for measuring human myometrial contractility and can be used to assess the effects of this compound.[3]
-
Tissue Preparation:
-
Obtain fresh uterine tissue (e.g., from biopsies) and immediately place it in a physiological saline solution (PSS) at 37°C.
-
Dissect thin strips of myometrium (e.g., 10 mm long, 2 mm wide) parallel to the direction of the muscle fibers.
-
-
Mounting the Tissue:
-
Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2).
-
Attach one end of the tissue strip to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration:
-
Apply a small initial resting tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions are stable.
-
During equilibration, replace the PSS in the bath every 15-20 minutes.
-
-
Testing and Recording:
-
Record baseline spontaneous contractions for at least 20-30 minutes.
-
To test for tissue viability, challenge the tissue with a high-potassium PSS (e.g., 40 mM KCl). A robust contraction confirms viability.
-
After washout and return to baseline, add this compound in a cumulative, logarithmic fashion (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing the tissue response to stabilize at each concentration before adding the next.
-
Record the contractile force, frequency, and duration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Calculate the motility index (Amplitude × Frequency) or the area under the curve to quantify the contractile response.
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Receptor Binding Assay (General Protocol for Ergot Alkaloids)
This is a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., 5-HT2A).[4][5]
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).
-
A suitable radioligand (e.g., [³H]ketanserin for 5-HT2A).
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., mianserin).
-
This compound of high purity.
-
Assay buffer.
-
-
Procedure:
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
For total binding wells, omit the unlabeled this compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter mat) followed by washing with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data
Table 1: Receptor Binding Affinities and Potencies of Ergonovine and Related Compounds
| Compound | Receptor | Assay Type | Value | Species | Reference |
| Ergonovine | α1-adrenoceptor | Functional Assay (Contraction) | K D ≈ 0.41 µM | Mouse | (Gibson & Carvajal, 1988) |
| Psilocin | 5-HT2A | Radioligand Binding | Ki = 120-173 nM | Human, Mouse | (Gáspár et al., 2022) |
| Psilocin | 5-HT2C | Radioligand Binding | Ki = 79-311 nM | Human, Mouse | (Gáspár et al., 2022) |
| Psilocin | 5-HT1A | Radioligand Binding | Ki = 146-152 nM | Human, Mouse | (Gáspár et al., 2022) |
Table 2: Functional Potency of Uterotonic Agents in Human Myometrium
| Uterotonic Agent | Condition | Motility Index (√g·contractions·10 min⁻¹) | Reference |
| Oxytocin | Non-augmented labor | 5.19 | (Dalkin et al., 2016) |
| Ergonovine | Non-augmented labor | 3.46 | (Dalkin et al., 2016) |
| PGF2α | Non-augmented labor | 2.64 | (Dalkin et al., 2016) |
| Misoprostol | Non-augmented labor | 2.52 | (Dalkin et al., 2016) |
Visualizations
Signaling Pathways
Caption: this compound signaling pathway in smooth muscle.
Experimental Workflow
Caption: Workflow for an ex vivo uterine contraction bioassay.
References
- 1. resources.wfsahq.org [resources.wfsahq.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergonovine Maleate: Technical Support Center for Research Applications
This technical support center provides essential information on the stability, storage, and handling of Ergonovine Maleate for research purposes. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: Solid this compound should be preserved in tight, light-resistant containers and stored in a cold place, ideally refrigerated at 2°C to 8°C.[1] The compound is known to darken with age and upon exposure to light.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be protected from light and stored at 2°C to 8°C. For short-term storage, solutions may be kept at room temperature (15°C–30°C) for up to 4 hours when protected from light.[3][4] For longer-term stability, refrigeration is critical. One study showed that an oral solution of the related compound methylergometrine maleate maintained at least 96% of its initial concentration for 47 days when stored at 5°C or room temperature, protected from light.[5][6]
Q3: What solvents can I use to prepare stock solutions?
A3: this compound is sparingly soluble in water and slightly soluble in methanol and ethanol.[7][8] For research applications requiring higher concentrations, Dimethyl Sulfoxide (DMSO) can be used. When preparing solutions, it is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q4: Is this compound sensitive to pH?
A4: Yes, this compound is more stable in acidic conditions. The pH of a pharmaceutical injection formulation is typically maintained between 2.7 and 3.5.[8] The compound undergoes degradation under basic conditions.[5][6] A solution of this compound in D₂O has been measured to have a pH of 4.2.[9]
Q5: What are the primary degradation pathways for this compound?
A5: The primary degradation pathways are hydrolysis (accelerated in acidic and basic conditions), oxidation, and photolysis.[5][10] The molecule is particularly sensitive to light, which can cause it to change color from white or pale yellow to yellow.[7] Known degradation products include lumiergonovine I, lumiergonovine II, lysergic acid, ergonovinine, and iso-lysergic acid.[5][6]
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Form | Condition | Temperature | Light Exposure | Duration | Reference |
| Solid Powder | Tight, sealed container | 2°C to 8°C (Refrigerated) | Protect from light | Long-term | [1] |
| Aqueous Solution (Diluted) | Sterile solution | 15°C to 30°C (Room Temp) | Protect from light | Up to 4 hours | [3][4] |
| Aqueous Solution (Stock) | Sealed vial | 2°C to 8°C (Refrigerated) | Protect from light | >6 months | [11][12] |
| Tablet Form | Well-closed container | Unspecified (Refrigerated is best) | Protect from light | Degrades in weeks under tropical conditions | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Concentration | Reference |
| Water | Sparingly Soluble | 10 mg/mL (for pH measurement) | [7] |
| Methanol | Slightly Soluble | 5 mg/mL (for TLC) | [7] |
| Ethanol (95%) | Slightly Soluble | Not specified | [7] |
| Diethyl Ether | Practically Insoluble | Not specified | [7] |
| DMSO | Soluble | ~13.3 mg/mL (10 mg in 0.75 mL) | [9] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: My compound solution has turned yellow or discolored.
-
Possible Cause: Exposure to light and/or oxidation. This compound is known to darken with age and light exposure.[2] Discolored ampoules have been found to contain less than 90% of the nominal concentration.[11][12]
-
Solution:
-
Always store both solid compound and solutions protected from light, using amber vials or by wrapping containers in aluminum foil.
-
Prepare solutions fresh whenever possible.
-
If discoloration is observed, it is a strong indicator of degradation. The solution should be discarded and a fresh one prepared from solid stock.
-
Consider purging stock solutions with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
Issue 2: I am observing a loss of biological activity in my assay.
-
Possible Cause 1: Improper Storage. Storing solutions at room temperature for extended periods or failing to protect them from light can lead to significant degradation. When exposed to light at 25°C, ergometrine was only stable for approximately 4 days.[11][12]
-
Solution 1: Adhere strictly to the recommended storage conditions (2-8°C, protected from light). Prepare fresh dilutions for experiments from a properly stored stock solution.
-
Possible Cause 2: pH-related Degradation. If your experimental buffer is neutral or basic, the compound may be degrading. Ergot alkaloids are more stable in acidic conditions. Degradation is known to occur under basic conditions.[5][6]
-
Solution 2: Check the pH of your experimental medium. If possible, maintain a slightly acidic pH. If the experiment requires a neutral or basic pH, minimize the time the compound is in that solution before analysis.
-
Possible Cause 3: Inactive Compound. The initial compound may have degraded prior to use.
-
Solution 3: Assess the purity of the solid compound using the stability-indicating HPLC method described below. If significant degradation is detected, obtain a new batch of the compound.
Issue 3: My compound precipitates out of aqueous solution.
-
Possible Cause: Exceeding the solubility limit or temperature fluctuations. This compound has limited solubility in water.
-
Solution:
-
Ensure you are not exceeding the solubility limits outlined in Table 2.
-
For higher concentrations, consider preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium. Be mindful that the final concentration of DMSO should be low enough to not affect your experimental system.
-
Avoid freeze-thaw cycles which can affect the stability of the solution and cause precipitation. Aliquot stock solutions into single-use volumes.
-
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of solid this compound in a light-protected container (e.g., an amber glass vial).
-
Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of solid).
-
Vortex or sonicate briefly at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.
-
Seal the vial tightly with a screw cap containing a chemically resistant septum.
-
Wrap the vial in aluminum foil or store it in a light-proof box.
-
Store at 2°C to 8°C. For long-term storage, consider creating single-use aliquots to avoid repeated warming and cooling of the main stock.
Protocol 2: Stability-Indicating RP-HPLC Method
This method is adapted from a validated protocol for Methylthis compound and is suitable for assessing the purity and detecting degradation products of this compound.[10] Minor optimization may be required.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]
-
Mobile Phase: A mixture of Ammonium Acetate buffer and Acetonitrile (70:30 v/v). The buffer pH should be adjusted to 6.5 with glacial acetic acid.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: 310 nm.[10]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a known concentration (e.g., 20 µg/mL).
-
Sample Preparation: Dissolve the test sample (solid or from a prepared solution) in the mobile phase to achieve a similar target concentration as the standard.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Analysis: Compare the chromatogram of the sample to the standard. The retention time for the main peak should correspond to that of the standard. Additional peaks indicate impurities or degradation products. The method is considered stability-indicating as it can separate the parent compound from degradation products formed under stress conditions (acid, base, oxidation, and light exposure).[10]
-
References
- 1. Methylergonovine, Ergonovine Monograph for Professionals - Drugs.com [drugs.com]
- 2. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea [mdpi.com]
- 10. ijbpas.com [ijbpas.com]
- 11. Ergometrine stability in postpartum haemorrhage kits: Does temperature and light matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mitigating tachyphylaxis in "Ergonovine maleate" experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ergonovine Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate tachyphylaxis in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why does it occur with this compound?
A1: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[1] In the context of ergonovine experiments, this means that subsequent doses produce a diminished effect compared to the initial dose. Ergonovine primarily acts as an agonist on serotonin (5-HT2A), dopamine, and α-adrenergic receptors.[2] Tachyphylaxis is largely attributed to the desensitization of these G protein-coupled receptors (GPCRs), particularly the 5-HT2A receptor.[3][4]
Q2: What is the underlying mechanism of ergonovine-induced tachyphylaxis?
A2: The primary mechanism is receptor desensitization. Prolonged or repeated exposure to an agonist like ergonovine can trigger several cellular processes:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[5][6][7]
-
Arrestin Binding: Phosphorylation increases the affinity for β-arrestin proteins to bind to the receptor.[8]
-
Uncoupling: The binding of β-arrestin physically blocks the interaction between the receptor and its G protein, thereby preventing downstream signaling.[9]
-
Internalization: The receptor-arrestin complex is targeted for endocytosis, removing the receptor from the cell surface and further reducing the cell's ability to respond to the drug.[6][9] For 5-HT2A receptors, this internalization can be dynamin-dependent.[10]
Q3: What are the initial signs of tachyphylaxis in my experimental setup?
A3: The most common sign is a progressive reduction in the magnitude of the response (e.g., decreased smooth muscle contraction) with each successive application of ergonovine at the same concentration. You may also observe that a higher concentration of ergonovine is required to achieve the same effect that was initially produced by a lower concentration, which is known as a rightward shift in the dose-response curve.
Q4: Can tachyphylaxis to ergonovine affect other receptors?
A4: Yes, this is a phenomenon known as heterologous desensitization. The activation of 5-HT2A receptors can lead to the desensitization of other receptors, such as the 5-HT1A receptor, even if they have not been directly stimulated by ergonovine.[11] This is an important consideration in complex biological systems where multiple receptor types are active.
Troubleshooting Guide
Issue: My tissue preparation (e.g., uterine or arterial smooth muscle) shows a significantly diminished or no response to repeated doses of ergonovine.
| Potential Cause | Suggested Solution |
| Receptor Desensitization | Implement a washout period between drug applications to allow for receptor resensitization. The duration of the washout will depend on the specific tissue and experimental conditions but should be empirically determined (start with 20-30 minutes). |
| Receptor Internalization | Increase the duration of the washout period. Receptor recycling to the cell surface can be a slower process than dephosphorylation. |
| Depletion of Intracellular Mediators | Ensure your experimental buffer contains adequate concentrations of essential ions, particularly calcium, as ergonovine's contractile effect is dependent on calcium mobilization. In some cases, responsiveness can be restored by the cautious administration of calcium salts.[12][13] |
| Experimental Design | Instead of repeated dosing on a single tissue preparation, consider using a cumulative dose-response protocol where the concentration is incrementally increased without washout. This can help to characterize the initial potency and efficacy before significant tachyphylaxis develops. For multiple treatments, use separate, naive tissue preparations for each dose-response curve. |
Data Presentation
The following table summarizes quantitative data related to ergonovine's effects from various studies. Note that data directly quantifying the rate and extent of tachyphylaxis for ergonovine in isolated tissues is limited in the literature.
| Parameter | Value | Context | Source |
| EC50 for Contraction | 1.35 x 10-8 M | Ergonovine-induced contraction in canine tracheal smooth muscle. | [14] |
| EC50 for Contraction | 4.73 x 10-8 M | Ergometrine-induced contraction of canine tracheal smooth muscle. | [15] |
| Receptor Affinity (vs. 5-HT) | ~16 times higher than 5-HT | Calculated affinity for 5-HT receptors in canine tracheal smooth muscle. | [14] |
| Coronary Artery Constriction | -21.2% change from baseline | Progressive, nonspecific reduction in proximal right coronary artery diameter with sequential intravenous infusion. | [16] |
| Maximal Responsiveness | 52.7 ± 16.0% | Percent change in coronary artery diameter during ergonovine infusion compared to post-nitroglycerin diameter. | [17] |
Experimental Protocols
Protocol 1: Assessment of Ergonovine-Induced Tachyphylaxis in Isolated Smooth Muscle
This protocol is designed to quantify the development of tachyphylaxis in an isolated tissue bath setup (e.g., using uterine or aortic strips).
-
Tissue Preparation: Prepare isolated smooth muscle strips (e.g., rat uterus or aorta) and mount them in an organ bath containing appropriate physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60 minutes. During this period, wash the tissue with fresh buffer every 15-20 minutes.
-
Initial Challenge (E1): Administer a submaximal concentration of ergonovine (e.g., a concentration that produces ~80% of the maximal response, determined from a preliminary cumulative concentration-response curve) and record the contractile response until a stable plateau is reached.
-
Washout: Wash the tissue repeatedly with fresh buffer for a defined period (e.g., 30 minutes).
-
Second Challenge (E2): Re-administer the same concentration of ergonovine and record the peak contractile response.
-
Quantification of Tachyphylaxis: Calculate the degree of tachyphylaxis as the percentage reduction in the second response compared to the first: Tachyphylaxis (%) = (1 - (E2 / E1)) * 100.
-
Varying Washout Periods: Repeat the experiment with different washout durations (e.g., 15, 30, 60, 90 minutes) to determine the time course of receptor resensitization.
Protocol 2: Mitigation of Tachyphylaxis Using Intermittent Dosing and Washout
This protocol aims to obtain reproducible responses by allowing for receptor recovery between doses.
-
Tissue Preparation and Equilibration: Follow steps 1 and 2 from Protocol 1.
-
Establish a Stable Baseline: Ensure the tissue is at a stable resting tension before any drug administration.
-
Single Dose Administration: Administer a single concentration of ergonovine and record the response until it reaches a peak and then begins to fade or stabilizes.
-
Extended Washout: Immediately begin a thorough washout procedure. This should involve flushing the organ bath with fresh, pre-warmed, and aerated buffer at least 3-4 times over a period of 5 minutes.
-
Recovery Period: Allow the tissue to recover in fresh buffer for an extended period, determined empirically from Protocol 1 (e.g., 45-60 minutes), to allow for receptor resensitization.
-
Subsequent Dosing: Before administering the next dose, ensure the tissue has returned to its original baseline tension.
-
Data Analysis: Compare the peak responses to each dose. A successful mitigation strategy will yield responses of similar magnitude for the same concentration of ergonovine.
Visualizations
Signaling Pathway and Tachyphylaxis Mechanism
References
- 1. trc-p.nl [trc-p.nl]
- 2. Ergonovine - Wikipedia [en.wikipedia.org]
- 3. Desensitization of 5-HT2A receptor function by chronic administration of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of receptor kinases and arrestins in G protein-coupled receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting G protein-coupled receptor kinases (GRKs) to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homologous desensitization - Wikipedia [en.wikipedia.org]
- 10. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization of 5-HT1A receptors by 5-HT2A receptors in neuroendocrine neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. drugs.com [drugs.com]
- 14. The mechanism of ergonovine-induced airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of ergometrine on airway smooth muscle contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative arteriographic responses to ergonovine provocation in subjects with atypical chest pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coronary artery responsiveness to ergonovine provocation in patients without vasospatic angina: a quantitative coronary angiography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming "Ergonovine maleate" precipitation in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming precipitation issues with Ergonovine Maleate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution turning cloudy or forming a precipitate?
A1: Precipitation of this compound in aqueous solutions is often due to one or more of the following factors:
-
pH Shift: this compound is the salt of a weak base and is most stable and soluble in acidic conditions (pH 2.7-5.0). An increase in pH towards neutral or alkaline values can cause the free base to precipitate.[1][2]
-
Concentration: The solubility of this compound in water is limited (sparingly soluble).[2] Attempting to create a solution that exceeds its solubility limit at a given temperature will result in precipitation.
-
Degradation: this compound is sensitive to light and heat, which can cause it to degrade.[5][6] Degradation products may be less soluble and precipitate out of solution. The compound darkens with age and exposure to light.[5]
Q2: What is the optimal pH for dissolving this compound in water?
A2: The optimal pH for dissolving and maintaining the stability of this compound is in the acidic range. Pharmaceutical injection formulations have a pH between 2.7 and 3.5.[1] A solution of 0.1 g in 10 mL of water should have a pH between 3.0 and 5.0.[2]
Q3: How should I store my this compound solutions?
A3: Aqueous solutions should be prepared fresh and used immediately.[7] If short-term storage is necessary, solutions should be stored refrigerated at 2°C to 8°C and protected from light.[3] For diluted injection solutions, storage is recommended for up to 4 hours at room temperature (15-30°C), protected from light.[3] Solid this compound should be stored in tight, light-resistant containers in a cold place.[7]
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, in certain applications, co-solvents are used. For analytical purposes, mixtures of alcohol and water, or methanol with tartaric acid, are employed to achieve higher concentrations.[7][8] However, for cell-based assays or in vivo studies, the suitability of a co-solvent must be carefully evaluated for its potential effects on the experimental system.
Troubleshooting Guide: Resolving Precipitation
This guide provides a systematic approach to diagnosing and solving precipitation issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Step-by-Step Troubleshooting
-
Verify Solution pH:
-
Issue: The most common cause of precipitation is a pH outside the optimal acidic range (2.7-5.0). Buffers used in cell culture media or other experimental systems can raise the pH of the final solution.
-
Action: Measure the pH of your final solution. If it is above 5.0, the free base is likely precipitating. When preparing stock solutions, use Water for Injection or a suitable acidic buffer. For final dilutions, consider the buffering capacity of your medium.
-
-
Review Concentration:
-
Issue: this compound is sparingly soluble in water, with a reported solubility of about 2.68 mg/mL at 25°C.[5] Preparing solutions close to or exceeding this limit can lead to precipitation, especially if the temperature drops.
-
Action: If possible, work with lower concentrations. A standard preparation for assays is often around 40 µg/mL.[7] If a higher concentration is essential, consider a co-solvent system after validating its compatibility with your experiment.
-
-
Assess Storage and Handling:
-
Issue: Exposure to light and elevated temperatures accelerates the degradation of this compound.[5] Degradation products may be insoluble.
-
Action: Always prepare solutions under minimal light conditions.[1][7] Store the solid compound and any stock solutions in light-resistant containers at recommended cold temperatures (2-8°C).[3] Avoid repeated freeze-thaw cycles.
-
-
Evaluate Reagent Quality:
-
Issue: The starting material may have degraded over time, especially if not stored correctly. This compound powder darkens with age and degradation.[5]
-
Action: Inspect the solid this compound. If it is discolored (i.e., not a white to pale yellow crystalline powder), it may be degraded.[2] Use a fresh, high-purity batch for your experiments.
-
Experimental Protocols
Protocol 1: Preparation of a 0.25 mg/mL Aqueous Stock Solution
This protocol is based on standard pharmaceutical injection formulations.
Materials:
-
This compound USP grade
-
Sterile Water for Injection
-
Maleic acid (for pH adjustment, if necessary)
-
Sterile, light-resistant volumetric flask
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh accurately 2.5 mg of this compound.
-
Transfer the powder to a 10 mL sterile, light-resistant volumetric flask.
-
Add approximately 8 mL of Sterile Water for Injection.
-
Gently swirl the flask to dissolve the compound. Sonication can be used cautiously if dissolution is slow.
-
Once dissolved, check the pH. If the pH is above 5.0, adjust downwards to between 2.7 and 3.5 by adding a very small amount of a dilute maleic acid solution.
-
Add Sterile Water for Injection to bring the final volume to 10 mL.
-
Mix the solution thoroughly.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile, light-resistant container.
-
Use immediately. If necessary, store at 2-8°C, protected from light, for no more than 4 hours.[3]
Protocol 2: Determining Apparent Solubility at a Specific pH
This protocol provides a method to estimate the solubility under your specific experimental conditions.
Materials:
-
This compound
-
Buffer solution at the desired experimental pH (e.g., phosphate buffer, cell culture medium)
-
Microcentrifuge tubes
-
Shaker or vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of microcentrifuge tubes, each containing 1 mL of your desired buffer.
-
Add increasing, accurately weighed amounts of this compound to each tube to create a range of concentrations (e.g., 0.1 mg/mL, 0.5 mg/mL, 1.0 mg/mL, 2.0 mg/mL, 3.0 mg/mL).
-
Vortex each tube vigorously for 2 minutes.
-
Place the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium. Protect from light.
-
After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant from each tube without disturbing the pellet.
-
Measure the concentration of dissolved this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at ~311 nm or HPLC).
-
The highest concentration measured in a clear supernatant before saturation is the apparent solubility under those conditions.
Data and Diagrams
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₃O₂ · C₄H₄O₄ | [7] |
| Molecular Weight | 441.48 g/mol | [9][10] |
| pKa | 6.8 | [5] |
| Solubility in Water | Sparingly soluble; 2.68 mg/mL at 25°C | [2][5] |
| pH of Solution | 2.7 - 3.5 (Injection); 3.0 - 5.0 (0.1g/10mL H₂O) | [1][2] |
| Appearance | White to pale yellow crystalline powder | [2] |
Recommended Storage Conditions
| Formulation | Temperature | Light/Air Conditions |
| Solid Powder | Cold place (e.g., 2-8°C) | Preserve in tight, light-resistant containers |
| Injection | Refrigerated (2-8°C) | Protect from light |
| Diluted Solution | Room Temperature (15-30°C) | Protect from light; use within 4 hours |
Diagram: Ergonovine Signaling Pathway
Ergonovine primarily acts as a partial agonist on serotonin and alpha-adrenergic receptors in smooth muscle.
Caption: Gq-coupled signaling pathway activated by Ergonovine in smooth muscle cells.
References
- 1. This compound Injection [drugfuture.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. drugs.com [drugs.com]
- 5. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of ergonovine-induced contraction in the mesenteric artery from deoxycorticosterone acetate-salt hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdruginfo.com [newdruginfo.com]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
- 9. 129-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. medkoo.com [medkoo.com]
Selecting the appropriate solvent for "Ergonovine maleate" in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate selection of solvents for in vitro studies involving Ergonovine maleate. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The choice of solvent for this compound depends on the specific requirements of your in vitro study, including the desired stock concentration and the tolerance of your cell model to the solvent. Based on available data, Dimethyl sulfoxide (DMSO) and water (or aqueous buffers) are the most common and recommended solvents.
-
DMSO: this compound is soluble in DMSO.[1] It is a versatile solvent for preparing high-concentration stock solutions that can be further diluted into aqueous cell culture media.
-
Water/Aqueous Buffers: this compound is sparingly soluble in water.[2] A monograph from the Japanese Pharmacopoeia indicates that it is possible to dissolve 0.10 g of this compound in 10 mL of water, which translates to a concentration of 10 mg/mL.[2] For lower concentration working solutions, sterile water, phosphate-buffered saline (PBS), or normal saline solution can be used.[3][4]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies across different solvents. The following table summarizes the available data.
| Solvent | Solubility | Source |
| Water | Sparingly soluble; 10 mg/mL | Japanese Pharmacopoeia[2] |
| DMSO | Soluble (specific quantitative data not readily available) | MedKoo[1] |
| Methanol | Slightly soluble | Japanese Pharmacopoeia[2] |
| Ethanol (95%) | Slightly soluble | Japanese Pharmacopoeia[2] |
| Diethyl Ether | Practically insoluble | Japanese Pharmacopoeia[2] |
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. A final DMSO concentration of 0.5% (v/v) or lower is generally well-tolerated by most cell lines.[5] However, it is always best practice to include a vehicle control (media with the same final DMSO concentration without this compound) to account for any potential effects of the solvent on your experimental outcomes.[5]
Q4: Are there any stability concerns with this compound solutions?
A4: Yes, this compound solutions are sensitive to light and should be protected from it.[3][6] It is recommended to store stock solutions in light-resistant containers. Diluted solutions in aqueous buffers may have limited stability at room temperature. For instance, a diluted solution for injection can be stored for up to 4 hours at room temperature.[3][4] Stock solutions in DMSO should be stored at -20°C for long-term use.[1]
Troubleshooting Guide
Issue: My this compound is precipitating when I add it to my cell culture medium.
This is a common issue known as "solvent shock," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is less soluble.
Possible Causes and Solutions:
-
Cause: Highly concentrated stock solution leading to rapid precipitation upon dilution.
-
Solution: While preparing a high-concentration stock is standard, avoid making it overly concentrated if you observe precipitation. A working stock of 10-20 mM in DMSO is a reasonable starting point.[5]
-
-
Cause: Direct addition of the stock solution to the full volume of media.
-
Solution: To avoid shocking the compound out of solution, do not add your small volume of concentrated stock directly into the large volume of media. Instead, first, serially dilute the stock solution in your culture medium. For example, add the stock to a smaller volume of media, mix well, and then add this intermediate dilution to the final volume.[5]
-
-
Cause: Temperature of the cell culture medium.
-
Solution: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[5]
-
-
Cause: Final concentration of the compound exceeds its solubility in the media.
-
Solution: Determine the solubility limit of this compound in your specific cell culture medium. You can do this by preparing a serial dilution and visually inspecting for precipitation.
-
-
Cause: pH of the final solution.
-
Solution: Ensure your cell culture medium is properly buffered to maintain a stable physiological pH, as pH shifts can affect compound solubility.[7]
-
Issue: I am observing unexpected effects in my vehicle control group.
Possible Causes and Solutions:
-
Cause: The final concentration of the organic solvent (e.g., DMSO) is too high.
-
Solution: As mentioned, keep the final DMSO concentration below 0.5%, and ideally even lower (e.g., 0.1%). Even at low concentrations, some solvents can have biological effects.[8]
-
-
Cause: The solvent itself is affecting cellular processes.
-
Solution: It is essential to run a vehicle control with the exact same concentration of the solvent used to dissolve the drug. This allows you to differentiate the effects of the drug from the effects of the solvent.
-
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Solvent Selection: Based on the desired stock concentration, choose an appropriate solvent. For a high-concentration stock solution (e.g., 10-50 mM), anhydrous DMSO is recommended. For lower concentration stocks that will be used to make fresh working solutions, sterile water or PBS can be considered if the desired concentration is within the aqueous solubility limit.
-
Calculation:
-
The molecular weight of this compound is 441.48 g/mol .
-
To prepare a 10 mM stock solution, dissolve 4.415 mg of this compound in 1 mL of DMSO.
-
-
Dissolution:
-
Weigh the required amount of this compound powder in a sterile, light-protected tube.
-
Add the calculated volume of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in light-resistant tubes at -20°C for long-term storage.
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (to avoid precipitation):
-
To prepare a final concentration of 10 µM this compound in 10 mL of medium from a 10 mM stock solution, you will need 10 µL of the stock.
-
Do not add the 10 µL of stock directly to the 10 mL of medium.
-
First, add the 10 µL of stock solution to a tube containing a smaller volume of the pre-warmed medium (e.g., 990 µL) to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Then, add 1 mL of this 100 µM intermediate solution to the remaining 9 mL of medium to achieve the final 10 µM concentration.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug. For the example above, you would add 10 µL of DMSO to 10 mL of medium.
-
Immediate Use: Use the prepared working solutions immediately for your in vitro experiments.
Signaling Pathway
Ergonovine is known to exert its effects primarily through the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a well-characterized signaling cascade.
Caption: this compound signaling via the 5-HT2A receptor.
This workflow provides a comprehensive guide for the effective use of this compound in in vitro studies, with a focus on proper solvent selection and troubleshooting common experimental hurdles. By following these recommendations, researchers can improve the reliability and reproducibility of their results.
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
Adjusting pH to improve "Ergonovine maleate" stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ergonovine maleate solutions. The focus is on adjusting pH to improve stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
A1: this compound solutions exhibit greater stability in acidic conditions. The commercial injectable formulation of this compound has a pH between 2.7 and 3.5, which is adjusted using maleic acid[1]. It is recommended to maintain the pH of your experimental solutions within this acidic range to minimize degradation.
Q2: What are the primary factors that cause degradation of this compound in solution?
A2: The main factors contributing to the degradation of this compound in solution are:
-
pH: The stability of this compound is highly pH-dependent. Basic conditions, in particular, can lead to rapid degradation[2][3].
-
Light: this compound is photosensitive and should always be protected from light to prevent photodegradation[4][5][6].
-
Temperature: Elevated temperatures accelerate the degradation process. Therefore, solutions should be stored at refrigerated temperatures (2°C to 8°C)[4][6].
-
Oxidation: Although the maleate salt provides some stability, the ergonovine base can be susceptible to oxidation, especially in the presence of oxygen[2][3].
Q3: What are the known degradation products of this compound?
A3: Under degradative conditions, particularly in basic solutions, this compound can degrade into several products. Known degradation products of the closely related methylergometrine, which are likely similar for ergonovine, include lumiergonovine I, lumiergonovine II, lysergic acid, ergonovinine, and iso-lysergic acid[2][3].
Q4: Can I adjust the pH of my this compound solution? If so, what should I use?
A4: Yes, adjusting the pH to the acidic range is crucial for stability. For pH adjustment, it is recommended to use a dilute solution of an appropriate acid, such as maleic acid or phosphoric acid[1][4]. It is critical to add the acid dropwise while monitoring the pH to avoid over-acidification, which could potentially lead to other forms of degradation.
Q5: For how long can I store a diluted this compound solution at room temperature?
A5: A diluted solution of this compound can be stored for up to 4 hours at room temperature (15°C – 30°C), provided it is protected from light[4][6]. For longer-term storage, refrigeration is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution appears discolored (yellowish or brownish). | Degradation of this compound. This can be caused by exposure to light, elevated temperature, or incorrect pH (too basic). | 1. Discard the discolored solution immediately. 2. Prepare a fresh solution, ensuring it is protected from light at all times. 3. Verify the pH of the solution is within the acidic range (pH 2.7-3.5). 4. Store the new solution at the recommended refrigerated temperature (2°C to 8°C). |
| Loss of potency or inconsistent experimental results. | Chemical instability and degradation of the this compound active pharmaceutical ingredient (API). | 1. Confirm the pH of your stock and working solutions. Adjust to an acidic pH if necessary. 2. Review your storage procedures. Ensure solutions are consistently stored in light-resistant containers at 2°C to 8°C. 3. Prepare fresh solutions more frequently, especially if they are diluted. |
| Precipitate forms in the solution. | The solubility of this compound is pH-dependent. A shift in pH towards neutral or basic can decrease its solubility. | 1. Check the pH of the solution. 2. If the pH has shifted, carefully adjust it back to the acidic range (pH 2.7-3.5) with a dilute acid to see if the precipitate redissolves. 3. If the precipitate does not dissolve, it may be a degradation product, and the solution should be discarded. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Stock Solution
Objective: To prepare a stable stock solution of this compound with an adjusted pH for experimental use.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
0.1 M Maleic acid solution
-
Sterile, light-resistant container (e.g., amber vial)
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile, light-protected beaker, dissolve the powder in a portion of the Sterile Water for Injection.
-
Gently stir the solution until the powder is completely dissolved.
-
Measure the initial pH of the solution using a calibrated pH meter.
-
Slowly add the 0.1 M maleic acid solution dropwise while continuously monitoring the pH.
-
Continue adding the acid until the pH of the solution is within the target range of 2.7 to 3.5.
-
Once the desired pH is reached, add the remaining Sterile Water for Injection to achieve the final desired concentration.
-
Sterile-filter the solution using a 0.22 µm filter into the final sterile, light-resistant container.
-
Store the solution at 2°C to 8°C and protect from light.
Protocol 2: Forced Degradation Study of this compound under Acidic and Basic Conditions
Objective: To evaluate the stability of this compound in acidic and basic environments to understand its degradation profile. This is a common practice in pharmaceutical stability testing[7][8][9][10].
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Acidic Degradation: Mix a known volume of the this compound stock solution with an equal volume of 0.1 N HCl.
-
Basic Degradation: Mix a known volume of the this compound stock solution with an equal volume of 0.1 N NaOH.
-
Control: Mix a known volume of the this compound stock solution with an equal volume of purified water.
-
-
Incubation:
-
Incubate all three samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours). Protect the samples from light.
-
-
Sampling and Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples to approximately pH 7.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to observe the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for all conditions.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
Data Presentation
Table 1: Representative Stability of a Closely Related Ergot Alkaloid (Methylergometrine Maleate) in Solution under Different pH Conditions
| pH Condition | Temperature | Duration | Remaining Active Ingredient (%) | Observations |
| Acidic (e.g., pH 3.5) | 50°C | 4 hours | >95% | Minimal degradation observed. |
| Basic (e.g., pH > 7) | 50°C | 4 hours | Significantly <90% | Noticeable degradation with the appearance of new peaks in the chromatogram. |
Note: This data is based on studies of methylergometrine maleate, a compound structurally and chemically similar to this compound, and is provided for illustrative purposes[2][3]. Specific degradation rates for this compound should be determined experimentally.
Visualizations
Caption: Workflow for Preparing and Testing this compound Solutions.
Caption: Simplified Degradation Pathway of this compound.
References
- 1. This compound Injection [drugfuture.com]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmasm.com [pharmasm.com]
- 10. ajpsonline.com [ajpsonline.com]
Validation & Comparative
A Comparative In Vitro Analysis of Ergonovine Maleate and Oxytocin on Myometrial Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of ergonovine maleate and oxytocin on myometrial contractility, supported by experimental data. The information presented is intended to assist researchers and professionals in understanding the distinct pharmacological actions of these two critical uterotonic agents.
Introduction
This compound, an ergot alkaloid, and oxytocin, a neurohypophysial hormone, are both potent stimulators of uterine smooth muscle contraction.[1][2] While both are utilized clinically to prevent and treat postpartum hemorrhage, their mechanisms of action and resulting contractile profiles exhibit notable differences in in vitro settings. This guide synthesizes findings from multiple studies to delineate these distinctions.
Comparative Efficacy: Quantitative Data
In vitro studies consistently demonstrate that oxytocin induces a more potent contractile response in human myometrial tissue compared to this compound. The primary metric for assessing contractility in these studies is the motility index (MI), calculated as the product of contraction amplitude and frequency.
A key study comparing various uterotonic agents found that the overall motility index was significantly greater for oxytocin than for ergonovine.[1] This superior effect of oxytocin is observed in myometrium from both laboring and non-laboring women.[1] However, it is noteworthy that prior exposure to oxytocin in vivo (oxytocin-augmented labor) can reduce the myometrium's subsequent response to oxytocin in vitro, a phenomenon attributed to receptor desensitization.[1][3] Despite this reduction, oxytocin's efficacy remains superior to that of ergonovine.[1] In contrast, the contractile response to ergonovine is not significantly affected by prior labor or oxytocin exposure.[1]
Another study investigating the effects of these agents on myometrial strips from women undergoing elective cesarean delivery also concluded that oxytocin is the more effective of the two when the myometrium has not been pre-exposed to oxytocin.[4] Interestingly, in oxytocin-pretreated myometrium, the combination of ergonovine and oxytocin can produce a synergistic response, resulting in superior contractility compared to oxytocin alone.[4]
The following table summarizes the key quantitative findings from a comparative in vitro study:
| Uterotonic Agent | Mean Motility Index (MI) (√g·c·10 min⁻¹) | 95% Confidence Interval (CI) | P-value (vs. Oxytocin) |
| Oxytocin | 5.10 | 4.70 to 5.50 | - |
| Ergonovine | 3.46 | 3.13 to 3.80 | < 0.001 |
Data adapted from a study comparing the in vitro contractile responses to various uterotonics in isolated myometrium.[1]
Signaling Pathways and Mechanisms of Action
The distinct contractile profiles of ergonovine and oxytocin stem from their different receptor interactions and downstream signaling cascades within myometrial cells.
Oxytocin: Oxytocin binds to specific G-protein coupled receptors (GPCRs) on the surface of myometrial cells.[5] This binding primarily activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, namely the sarcoplasmic reticulum.[5][6] This initial Ca²⁺ release is further augmented by an influx of extracellular Ca²⁺ through voltage-gated channels.[5] The elevated intracellular Ca²⁺ binds to calmodulin, which then activates myosin light chain kinase (MLCK).[5] MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent muscle contraction.[5]
Oxytocin Signaling Pathway in Myometrial Cells
This compound: The mechanism of action for ergonovine is more complex and less specific than that of oxytocin. It is known to act on multiple receptor types, including α-adrenergic, dopaminergic, and serotonin (5-HT₂) receptors.[7] Its uterotonic effects are primarily attributed to its agonist activity at α₁-adrenergic and 5-HT₂ₐ receptors on the myometrium. Stimulation of these receptors also leads to an increase in intracellular calcium concentration, though the precise signaling intermediates may differ from the oxytocin pathway. The activation of α₁-adrenergic receptors typically involves the Gq/PLC pathway, similar to oxytocin receptors. Serotonin 5-HT₂ₐ receptor activation also couples to the Gq/PLC signaling cascade, leading to IP3-mediated calcium release. This multi-receptor activity results in a more sustained, tonic contraction of the uterus compared to the more rhythmic contractions induced by oxytocin.[7]
Ergonovine Signaling Pathway in Myometrial Cells
Experimental Protocols
The in vitro assessment of myometrial contractility typically involves the use of an organ bath system.[8][9][10] The following is a generalized protocol synthesized from multiple studies.
1. Tissue Acquisition and Preparation:
-
Myometrial biopsies are obtained from the upper edge of the uterine incision from women undergoing elective cesarean section at term, with informed consent.[8][10][11]
-
The tissue is immediately placed in a physiological saline solution (e.g., Krebs-Henseleit solution) and transported to the laboratory.[11][12]
-
The myometrium is dissected to remove the serosa and endometrium, and longitudinal muscle strips (e.g., 10 mm long, 2-3 mm wide) are prepared.[10][11]
2. Organ Bath Setup:
-
Myometrial strips are mounted vertically or horizontally in organ bath chambers containing a physiological saline solution.[10][12] The solution is maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂) to maintain a physiological pH.[12]
-
One end of the muscle strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.[9][10]
-
The strips are allowed to equilibrate for a period (e.g., 60-120 minutes) under a basal tension until spontaneous, rhythmic contractions stabilize.[10]
3. Experimental Procedure:
-
Once stable spontaneous contractions are established, a cumulative dose-response curve is generated by adding increasing concentrations of the uterotonic agent (e.g., this compound or oxytocin) to the organ bath at set intervals.[1][11]
-
The concentrations typically range from 10⁻¹⁰ M to 10⁻⁵ M.[1][11]
-
The contractile activity is continuously recorded using a data acquisition system.[10]
4. Data Analysis:
-
The recorded data is analyzed to determine several parameters of contractility, including:
-
Statistical analysis is performed to compare the effects of the different drugs and concentrations.
In Vitro Myometrial Contractility Experimental Workflow
Conclusion
In vitro studies provide compelling evidence that oxytocin is a more potent inducer of myometrial contractility than this compound, as measured by the motility index.[1] This difference is rooted in their distinct mechanisms of action, with oxytocin acting on a specific receptor to produce rhythmic contractions and ergonovine acting on multiple receptors to induce a more sustained contractile state.[5][7] The detailed experimental protocols outlined provide a standardized framework for the continued investigation and comparison of uterotonic agents, which is crucial for the development of new and improved therapies in obstetrics.
References
- 1. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: An In Vitro Study on Human Myometrial Strips | Semantic Scholar [semanticscholar.org]
- 4. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxytocin signalling in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The physiological basis with uterine myometrium contractions from electro-mechanical/hormonal myofibril function to the term and preterm labor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development [jove.com]
- 9. Human Myometrial Contractility Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Ergonovine Maleate and Methylergonovine Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of Ergonovine Maleate and its semi-synthetic derivative, Methylergonovine, based on available data from animal models. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into the uterotonic properties, toxicological profiles, and mechanisms of action of these two critical ergot alkaloids. While direct comparative studies in animal models are limited in publicly available literature, this guide synthesizes the existing data to facilitate a comprehensive understanding of each compound.
I. Efficacy in Uterine Contraction
Both Ergonovine and Methylergonovine are potent uterotonic agents that directly stimulate the smooth muscle of the uterus, leading to increased tone, rate, and amplitude of rhythmic contractions.[1] This action is crucial for the prevention and treatment of postpartum hemorrhage by inducing a rapid and sustained uterotonic effect that reduces blood loss.[1]
This compound in Pregnant Rat Myometrium:
An in-vitro study on myometrial strips from pregnant Wistar rats demonstrated that this compound induces uterine contractions. A key finding of this study was that pretreatment with oxytocin, which is known to cause desensitization of its own receptors, did not reduce the contractile response to subsequent administration of ergonovine.[2] This suggests that ergonovine acts through a mechanism that is not significantly affected by the desensitization of oxytocin receptors. In this study, the mean amplitude of myometrial contractions with ergonovine exposure was 0.58 g in the control group and 0.77 g in the oxytocin-pretreated group.[2]
Methylergonovine:
Methylergonovine is widely documented to induce strong, sustained uterine contractions.[1] Its uterotonic effect is utilized after delivery to assist in uterine involution and decrease hemorrhage.[3] The onset of action is rapid, occurring within 2-5 minutes after intramuscular injection.[3]
Data on Uterine Contraction in Animal Models
| Compound | Animal Model | Preparation | Key Findings |
| This compound | Pregnant Wistar Rat | In vitro myometrial strips | Oxytocin pretreatment did not significantly alter the contractile response to ergonovine. Mean contraction amplitude ranged from 0.58 g to 0.77 g.[2] |
| Methylergonovine | Not Specified | In vivo and in vitro | Increases the tone, rate, and amplitude of rhythmic uterine contractions, inducing a rapid and sustained tetanic effect.[1][3] |
II. Bleeding Control in Animal Models
Data directly comparing the efficacy of this compound and Methylergonovine in controlling postpartum bleeding in animal models is scarce. The primary evidence for their effectiveness in hemorrhage control is derived from extensive clinical use in humans. In clinical settings, both parenteral ergonovine and methylergonovine have been shown to decrease mean blood loss during the third stage of labor.[1]
III. Toxicological Profile
The acute toxicity of this compound and Methylergonovine has been evaluated in several animal species. The LD50 (lethal dose, 50%) is a standard measure of acute toxicity.
Comparative Acute Toxicity Data
| Compound | Animal Species | Route of Administration | LD50 |
| This compound | Mouse | Intravenous | 8.26 mg/kg[4] |
| Methylergonovine | Mouse | Oral | 187 mg/kg[5] |
| Methylergonovine | Rat | Oral | 93 mg/kg |
Note: A direct comparison of oral toxicity is limited by the lack of available oral LD50 data for this compound in the same species. The provided data for this compound is for intravenous administration, which typically results in lower LD50 values than oral administration due to bypassing first-pass metabolism.
IV. Mechanism of Action and Signaling Pathways
Ergonovine and Methylergonovine are ergot alkaloids and share a common mechanism of action, acting as agonists or partial agonists at several G-protein coupled receptors (GPCRs). Their primary uterotonic effects are mediated through the stimulation of α-adrenergic and serotonin (5-HT) receptors in the myometrium.
Activation of these receptors initiates a downstream signaling cascade that results in increased intracellular calcium concentrations, leading to the contraction of uterine smooth muscle cells.
Signaling Pathway of Ergot Alkaloids in Uterine Smooth Muscle
Caption: Signaling pathway of ergot alkaloids in uterine smooth muscle cells.
V. Experimental Protocols
The following are generalized protocols for assessing the efficacy of uterotonic agents in animal models, based on standard pharmacological research methodologies.
In Vitro Isolated Uterine Tissue Bath Assay
This protocol is used to measure the direct contractile effect of a substance on uterine smooth muscle.
Caption: Workflow for in vitro isolated uterine tissue bath assay.
Key Steps:
-
Animal Model: Typically, adult female rats (e.g., Sprague-Dawley) are used. The stage of the estrous cycle or pregnancy can influence uterine reactivity.
-
Tissue Preparation: The animal is humanely euthanized, and the uterine horns are excised and placed in a cold physiological salt solution. Longitudinal or circular muscle strips of a standardized size are prepared.
-
Organ Bath Setup: The uterine strip is mounted in a temperature-controlled organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.
-
Experimentation: After an equilibration period to allow for spontaneous contractions to stabilize, the test compounds (this compound or Methylergonovine) are added to the bath in a cumulative manner. The resulting changes in the force and frequency of contractions are recorded.
-
Data Analysis: The data is analyzed to determine the concentration-response relationship, from which parameters like the EC50 (half-maximal effective concentration) and Emax (maximum effect) can be calculated to quantify the potency and efficacy of the compounds.
In Vivo Measurement of Uterine Activity
This protocol assesses the effect of a substance on uterine contractions in a living animal.
Key Steps:
-
Animal Preparation: A female rat is anesthetized. A catheter can be placed in a major blood vessel for drug administration.
-
Measurement of Uterine Activity:
-
Intrauterine Pressure: A small balloon catheter is inserted into the uterine lumen and connected to a pressure transducer to measure changes in intrauterine pressure, which correlate with contractions.
-
Electromyography (EMG): Electrodes are sutured onto the surface of the uterus to record the electrical activity of the myometrium.
-
-
Drug Administration: The test compound is administered, typically intravenously or intraperitoneally.
-
Data Recording and Analysis: Uterine pressure and/or EMG activity are recorded continuously before and after drug administration. The frequency, duration, and amplitude of contractions are analyzed to determine the effect of the compound.
VI. Conclusion
This compound and Methylergonovine are both highly effective uterotonic agents. The available data from animal models, although not providing a direct quantitative comparison of their potency, confirms their strong contractile effect on the uterus. Their shared mechanism of action via α-adrenergic and serotonin receptors explains their similar pharmacological profiles. The choice between these two agents in a research or clinical setting may be guided by factors such as their pharmacokinetic properties and side effect profiles. Further direct comparative studies in animal models would be beneficial to delineate any subtle differences in their efficacy and potency.
References
- 1. cot.food.gov.uk [cot.food.gov.uk]
- 2. Subacute toxicity of ergometrine maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. 129-51-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Methylergometrine | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Pharmacological Showdown: Ergonovine Maleate vs. Carbetocin for Postpartum Hemorrhage
For Immediate Release
In the critical moments following childbirth, the choice of uterotonic agent is paramount to prevent postpartum hemorrhage (PPH), a leading cause of maternal mortality worldwide. This guide provides a detailed pharmacological comparison of two key players in the management of P.P.H.: the long-standing ergot alkaloid, ergonovine maleate, and the newer synthetic oxytocin analogue, carbetocin. This analysis, intended for researchers, scientists, and drug development professionals, delves into their mechanisms of action, receptor binding profiles, clinical efficacy, and safety, supported by experimental data and detailed protocols.
At a Glance: Key Pharmacological and Clinical Differences
| Feature | This compound | Carbetocin |
| Mechanism of Action | Acts on α-adrenergic and serotonin (5-HT2A) receptors, and to a lesser extent, dopamine receptors, causing sustained uterine contractions. | Selective agonist for the oxytocin receptor, mimicking the action of endogenous oxytocin to produce rhythmic uterine contractions. |
| Receptor Specificity | Broad receptor profile (α-adrenergic, serotonergic, dopaminergic). | Highly selective for the oxytocin receptor. |
| Onset of Action | IM: 2-7 minutes; IV: Immediate (within 1 minute).[1] | IV: Within 2 minutes.[2] |
| Duration of Action | IM: ≥3 hours; IV: Approximately 45 minutes.[1] | IV: Approximately 60 minutes; IM: Approximately 120 minutes.[3] |
| Half-life | 30 to 120 minutes.[4] | Approximately 40 minutes.[5][6] |
| Administration | Intramuscular (IM) or Intravenous (IV). | Intramuscular (IM) or Intravenous (IV). |
| Key Adverse Effects | Hypertension, nausea, vomiting, headache, chest pain.[1][7] | Hypotension, flushing, headache, nausea.[3] |
| Contraindications | Hypertensive disorders of pregnancy, vascular disease.[4][8] | Not to be used for labor induction or augmentation.[5] |
Delving into the Molecular Mechanisms: Signaling Pathways
The distinct clinical profiles of this compound and carbetocin stem from their fundamentally different interactions with cellular signaling pathways.
Carbetocin's Targeted Approach:
Carbetocin, as a selective oxytocin receptor agonist, initiates a well-defined signaling cascade.[5][9] Upon binding to the oxytocin receptor, a G-protein coupled receptor (GPCR) on the myometrial cells, it activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and activating calmodulin. This cascade culminates in the activation of myosin light chain kinase, leading to uterine smooth muscle contraction.
Ergonovine's Multi-Receptor Engagement:
Ergonovine's mechanism is more complex due to its interaction with multiple receptor types.[8] Its primary uterotonic effect is mediated through the activation of α1-adrenergic and 5-HT2A serotonin receptors on the uterine smooth muscle. Both of these are Gq-coupled receptors and thus converge on the same PLC-IP3-Ca²⁺ pathway as carbetocin. However, ergonovine also interacts with α2-adrenergic receptors, which are Gi-coupled and can lead to a decrease in intracellular cyclic AMP (cAMP), further promoting muscle contraction by inhibiting relaxation pathways. This multifaceted receptor engagement contributes to its potent and sustained contractile effect.
Clinical Performance: A Head-to-Head Comparison
Clinical trials have sought to elucidate the comparative efficacy and safety of this compound and carbetocin in the prevention of PPH.
Efficacy in Preventing Blood Loss:
A prospective study comparing carbetocin and ergometrine (ergonovine) in women undergoing cesarean section found that the carbetocin group experienced statistically lower blood loss.[9][10] Another study comparing intramuscular carbetocin with intramuscular syntometrine (a combination of oxytocin and ergometrine) for vaginal deliveries also reported a significantly lower mean estimated blood loss in the carbetocin group (244 mL vs. 343 mL).[3][5]
| Clinical Outcome | This compound (or in combination) | Carbetocin |
| Mean Blood Loss (Cesarean Section) | 1.018 Kg (Ergometrine group)[9] | 0.920 Kg[9] |
| Mean Blood Loss (Vaginal Delivery, vs. Syntometrine) | 343 ± 143 mL[3] | 244 ± 114 mL[3] |
| Need for Additional Uterotonics (Cesarean Section) | 22.90% (Ergometrine group)[9] | 13.50%[9] |
| Need for Additional Uterotonics (Vaginal Delivery, vs. Syntometrine) | No significant difference[3] | No significant difference[3] |
| Drop in Hemoglobin (Vaginal Delivery, vs. Syntometrine) | 0.4 ± 0.2 g/dL[3] | 0.3 ± 0.2 g/dL[3] |
Adverse Effect Profile:
The broader receptor activity of ergonovine is associated with a higher incidence of certain side effects, particularly cardiovascular. Ergometrine is considered a second-line agent due to side effects like hypertension, nausea, and vomiting.[9] In a comparative study, the ergometrine group had a higher, though not statistically significant, incidence of side effects (20.8%) compared to the carbetocin group (9.6%).[9] Notably, ergonovine is relatively contraindicated in patients with hypertensive disorders of pregnancy.[4][8] Carbetocin is generally well-tolerated, with the most common side effects being hypotension and flushing.[3]
| Adverse Effect | This compound | Carbetocin |
| Hypertension | A known risk, especially with IV administration.[7] | Less commonly associated. |
| Nausea and Vomiting | Common.[1][7] | Can occur, but some studies suggest a lower incidence than with ergot alkaloids.[11] |
| Headache | Reported.[1] | Reported.[3] |
| Chest Pain/Palpitations | Can occur.[1] | Less frequently reported. |
Experimental Protocols
1. Radioligand Receptor Binding Assay (for Oxytocin Receptor)
This assay quantifies the binding affinity of a ligand (e.g., carbetocin) to its receptor.
-
Cell Culture and Membrane Preparation: Human uterine smooth muscle cells (USMC) are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the oxytocin receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-oxytocin) and varying concentrations of the unlabeled competitor ligand (carbetocin or ergonovine).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the competitor ligand for the receptor.
2. In Vitro Uterine Muscle Contraction Assay
This assay measures the direct effect of a drug on the contractility of uterine tissue.
-
Tissue Preparation: Myometrial strips are obtained from uterine biopsies (e.g., during cesarean section) and mounted in an organ bath containing a physiological salt solution at 37°C.
-
Isometric Tension Recording: The tissue strips are connected to a force transducer to record isometric contractions.
-
Drug Administration: After a period of stabilization and recording of spontaneous contractions, increasing concentrations of the test compound (ergonovine or carbetocin) are added to the organ bath.
-
Data Acquisition and Analysis: The force and frequency of uterine contractions are recorded and analyzed to determine the drug's potency (EC50) and efficacy (Emax).
Conclusion
Carbetocin and this compound are both effective uterotonic agents, but they possess distinct pharmacological profiles that influence their clinical application. Carbetocin's selectivity for the oxytocin receptor translates to a more favorable side-effect profile, particularly concerning cardiovascular effects, and it has demonstrated superior or comparable efficacy in reducing blood loss in several clinical settings. This compound, with its potent, sustained action mediated by multiple receptor systems, remains a valuable tool, especially when other agents are ineffective, but its use is tempered by a higher incidence of adverse effects and contraindications in certain patient populations. The choice between these agents will depend on the clinical scenario, patient risk factors, and the desired balance between efficacy and tolerability. Further head-to-head clinical trials, particularly in the context of vaginal deliveries, will continue to refine our understanding of the optimal use of these important drugs in the prevention of postpartum hemorrhage.
References
- 1. ijrcog.org [ijrcog.org]
- 2. Alpha-adrenergic receptors in human myometrium during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin versus syntometrine in prevention of post-partum hemorrhage following vaginal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of 5-HT2 Receptor in Uterine Smooth Muscle - John Jeffrey [grantome.com]
- 5. medirequests.com [medirequests.com]
- 6. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of alpha-adrenergic receptor subclasses by gonadal steroids in human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencexcel.com [sciencexcel.com]
- 10. sciencexcel.com [sciencexcel.com]
- 11. researchgate.net [researchgate.net]
Synergistic Uterotonic Effects of Ergonovine Maleate and Prostaglandin F2-alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Ergonovine Maleate and Prostaglandin F2-alpha (PGF2α) for uterine contraction, a critical aspect in the management of postpartum hemorrhage (PPH). The information presented herein is intended to support research and development in obstetrics and gynecology by providing a detailed overview of the available evidence, experimental protocols, and underlying signaling mechanisms. While the synergistic use of these agents is not as extensively studied as their individual applications, emerging evidence suggests a potential for enhanced uterotonic action when used in combination.
Comparative Efficacy: Monotherapy vs. Combination Therapy
Clinical data directly comparing the combination of this compound and PGF2α to monotherapy is limited. However, a study evaluating the combined use of carboprost tromethamine (a PGF2α analogue) and ergometrine (a compound closely related to ergonovine) provides valuable insights into the potential synergistic effects.
Table 1: Comparison of Clinical Efficacy for the Management of Uterine Atony-Induced Postpartum Hemorrhage
| Outcome Measure | Ergometrine Maleate (0.2 mg IM) | Combination Therapy (Ergometrine 0.2 mg IM + Carboprost Tromethamine 250 μg cervical injection) |
| Total Treatment Effectiveness | 69.70% | 90.91% |
| Volume of Bleeding at 2h Post-delivery (ml) | Significantly higher than combination group | Significantly lower than control group |
| Volume of Bleeding at 24h Post-delivery (ml) | Significantly higher than combination group | Significantly lower than control group |
Data extracted from a study involving 66 pregnant women with postpartum hemorrhage due to uterine atony.
Experimental Protocols
The following is a detailed methodology from a key clinical trial investigating the combined use of ergometrine and carboprost tromethamine for postpartum hemorrhage.
Study Design: Randomized Controlled Trial
-
Objective: To determine the efficacy of the combined use of carboprost tromethamine and ergometrine in the prevention and treatment of postpartum hemorrhage induced by uterine atony.
-
Participants: 66 pregnant women with postpartum hemorrhage due to uterine atony.
-
Intervention Groups:
-
Control Group: Treated with 0.2 mg of ergometrine maleate via intramuscular injection in the buttocks.
-
Combination Group: Treated with 0.2 mg of ergometrine maleate via intramuscular injection in the buttocks and 250 μg of carboprost tromethamine via cervical injection.
-
-
Outcome Measures:
-
Primary: Volume of postpartum vaginal bleeding at 2 and 24 hours after delivery.
-
Secondary: Total treatment effectiveness, hemoglobin levels, coagulation function index (prothrombin time [PT] and thrombin time [TT]), and incidence of adverse reactions.
-
Signaling Pathways and Potential for Synergy
The synergistic effect of this compound and prostaglandin F2-alpha is believed to stem from their distinct mechanisms of action on the myometrial cells, leading to a more potent and sustained uterine contraction.
This compound Signaling Pathway
This compound is an ergot alkaloid that exerts its uterotonic effect by acting on multiple receptor types in the myometrium, primarily α-adrenergic and serotonin (5-HT) receptors.[1][2] Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key trigger for smooth muscle contraction.
Caption: this compound Signaling Pathway in Myometrial Cells.
Prostaglandin F2-alpha (PGF2α) Signaling Pathway
PGF2α acts on a specific prostaglandin F receptor (FP), which is also a GPCR.[3] Binding of PGF2α to the FP receptor activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium levels and causing myometrial contraction.[3]
Caption: Prostaglandin F2-alpha Signaling in Myometrial Cells.
Postulated Synergistic Mechanism
The combination of this compound and PGF2α likely results in a more robust and sustained increase in intracellular calcium through the activation of a wider range of receptors and signaling pathways. This multi-target approach may be particularly effective in cases of uterine atony where myometrial responsiveness to a single agent is diminished.
References
A Comparative Guide to HPLC and LC-MS/MS for the Analysis of Ergonovine Maleate
Introduction
Ergonovine, an ergot alkaloid, is a potent uterotonic agent used to prevent and treat postpartum hemorrhage. Its accurate quantification in pharmaceutical formulations and biological matrices is critical for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate technique for their analytical needs.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower limits of detection and quantification, making it ideal for trace analysis in complex biological samples. HPLC is a robust and cost-effective technique suitable for quality control of pharmaceutical dosage forms where analyte concentrations are higher.
| Parameter | HPLC (UV Detection) | LC-MS/MS |
| Linearity Range | 12 - 28 µg/mL | 0.025 - 10 ng/mL (for Methylergonovine)[1], 0.1 - 40 pmol (on column)[2][3] |
| Correlation Coefficient (r²) | 0.9979 | > 0.994[2][3] |
| Limit of Detection (LOD) | 1.471 µg/mL (for Methylergometrine Maleate)[4] | 0.05 pmol (on column)[2][3], Intrinsic LOD varied from 0.03 to 0.17 ng/g in food matrices[5] |
| Limit of Quantitation (LOQ) | 4.4588 µg/mL (for Methylergometrine Maleate)[4] | 0.025 ng/mL (in human plasma for Methylergonovine)[1], 0.1 pmol (on column)[2][3], Intrinsic LOQ varied between 0.1 and 0.5 ng/g in food matrices[5] |
| Accuracy (% Recovery) | 99.0% to 100.0% (for Methylergometrine Maleate)[4] | 68.4% to 111.0%[2][3] |
| Precision (% RSD) | < 2% (for Methylergometrine Maleate)[4] | Intra-assay precision: 3.4% to 16.1%[2][3], Inter-assay precision: 7.9% to 22.8%[2][3] |
| Selectivity | Good for simple matrices; potential for interference. | Excellent; mass-based detection provides high specificity, minimizing matrix interference. |
| Typical Application | Quality control of pharmaceutical dosage forms. | Bioanalysis (pharmacokinetic studies), trace-level quantification in complex matrices (e.g., food, biological fluids).[1][5] |
Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to variations in instrumentation, experimental conditions, and analyte (Ergonovine vs. Methylergonovine).
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
RP-HPLC Method for Methylergometrine Maleate
This method is adapted from a study on the analysis of methylergometrine maleate in injectable formulations.[4]
-
Instrumentation: Shimadzu HPLC system with a UV detector (Class-VP Software).
-
Column: Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 6.5, adjusted with glacial acetic acid) and acetonitrile in a 70:30 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 310.0 nm.[4]
-
Column Temperature: Ambient.[4]
-
Run Time: 12 minutes.[4]
-
Sample Preparation (Standard): Accurately weigh and dissolve the reference standard in the mobile phase to achieve a known concentration.
-
Sample Preparation (Injectable Formulation): Dilute the formulation with the mobile phase to fall within the linear range of the method.[4]
LC-MS/MS Method for Ergonovine
This protocol is a composite based on methods developed for the analysis of ergot alkaloids in biological and food matrices.[1][2][5]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column suitable for alkaline mobile phases.
-
Mobile Phase: A gradient elution using:
-
A: Water with ammonium carbonate/hydroxide buffer (pH ~10).[5]
-
B: Acetonitrile.
-
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for ergonovine would need to be optimized. For example:
-
Precursor Ion (Q1): [M+H]⁺
-
Product Ions (Q3): Specific fragment ions of ergonovine.
-
-
Sample Preparation (Plasma): Liquid-liquid extraction under alkaline conditions is a common approach.[1]
-
Sample Preparation (Food/Tissue): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method can be employed.[5]
Visualized Workflows and Logic
Analytical Method Workflow
The following diagram illustrates the general experimental workflow for both HPLC and LC-MS/MS analysis, from sample receipt to final data analysis.
Caption: General workflow for HPLC and LC-MS/MS analysis.
Method Validation Logic
This diagram outlines the logical relationship between key parameters evaluated during the validation of an analytical method, based on ICH guidelines.
Caption: Logical flow of analytical method validation parameters.
References
- 1. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS method for quantitation of ergot alkaloids in lateral saphenous vein tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijbpas.com [ijbpas.com]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Binding Profiles of Ergonovine and Other Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding affinities of ergonovine maleate and other prominent ergot alkaloids. The information is compiled from various scientific studies to offer a comprehensive resource for understanding the pharmacological profiles of these compounds. Supporting experimental data is presented in tabular format, and detailed methodologies for the key experiments are described.
Ergot alkaloids are a class of pharmacologically diverse compounds produced by fungi of the Claviceps genus. Their structural similarity to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine allows them to interact with a wide range of G-protein coupled receptors (GPCRs), leading to a complex spectrum of physiological effects. Ergonovine, a principal ergot alkaloid, is clinically used for its potent uterotonic activity to control postpartum hemorrhage. However, its activity is not limited to uterine smooth muscle, as it exhibits significant affinity for various other receptor systems. Understanding the comparative receptor binding profiles of ergonovine and its congeners is crucial for drug development, elucidating mechanisms of action, and predicting potential therapeutic applications and side effects.
Data Presentation: Comparative Receptor Binding Affinities
The following tables summarize the quantitative receptor binding data for ergonovine and other selected ergot alkaloids. The data, primarily presented as inhibition constants (Ki) in nanomolar (nM) units, are derived from radioligand binding assays. It is important to note that the experimental conditions, such as the tissue source (e.g., human, rat, bovine), the specific radioligand used, and assay buffers, can vary between studies, which may influence the reported affinity values. Therefore, this information is provided where available to aid in the interpretation of the data. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (Ki in nM) of Ergot Alkaloids at Serotonin (5-HT) Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C |
| Ergonovine | High Affinity[1] | High Affinity[1] | High Affinity[1] | <100[2] | High Affinity[1] | Agonist[3] | High Affinity[1] |
| Methylergonovine | - | - | - | <100[2] | - | - | - |
| Lisuride | 0.5[4] | - | - | - | - | - | - |
| Bromocriptine | - | - | - | - | - | - | - |
| Ergotamine | - | - | - | - | - | - | - |
| Cabergoline | Low Affinity[5] | Low Affinity[5] | - | - | Low Affinity[5] | Agonist[6] | Low Affinity[5] |
Table 2: Comparative Binding Affinities (Ki in nM) of Ergot Alkaloids at Dopamine (D) Receptors
| Compound | D1 | D2 | D3 |
| Ergonovine | - | 1/100th as potent as ergopeptides[7] | - |
| Methylergonovine | - | - | - |
| Lisuride | 56.7[8] | 0.95[8], 2.0[4] | 1.08[8] |
| Bromocriptine | - | - | - |
| Ergotamine | - | - | - |
| Cabergoline | Low Affinity[5] | 0.61[8] | 1.27[8] |
Table 3: Comparative Binding Affinities (Kd or Ki in nM) of Ergot Alkaloids at Adrenergic (α) Receptors
| Compound | α1 | α2 |
| Ergonovine | 410 (Kd)[9] | - |
| Methylergonovine | - | - |
| Lisuride | - | - |
| Bromocriptine | - | - |
| Ergotamine | - | - |
| Cabergoline | Low Affinity[5] | - |
Experimental Protocols
The receptor binding data presented above are typically generated using competitive radioligand binding assays. The following is a generalized protocol for such an assay, based on common methodologies described in the scientific literature.[10][11][12]
Objective: To determine the binding affinity (Ki) of a test compound (e.g., ergonovine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., recombinant cells overexpressing a specific human receptor subtype, or brain tissue from animal models).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).
-
Test Compounds: this compound and other ergot alkaloids of interest, dissolved in an appropriate solvent.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH, containing ions and other components to ensure optimal receptor binding.
-
Wash Buffer: A cold buffer solution used to terminate the binding reaction and remove unbound radioligand.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The receptor-containing tissues or cells are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer. Protein concentration is determined to ensure consistent amounts of receptor are used in each assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a mixture of:
-
The receptor membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value for the receptor).
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand. This step ensures that only the radioligand bound to the receptors on the membranes is retained on the filter.
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.
-
Data Analysis:
-
The amount of radioligand bound to the receptor decreases as the concentration of the unlabeled test compound increases.
-
The data are plotted as the percentage of specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
Mandatory Visualization
Signaling Pathways
Ergot alkaloids exert their effects by interacting with G-protein coupled receptors (GPCRs), which trigger intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples (e.g., Gs, Gi, Gq).
Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway activated by ergot alkaloids.
Experimental Workflow
The process of determining receptor binding affinity through a competitive radioligand binding assay follows a structured workflow.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. Ergonovine - Wikipedia [en.wikipedia.org]
- 4. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacoj.com [pharmacoj.com]
- 7. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Ergonovine Maleate and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of Ergonovine maleate and its key analogues: Methylergometrine, Methysergide, and Metergoline. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a comparative analysis of the binding affinities and functional potencies of these compounds at various receptor targets.
Ergonovine and its analogues are ergot alkaloids that exhibit a complex pharmacology, interacting with a range of biogenic amine receptors, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Their diverse pharmacological profiles are a direct consequence of their varying affinities and efficacies at these receptor subtypes, leading to a spectrum of physiological effects. Understanding these nuanced differences in in vitro potency is crucial for elucidating their mechanisms of action and for the development of more selective and efficacious therapeutic agents.
Comparative Analysis of In Vitro Potency
The in vitro potency of Ergonovine and its analogues is typically characterized by two key parameters: binding affinity (Ki) and functional activity (EC50 and Emax). Binding affinity, measured through radioligand binding assays, indicates the strength of the interaction between the compound and a specific receptor. A lower Ki value signifies a higher binding affinity. Functional assays, on the other hand, measure the biological response elicited by the compound upon binding to the receptor. The half-maximal effective concentration (EC50) represents the concentration of a compound that produces 50% of the maximal response, with a lower EC50 value indicating greater potency. The maximum effect (Emax) reflects the efficacy of the compound.
The following tables summarize the available quantitative data for the in vitro potency of this compound and its analogues at various serotonin, dopamine, and adrenergic receptors. It is important to note that direct comparisons between studies should be made with caution, as experimental conditions can vary.
Serotonin (5-HT) Receptor Subtypes
Ergonovine and its analogues are known to have significant activity at various serotonin receptors, which are implicated in a wide range of physiological and pathological processes.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Notes |
| Ergonovine | 5-HT1A | High Affinity[1] | - | - | |
| 5-HT1B | High Affinity[1] | - | - | ||
| 5-HT1D | High Affinity[1] | - | - | ||
| 5-HT1E | Low Affinity[2] | - | - | Binds with a Ki > 100 nM.[2] | |
| 5-HT2A | High Affinity[1][3] | - | Partial Agonist[1] | Similar affinity to LSD.[3] | |
| 5-HT2B | - | - | Agonist[3] | ||
| 5-HT2C | High Affinity[1] | - | - | ||
| 5-HT3A | - | IC50 = 107.2 µM[1] | - | Competitive inhibition.[1] | |
| Methylergometrine | 5-HT1A | 2.3 | - | - | |
| 5-HT1B | 0.9 (rat) | - | - | ||
| 5-HT1D | 3.2 | - | - | ||
| 5-HT1E | 1.6 | - | - | ||
| 5-HT1F | 12 | - | - | ||
| 5-HT2A | 0.4 | 31 | 66 | Partial Agonist. | |
| 5-HT2B | 0.8 | - | Agonist | ||
| 5-HT2C | 5.0 | - | - | ||
| 5-HT5A | 1.2 | - | - | ||
| 5-HT6 | 1.2 | - | - | ||
| 5-HT7 | 0.7 (guinea pig) | - | - | ||
| Methysergide | 5-HT1A | - | - | Partial Agonist | |
| 5-HT2A | - | - | Antagonist | ||
| 5-HT2B | - | - | Antagonist | ||
| 5-HT2C | - | - | Antagonist | ||
| 5-HT7 | - | - | Antagonist | ||
| Metergoline | 5-HT1D | - | - | Full Agonist | |
| 5-HT2A | pKi = 8.64 | - | Antagonist | ||
| 5-HT2B | pKi = 8.75 | - | Antagonist | ||
| 5-HT2C | pKi = 8.75 | - | Antagonist | ||
| 5-HT6 | Moderate Affinity | - | - | ||
| 5-HT7 | 16 | - | - | High Affinity. |
Dopamine (D) Receptor Subtypes
The interaction of these compounds with dopamine receptors contributes to their diverse pharmacological effects, including their influence on the central nervous system.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Notes |
| Ergonovine | D2 | - | 47 | In GH4ZR7 cells.[4] |
| Methylergometrine | D1 | - | - | Antagonist. |
| D2 | 2.8 | - | ||
| D3 | 5.8 | - | ||
| D4 | 1.5 | - | ||
| D5 | 18 | - | ||
| Ergotamine | D2 | - | 2 | In GH4ZR7 cells.[4] |
| α-Ergocryptine | D2 | - | 28 | In GH4ZR7 cells.[4] |
| Ergovaline | D2 | 6.9 | 8 | In GH4ZR7 cells.[4] |
Adrenergic (α) Receptor Subtypes
Adrenergic receptors are also significant targets for ergot alkaloids, contributing to their effects on smooth muscle contraction and vasoconstriction.
| Compound | Receptor | Ki (nM) | Notes |
| Ergonovine | α1 | - | Direct activation of postsynaptic α1-adrenoceptors.[5] |
| α2 | - | Mediates vasoconstrictor response. | |
| Methylergometrine | α1A | 1.8 | |
| α1B | 2.5 | ||
| α1D | 1.3 | ||
| α2A | 2.1 | ||
| α2B | 2.1 | ||
| α2C | 1.8 |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are generalized protocols for the key experiments cited.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and its analogues for a target receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind specifically to the receptor) and varying concentrations of the unlabeled test compound (Ergonovine or its analogue).
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Functional Assays
Functional assays are used to measure the biological response (e.g., second messenger production, ion flux) following receptor activation by a compound, thereby determining its potency (EC50) and efficacy (Emax).
Objective: To determine the functional potency and efficacy of this compound and its analogues at a target receptor.
General Procedure:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound.
-
Response Measurement: The cellular response is measured. The specific method depends on the signaling pathway of the receptor. For Gq-coupled receptors like many 5-HT2 subtypes, this often involves measuring intracellular calcium mobilization using a fluorescent dye. For Gs or Gi-coupled receptors, changes in cyclic AMP (cAMP) levels are measured.
-
Data Analysis: A dose-response curve is generated by plotting the response against the compound concentration. The EC50 and Emax values are then determined from this curve using non-linear regression analysis.
Caption: General workflow for a functional cell-based assay.
Signaling Pathways
The interaction of Ergonovine and its analogues with their target receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the canonical signaling pathways for Gq, Gi, and Gs-coupled receptors, which are the primary mediators of the effects of these compounds.
Gq Signaling Pathway (e.g., 5-HT2A Receptor)
Activation of Gq-coupled receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Canonical Gq protein-coupled receptor signaling pathway.
Gi Signaling Pathway (e.g., D2 Receptor)
Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase (AC), resulting in decreased production of the second messenger cyclic AMP (cAMP).
References
- 1. mdpi.com [mdpi.com]
- 2. acnp.org [acnp.org]
- 3. Ergonovine - Wikipedia [en.wikipedia.org]
- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New Animal Model for Ergonovine Maleate Research: A Comparative Guide
For Immediate Release
This guide provides a comprehensive framework for validating a new animal model for research on Ergonovine maleate, a potent uterotonic and vasoconstrictive agent. The selection of an appropriate animal model is critical for the preclinical evaluation of drugs targeting uterine contractility and vascular smooth muscle tone. This document outlines key experimental protocols, presents comparative data from established models, and details the signaling pathways involved in Ergonovine's mechanism of action to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to this compound and Existing Research Models
This compound is an ergot alkaloid primarily used to prevent or treat postpartum hemorrhage by inducing strong uterine contractions.[1] It also causes vasoconstriction of blood vessels.[1][2] Its therapeutic and adverse effects are mediated through its interaction with various receptors, primarily alpha-1 adrenergic and serotonin (5-HT2A) receptors, leading to an increase in intracellular calcium in smooth muscle cells.[3][4][5]
The translation of findings from animal models to human clinical outcomes is a significant challenge in drug development.[6] Rodents (rats, mice), rabbits, and larger animals like pigs and sheep are commonly used in cardiovascular and uterine contractility research.[7][8][9] However, species-specific differences in uterine physiology and receptor distribution can influence the response to uterotonic agents, necessitating careful model validation.[7][10]
Comparative Data of Animal Models in Uterotonic and Vasoconstrictor Research
The selection of a new animal model should be benchmarked against existing, well-characterized models. The following tables summarize key physiological parameters and typical responses to uterotonic and vasoconstrictor agents in commonly used animal models.
Table 1: Comparison of Uterine Physiology in Common Laboratory Animals
| Parameter | Rat | Rabbit | Guinea Pig | Human |
| Uterine Structure | Bicornuate | Bicornuate | Bicornuate | Simplex (Pear-shaped) |
| Gestation Period | ~21-23 days | ~31-33 days | ~59-72 days | ~40 weeks |
| Litter Size | Large (6-12) | Large (4-12) | Small (2-4) | Typically single |
| Oxytocin Receptor Density | Increases significantly near term[7] | Increases near term | Relatively constant in late gestation[7] | Increases significantly at term[7] |
| Prostaglandin Dependence for Parturition | High | Moderate | High | High |
Table 2: Comparative Response to Uterotonic Agents
| Animal Model | Agent | Typical Effective Dose Range (in vitro) | Key Findings |
| Rat (Uterine Strips) | Oxytocin | 10⁻¹⁰ to 10⁻⁵ M[11] | Dose-dependent increase in contraction frequency and amplitude.[11] |
| Rat (Uterine Strips) | Ergonovine | 10⁻⁹ to 10⁻⁵ M | Potent and sustained contractions. |
| Rabbit (Uterine Strips) | Oxytocin | 10⁻⁹ to 10⁻⁶ M | Sensitive response, often used for bioassays. |
| Human (Myometrial Strips) | Ergonovine | 10⁻⁹ to 10⁻⁵ M[12] | Effective in producing sustained contractions, synergistic with oxytocin.[12] |
Table 3: Comparative Response to Vasoconstrictors
| Animal Model | Agent | Route of Administration | Key Findings |
| Dog | Ergonovine | Intracoronary | Induces coronary artery spasm, especially in the presence of stenosis.[13] |
| Pig | Ergonovine | In vitro (coronary artery strips) | Dose-dependent contraction, mediated by serotonin receptors linked to Ca²⁺ channels.[5] |
| Rat (Pithed) | Ergonovine | Intravenous | Pressor response mediated by both alpha-1 and alpha-2 adrenoceptors.[14] |
| Cattle | This compound | Intravenous | Induces signs of fescue toxicosis, including vasoconstriction. |
Experimental Protocols for Model Validation
Validating a new animal model requires a systematic approach to characterize its physiological and pharmacological responses. The following are detailed methodologies for key experiments.
In Vitro Uterine Contractility Assay
Objective: To determine the dose-response relationship of this compound on uterine smooth muscle contraction.
Methodology:
-
Animal Preparation: Euthanize the animal according to approved ethical protocols. Immediately dissect the uterus and place it in cold, oxygenated Krebs-Henseleit solution.
-
Tissue Preparation: Isolate longitudinal or circular strips of the myometrium (approximately 10 mm long and 2 mm wide).
-
Experimental Setup: Mount the uterine strips in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with solution changes every 15-20 minutes.
-
Data Collection: Record spontaneous contractions. Once a stable baseline is achieved, add this compound in a cumulative, dose-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁴ M). Record the contractile response (amplitude and frequency) for a set period at each concentration.
-
Data Analysis: Measure the amplitude (in grams or millinewtons) and frequency (contractions per minute) of uterine contractions. Calculate the area under the curve (AUC) to represent the total contractile activity. Construct dose-response curves and determine the EC₅₀ (half-maximal effective concentration).
In Vivo Vasoconstriction Assessment
Objective: To evaluate the effect of this compound on systemic blood pressure and regional blood flow.
Methodology:
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).[9] Monitor vital signs throughout the procedure.
-
Catheterization: Surgically implant catheters in a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring and in a major vein (e.g., jugular or femoral vein) for drug administration.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to record systolic, diastolic, and mean arterial pressure. A flow probe can be placed around a specific artery (e.g., renal or femoral artery) to measure regional blood flow.
-
Data Collection: After a stable baseline is established, administer this compound intravenously as a bolus or infusion at increasing doses. Continuously record hemodynamic parameters.
-
Data Analysis: Calculate the change in mean arterial pressure and regional blood flow from baseline at each dose. Construct dose-response curves to determine the pressor effect of Ergonovine.
Signaling Pathways of this compound
This compound exerts its effects by activating G-protein coupled receptors (GPCRs), specifically the alpha-1 adrenergic and serotonin 5-HT2A receptors. Both receptors are coupled to the Gq alpha subunit.
Caption: Workflow of this compound-induced smooth muscle contraction.
Activation of the Gq protein stimulates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[3]
Caption: Alpha-1 adrenergic receptor signaling pathway.[2][3][15][16]
IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[15] The subsequent increase in intracellular Ca²⁺ is the primary trigger for smooth muscle contraction.[15][17]
Caption: 5-HT2A receptor signaling pathway.[4][5][13][17]
The elevated intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments that results in muscle contraction.
Conclusion
The validation of a new animal model for this compound research is a multifaceted process that requires careful consideration of the animal's physiological relevance to humans and a rigorous experimental approach. By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively characterize a new model's response to Ergonovine and enhance the translational value of their preclinical findings. The provided signaling pathway diagrams offer a visual representation of the molecular mechanisms underlying Ergonovine's action, further aiding in the interpretation of experimental results.
References
- 1. research.aber.ac.uk [research.aber.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Uterine contractions in rodent models and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of ovarian steroids on glycogen metabolism of rat, rabbit and guinea pig uterine tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models for the assessment of novel vascular conduits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. msudenver.edu [msudenver.edu]
- 14. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Ergonovine Maleate and Misoprostol on Uterine Tone: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Ergonovine maleate and misoprostol, two prominent uterotonic agents, focusing on their effects on uterine tone. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies, and illustrates key biological pathways to facilitate an objective evaluation of these compounds.
Executive Summary
This compound and misoprostol are both utilized to increase uterine contractility, primarily to prevent and treat postpartum hemorrhage. However, their mechanisms of action, efficacy, and side-effect profiles differ significantly. Ergonovine, an ergot alkaloid, acts on a broad range of receptors, while misoprostol is a synthetic prostaglandin E1 analog. This guide presents in vitro and clinical data to elucidate these differences, providing a clear comparison of their performance.
Comparative Data on Uterine Tone
The following tables summarize quantitative data from in vitro and clinical studies, offering a direct comparison of the effects of this compound and misoprostol on uterine contractility.
Table 1: In Vitro Comparison of Uterotonic Agents on Human Myometrial Strips
| Parameter | This compound | Misoprostol | Notes |
| Motility Index (MI) | 3.46 (95% CI: 3.13 to 3.80) | 2.52 (95% CI: 2.22 to 2.82) | MI measured as √gram·contractions·10 min⁻¹[1]. |
| Receptor Targets | α-adrenergic, dopaminergic, and serotonin (5-HT₂) receptors[2][3]. | Prostaglandin E₂ receptors (EP₂, EP₃, and EP₄ subtypes)[4]. | Ergonovine's uterotonic effect is not linked to a specific receptor[2]. |
Table 2: Clinical Comparison in the Prevention of Postpartum Hemorrhage (PPH)
| Outcome | This compound | Misoprostol | Notes |
| Incidence of PPH (>500 ml blood loss) | 4.7% | 5.3% | Double-blind randomized controlled clinical trial. No significant difference was found (P = 0.79)[5]. |
| Incidence of Severe PPH (>1000 ml blood loss) | 0.7% | 1.3% | No significant difference was found between the two groups[5]. |
| Time to Onset of Uterine Tonus Increase (Oral Administration) | Not specified in retrieved abstracts. | 7.8 minutes | Data from a study on pregnant women in the first trimester[6]. |
| Common Side Effects | High blood pressure, vomiting, headache[2]. | Shivering, fever, diarrhea[7][8]. | Shivering was significantly higher in the misoprostol group in a comparative trial[5]. |
Signaling Pathways
The uterotonic effects of this compound and misoprostol are initiated through distinct signaling pathways.
This compound Signaling Pathway
This compound's mechanism is complex, involving multiple receptor systems. It acts as an agonist at α-adrenergic, dopaminergic, and serotonin (5-HT₂) receptors on myometrial cells[2][3][9]. The activation of these G-protein coupled receptors is believed to increase intracellular calcium concentrations, leading to the activation of myosin light-chain kinase and subsequent smooth muscle contraction.
Caption: Generalized signaling pathway of this compound in uterine smooth muscle cells.
Misoprostol Signaling Pathway
Misoprostol, a prostaglandin E1 analog, binds to prostaglandin E₂ receptors (specifically EP₂, EP₃, and EP₄ subtypes) on myometrial cells[4]. This interaction also leads to an increase in intracellular calcium levels, triggering the contractile machinery of the uterine smooth muscle.
Caption: Signaling pathway of Misoprostol in uterine smooth muscle cells.
Experimental Protocols
The following outlines a typical experimental protocol for the in vitro assessment of uterotonic agents on myometrial tissue, based on methodologies described in the cited literature[1][10].
In Vitro Myometrial Strip Contractility Assay
1. Tissue Acquisition and Preparation:
- Myometrial biopsies are obtained from women undergoing elective cesarean deliveries.
- The tissue is immediately placed in cold physiological salt solution (e.g., Krebs-Henseleit solution).
- Myometrial strips of a standardized size (e.g., 10 x 3 x 2 mm) are dissected from the biopsies.
2. Experimental Setup:
- Each myometrial strip is mounted vertically in an organ bath chamber containing physiological salt solution.
- The solution is maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
- One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.
3. Data Acquisition:
- The strips are allowed to equilibrate for a set period (e.g., 60-90 minutes) under a resting tension of, for example, 2 grams.
- Spontaneous contractions are recorded.
- The uterotonic agents (this compound or misoprostol) are added to the bath in a cumulative, dose-response manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
- The contractile activity (amplitude and frequency of contractions) is recorded continuously using a data acquisition system.
4. Data Analysis:
The motility index (amplitude × frequency) is calculated for each dose.
Dose-response curves are generated to determine parameters such as EC₅₀ and maximal response.
Caption: Experimental workflow for in vitro myometrial contractility assay.
Conclusion
In vitro evidence suggests that this compound induces a greater contractile response in isolated human myometrium compared to misoprostol, as indicated by a higher motility index[1]. However, clinical trials for the prevention of postpartum hemorrhage show comparable efficacy between the two drugs in terms of reducing blood loss[5]. The choice between these agents in a clinical or research setting may, therefore, depend on other factors such as the desired onset of action, route of administration, and the side-effect profile. Misoprostol offers the advantage of oral administration and a more rapid onset of action[6]. This guide provides the foundational data and methodologies to support further investigation and informed decision-making in the field of uterine pharmacology.
References
- 1. Comparative efficacy of uterotonic agents: in vitro contractions in isolated myometrial strips of labouring and non-labouring women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergonovine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ergometrine Maleate? [synapse.patsnap.com]
- 4. Misoprostol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thennt.com [thennt.com]
- 8. Choice of uterotonic agents - WHO recommendations: Uterotonics for the prevention of postpartum haemorrhage - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Role for Adrenergic Receptors in the Uterotonic Effects of Ergometrine in Isolated Human Term Nonlaboring Myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Contractile Effects of Oxytocin, Ergonovine, and Carboprost and Their Combinations: an In Vitro Study on Human Myometrial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ergonovine Maleate and Novel Uterotonic Agents for Postpartum Hemorrhage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Ergonovine Maleate's uterotonic activity against a selection of novel agents used in the management of postpartum hemorrhage (PPH). The following sections detail the mechanistic actions, comparative efficacy, and safety profiles of these compounds, supported by experimental data and detailed protocols to aid in research and development.
Mechanistic Overview
This compound is an ergot alkaloid that exerts its uterotonic effects through the stimulation of several receptor types. In contrast, many novel uterotonic agents offer more targeted mechanisms of action, primarily focusing on the oxytocin receptor.
This compound: This agent acts as an agonist at serotonin (5-HT2A) and alpha-adrenergic receptors on the myometrial smooth muscle cells.[1] This dual action leads to a sustained increase in intracellular calcium concentrations, resulting in powerful and prolonged uterine contractions.
Carbetocin: A long-acting synthetic analogue of oxytocin, carbetocin functions as a selective agonist at the oxytocin receptor (OTR).[2][3] Its binding initiates a signaling cascade through the Gq protein, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3).[2][4] This cascade ultimately mobilizes intracellular calcium, causing uterine contractions.
Atosiban: Unlike the other agents discussed, atosiban is an oxytocin receptor antagonist. It competitively inhibits the binding of oxytocin to its receptor, thereby preventing the downstream signaling cascade that leads to an increase in intracellular calcium and uterine contractions.[5] Interestingly, atosiban also exhibits "biased agonism" by activating Gαi signaling pathways, which can lead to pro-inflammatory effects in some tissues.[6][7][8]
Barusiban: As a potent and selective oxytocin receptor antagonist, barusiban's primary mechanism is the inhibition of oxytocin-induced uterine contractions.[9][10] While its detailed downstream signaling is less extensively documented in publicly available literature, its high affinity for the oxytocin receptor suggests a direct competitive antagonism similar to atosiban.[9][11]
Signaling Pathways
The following diagrams illustrate the signal transduction pathways for this compound, Carbetocin, and Atosiban.
References
- 1. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uterotonic agents for preventing postpartum haemorrhage: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The oxytocin receptor antagonist, Atosiban, activates pro-inflammatory pathways in human amnion via G(αi) signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Barusiban, a selective oxytocin receptor antagonist: placental transfer in rabbit, monkey, and human - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Ergonovine Maleate
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of ergonovine maleate, ensuring the protection of personnel and the environment. Adherence to these protocols is paramount in building a culture of safety and maintaining the integrity of your research operations.
Operational Plan for this compound Disposal
The disposal of this compound must be conducted in a manner that complies with local, regional, and national regulations.[1] It is the responsibility of the product user to determine if the material is classified as hazardous waste at the time of disposal.[1] The following steps provide a procedural framework for its proper management.
Step 1: Waste Identification and Characterization
Before disposal, it is crucial to characterize the waste stream containing this compound. This includes:
-
Pure this compound: Unused, expired, or off-specification this compound.
-
Contaminated Materials: Items such as personal protective equipment (PPE), spill cleanup materials, empty containers, and labware that have come into contact with this compound.
Step 2: Segregation and Collection
-
All waste containing this compound should be segregated from other laboratory waste streams.
-
Use designated, clearly labeled, and leak-proof containers for collection. The containers should be appropriate for the type of waste (e.g., sharps containers for needles, separate containers for solid and liquid waste).
-
Containers holding this compound waste should be labeled as "Hazardous Waste" or "Acutely Hazardous Waste" if applicable under RCRA regulations.[2]
Step 3: Personal Protective Equipment (PPE)
When handling this compound waste, all personnel must wear appropriate PPE to prevent exposure.[3] This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective suit
-
A dust respirator for handling the solid form to avoid inhalation.
Step 4: Storage
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[4]
-
Keep containers tightly closed to prevent spills or the release of vapors.[4]
-
The storage area should be locked to prevent unauthorized access.[1][4]
Step 5: Disposal Vendor and Transportation
-
Engage a licensed hazardous waste disposal company.[5]
-
The waste transporter must be registered to handle pharmaceutical or hazardous waste.[2]
-
Ensure all shipping and transportation documentation, such as manifests, is completed accurately. You should retain a copy of the manifest for your records for a minimum of three years.[2]
Step 6: Final Disposal Method
-
The primary recommended method for the final disposal of this compound is incineration at a permitted hazardous waste facility.
-
Disposal into drains, water courses, or onto the ground is to be avoided.[1]
-
Empty containers may still retain product residues and must be disposed of in a safe manner, often through the same hazardous waste stream.[1]
Quantitative Data and Regulatory Considerations
While specific quantitative disposal limits for this compound are not broadly published, its classification as a potent pharmaceutical agent necessitates stringent handling. The primary quantitative consideration is the amount of acutely hazardous waste generated, which can affect a facility's generator status under the Resource Conservation and Recovery Act (RCRA).
| Regulatory Consideration | Threshold | Generator Status Implication |
| Acutely Hazardous Waste (P-listed) | > 1 kg (2.2 lbs) per calendar month | Large Quantity Generator (LQG) |
| Acutely Hazardous Waste (P-listed) | ≤ 1 kg (2.2 lbs) per calendar month | Small Quantity Generator (SQG) or Conditionally Exempt Small Quantity Generator (CESQG) |
Note: While this compound is not explicitly a P-listed waste, its high toxicity may lead to its management as such by some institutions as a best practice. Always confirm with your institution's environmental health and safety department and your licensed waste disposal vendor.
Experimental Protocols: Deactivation
Currently, there are no widely established and validated experimental protocols for the chemical deactivation of this compound in a standard laboratory setting for disposal purposes. The stability of ergot alkaloids can be affected by factors such as temperature and time, but this does not constitute a reliable method for rendering the compound non-hazardous. Therefore, the recommended procedure remains disposal via a licensed hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ergonovine Maleate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of Ergonovine maleate, a potent oxytocic agent. Adherence to these procedures is essential to ensure the safety of all researchers, scientists, and drug development professionals. This guide will detail the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and emergency procedures.
Essential Safety and Handling Information
This compound is classified as toxic if swallowed and may pose risks to fertility or an unborn child.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemically resistant. Double-gloving is recommended, especially during compounding and administration where there is a potential for leaking or splashing.[2] |
| Body Protection | Lab Coat/Gown | A cuffed gown that is resistant to permeability by hazardous drugs.[2] |
| Eye & Face Protection | Safety Glasses/Goggles & Face Shield | Safety glasses are the minimum requirement. A face shield and/or splash goggles are necessary if there is a potential for splashing.[2] |
| Respiratory Protection | Dust Respirator/Mask | An approved/certified dust respirator should be used, especially when handling the powdered form. |
Tasks involving this compound in powdered form, such as reconstitution or crushing tablets, must be performed in a controlled area like a chemical fume hood or a biological safety cabinet.[2]
Standard Operating Procedures for Handling
Preparation and Handling:
-
Avoid Inhalation: Do not breathe in dust, fumes, or sprays of this compound.[3]
-
Prevent Contact: Wear the full required PPE at all times to prevent skin and eye contact.
-
Hygienic Practices: Wash hands thoroughly after handling the substance.[3] Do not eat, drink, or smoke in the designated handling areas.[3]
-
Ventilation: Handle this compound in a well-ventilated area.[3]
-
Storage: Store the compound in a cool, well-ventilated, and locked-up place.[3] Keep the container tightly closed.[3]
Disposal Plan:
-
Waste Container: Dispose of all waste materials, including contaminated gloves and lab coats, in a designated and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
-
Regulatory Compliance: All disposal must be in accordance with local, regional, and national regulations.[3]
Emergency Protocols: Immediate Actions Required
In the event of an emergency, prompt and correct action is critical.
| Emergency Situation | Immediate Action |
| Ingestion | Immediately call a poison control center or seek emergency medical help. Rinse the mouth with water. Do NOT induce vomiting.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[3] |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen.[3] |
| Eye Contact | Immediately flush the eyes with plenty of pure water for at least 15 minutes.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it in a suitable container for disposal.[1] |
Visual Workflow for Safe Handling and Emergencies
To further clarify the procedural flow, the following diagrams illustrate the safe handling workflow and emergency response steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
